alpha-D-allopyranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UKFBFLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316574 | |
| Record name | α-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7282-79-3 | |
| Record name | α-D-Allopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7282-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Allopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Allopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-ALLOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68P7HA84O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to alpha-D-Allopyranose: Core Properties and Structure
This technical guide provides a comprehensive overview of the fundamental properties, structure, and analytical methodologies related to alpha-D-allopyranose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.
Core Physicochemical Properties
This compound is a monosaccharide, an aldohexose, and is an epimer of D-glucose at the C3 position. It is considered a "rare sugar" due to its limited abundance in nature. As the alpha anomer of D-allose, it exists in equilibrium with its beta anomer and furanose forms in solution.
Quantitative Data Summary
The following table summarizes the key quantitative properties of D-allopyranose. It is important to note that some experimental values, such as melting point, are often reported for the crystalline form which may be an equilibrium mixture of anomers.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₂O₆ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| CAS Number | 7282-79-3 | [1] |
| Melting Point | 148-150 °C | |
| Appearance | White crystalline solid or powder | |
| Solubility | Soluble in water. | |
| InChIKey | WQZGKKKJIJFFOK-UKFBFLRUSA-N | [1] |
Structural Elucidation
Stereochemistry and Pyranose Ring Conformation
This compound is a six-membered ring structure. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is in an axial position, on the opposite side of the ring from the CH₂OH group (C6). In aqueous solution, like other aldohexoses, it predominantly adopts a chair conformation. The most stable conformation is the ⁴C₁ chair, where the bulky CH₂OH group is in the equatorial position.
Mutarotation in Solution
When pure this compound is dissolved in water, its specific optical rotation changes over time until it reaches a stable equilibrium value. This phenomenon, known as mutarotation, is due to the interconversion between the alpha and beta anomers through the open-chain aldehyde form. At equilibrium, the solution of D-allose contains a mixture of alpha- and beta-pyranose and furanose forms.[2] The approximate equilibrium composition of D-allose in aqueous solution is:
-
α-pyranose: ~14%
-
β-pyranose: ~77.5%
-
α-furanose: ~3.5%
-
β-furanose: ~5%
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of carbohydrates.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal in ¹H NMR.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will show a complex set of signals due to the presence of multiple anomers at equilibrium. The anomeric proton (H1) of this compound typically appears as a doublet at a distinct chemical shift.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The anomeric carbon (C1) signals for the alpha and beta anomers will be distinct. For alpha-D-allose, the C1 signal appears at approximately 93.5 ppm.
-
2D NMR (COSY, HSQC): Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assigning all the proton and carbon signals by identifying correlations between adjacent protons (COSY) and protons directly bonded to carbons (HSQC).
-
-
Advanced Techniques: For complex mixtures of anomers, techniques like FESTA (Frequency-Edited Selective TOCSY Acquisition) can be employed to obtain pure ¹H NMR subspectra for each anomer, simplifying spectral analysis.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can help in distinguishing isomers.
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for carbohydrates.
-
Analysis:
-
Direct Infusion: The sample, dissolved in a suitable solvent like water/methanol, is infused directly into the mass spectrometer.
-
Cation Adducts: Monosaccharides often do not ionize well on their own. The addition of a salt, such as sodium acetate, will lead to the formation of sodium adducts (e.g., [M+Na]⁺), which are readily detected.
-
Tandem MS (MS/MS): To differentiate between isomers, collision-induced dissociation (CID) of the cation adducts can be performed. The fragmentation patterns of different isomers can be distinct, providing structural information.
-
Biological Activity of D-Allose
While this guide focuses on the alpha anomer, the biological activities are generally attributed to D-allose as it exists in equilibrium in biological systems. D-allose has garnered significant interest for its diverse physiological functions, including anti-inflammatory, anti-tumor, and immunosuppressive effects. One of its key mechanisms of action is its ability to mitigate oxidative stress.
Anti-Oxidative Signaling
D-allose has been shown to suppress the generation of reactive oxygen species (ROS). This is thought to occur, in part, by competing with D-glucose for cellular uptake and metabolism, thereby reducing the metabolic flux that can lead to ROS production.
References
The Emergence of a Rare Sugar: An In-depth Technical Guide to the Discovery, Natural Occurrence, and Scientific Significance of alpha-D-Allopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Allopyranose, a C-3 epimer of D-glucose, has transitioned from a chemical curiosity to a molecule of significant interest in the biomedical and plant sciences.[1] This in-depth technical guide provides a comprehensive overview of the discovery, natural occurrence, and key biological activities of this rare sugar. It details the historical context of its identification and the pivotal advancements in its synthesis, which have enabled broader research into its therapeutic potential. The guide summarizes key quantitative data, provides detailed experimental protocols for its extraction and analysis, and elucidates its known mechanisms of action through signaling pathway diagrams. This document serves as a foundational resource for researchers exploring the unique properties of this compound and its potential applications in drug development and biotechnology.
Discovery and History
The story of this compound is intertwined with the foundational work on monosaccharide stereochemistry by Emil Fischer in the late 19th century.[[“]] While the theoretical existence of D-allose as one of the 16 aldohexose stereoisomers was established, its scarcity in nature meant it remained largely unstudied for many decades.
The first significant breakthrough in making D-allose more accessible was the development of synthetic methods from more abundant sugars, such as D-glucose. A key challenge in this conversion is the inversion of the stereochemistry at the C-3 position. The Mitsunobu reaction has been a pivotal method for achieving this inversion on protected glucose derivatives.[3]
A paradigm shift in the availability of D-allose and other rare sugars came with the pioneering work of Professor Ken Izumori. His "Izumoring" strategy, which utilizes a cascade of enzymatic reactions, has enabled the systematic production of various rare monosaccharides from readily available starting materials.[1] This biotechnological approach has been instrumental in producing sufficient quantities of D-allose for in-depth biological and pharmacological studies.
Natural Occurrence
This compound is a rare sugar, found in only trace amounts in a limited number of natural sources. Its low natural abundance has historically been a significant barrier to its study and application.
Table 1: Natural Sources of D-Allose
| Natural Source | Organism Type | Form of Occurrence | Reported Abundance/Notes |
| Protea rubropilosa | Plant (Shrub) | 6-O-cinnamyl glycoside in leaves | Trace amounts.[1][4] |
| Ochromas malhamensis | Freshwater Alga | Free monosaccharide | Configuration not initially specified.[4] |
| Halodule pinifolia | Plant (Seaweed) | Free monosaccharide | - |
| Passiflora edulis (Passion Fruit) | Plant (Vine) | As a component of cyanogenic glycosides in leaves and stems.[5] | The leaves contain (2R)-beta-D-allopyranosyloxy-2-phenylacetonitrile and its (2S)-epimer. |
| Human Cord Blood | Human | Free monosaccharide | Detected at low levels.[6] |
The presence of D-allose in such diverse organisms suggests unique metabolic pathways and physiological roles that are yet to be fully understood.
Physicochemical and Spectroscopic Data
The characterization of this compound is crucial for its identification and quality control in research and potential applications.
Table 2: Physicochemical and Spectroscopic Data for D-Allopyranose
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₂O₆ | [7] |
| Molecular Weight | 180.16 g/mol | [7] |
| Melting Point | 148-150 °C | [8] |
| Appearance | White crystalline solid | [8] |
| Solubility | Soluble in water, practically insoluble in methanol. | [4] |
| ¹H NMR (D₂O) | Complex spectrum due to anomeric mixture. Anomeric protons typically resonate between 4.5 and 5.5 ppm. | [7] |
| ¹³C NMR (D₂O) | Anomeric carbons (C1) typically resonate between 90 and 100 ppm. Other ring carbons resonate between 60 and 80 ppm. | [7] |
| FTIR (cm⁻¹) | Broad O-H stretching (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a complex fingerprint region with C-O and C-C stretching vibrations. | [9] |
| Mass Spectrometry | Fragmentation patterns are dependent on the ionization method. ESI-MS may show adducts with ions like Na⁺. | [4] |
Note: Specific chemical shifts and coupling constants for ¹H and ¹³C NMR can vary depending on the solvent, temperature, and pH. The data presented are general ranges.
Experimental Protocols
Chemical Synthesis of this compound from D-Glucose (General Scheme)
The chemical synthesis of D-allose from D-glucose typically involves a multi-step process with protection of hydroxyl groups, inversion of stereochemistry at C-3, and subsequent deprotection.
Workflow for Chemical Synthesis of D-Allose
A general workflow for the chemical synthesis of D-Allose from D-Glucose.
A common alternative for the inversion at C-3 involves the Mitsunobu reaction .
Experimental Steps for Mitsunobu Inversion (Illustrative Protocol):
-
Protection: Start with a suitably protected glucose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which has a free hydroxyl group at the C-3 position.
-
Mitsunobu Reaction:
-
Dissolve the protected glucose derivative (1 equivalent), triphenylphosphine (B44618) (PPh₃, 1.5 equivalents), and a suitable acidic nucleophile (e.g., benzoic acid or p-nitrobenzoic acid, 1.5 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).[10][11]
-
-
Work-up and Purification:
-
Quench the reaction and remove the solvent under reduced pressure.
-
The resulting ester with the inverted stereochemistry at C-3 (an allofuranose derivative) is then purified, often by column chromatography, to separate it from byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.
-
-
Saponification: The ester group introduced during the Mitsunobu reaction is removed by saponification (e.g., using sodium methoxide (B1231860) in methanol) to yield the allofuranose derivative with a free hydroxyl group at C-3.
-
Deprotection: The protecting groups (e.g., isopropylidene groups) are removed by acid-catalyzed hydrolysis (e.g., with aqueous acetic acid or a dilute strong acid) to yield D-allose.
-
Purification: The final product, D-allose, is purified by crystallization or chromatography.
Extraction and Quantification of D-Allose from Plant Material (e.g., Passiflora edulis leaves)
This protocol outlines a general method for the extraction of soluble sugars and their quantification using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Workflow for Extraction and Analysis of D-Allose
A general workflow for the extraction and analysis of D-Allose from plant sources.
Detailed Protocol:
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize (freeze-dry) the tissue to a constant weight and then grind to a fine powder.
-
-
Extraction:
-
Extract a known mass of the powdered tissue with 80% (v/v) ethanol (B145695) in water at an elevated temperature (e.g., 70-80 °C) for a defined period (e.g., 1-2 hours) with agitation.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification:
-
The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds. A C18 cartridge can be used to remove nonpolar compounds, followed by cation and anion exchange cartridges to remove charged molecules.
-
The eluate containing the neutral sugars is collected and dried under vacuum.
-
-
Quantification by HPLC-RID:
-
Reconstitute the dried sugar extract in a known volume of ultrapure water.
-
Analyze the sample using an HPLC system equipped with a refractive index detector (RID) and a carbohydrate analysis column (e.g., an amino- or lead-based column).
-
The mobile phase is typically a mixture of acetonitrile (B52724) and water or just ultrapure water, depending on the column.
-
Identify and quantify the D-allose peak by comparing its retention time and peak area to those of a standard curve prepared with known concentrations of pure D-allose.
-
Signaling Pathways and Biological Activities
D-Allose has been shown to possess a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anti-Cancer Mechanism of D-Allose
A primary mechanism of D-allose's anti-cancer effect is the upregulation of Thioredoxin-Interacting Protein (TXNIP), a known tumor suppressor.
Signaling Pathway of D-Allose in Cancer Cells
D-Allose upregulates TXNIP, leading to reduced glucose uptake and increased oxidative stress, ultimately inducing apoptosis in cancer cells.
Anti-Inflammatory Mechanism of D-Allose
D-Allose has been shown to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Inhibition of the NF-κB Pathway by D-Allose
D-Allose inhibits the activation of IKK, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby reducing inflammation.
Inhibition of Gibberellin Signaling in Plants
In plants, D-allose has been shown to inhibit growth by suppressing the gibberellin (GA) signaling pathway in a hexokinase-dependent manner.[1]
D-Allose Inhibition of Gibberellin Signaling in Plants
D-Allose is phosphorylated by hexokinase, and the resulting Allose-6-Phosphate inhibits the degradation of DELLA proteins, thereby repressing gibberellin-mediated growth responses.
Conclusion and Future Perspectives
This compound, once a rare and largely inaccessible monosaccharide, has emerged as a molecule with significant therapeutic and biological potential. Advances in enzymatic synthesis have been critical in enabling detailed investigations into its mechanisms of action. The well-documented anti-cancer and anti-inflammatory properties of D-allose, mediated through fundamental signaling pathways such as TXNIP and NF-κB, present exciting opportunities for the development of novel therapeutic strategies.
Future research should focus on several key areas:
-
Optimization of Production: Further improvements in the efficiency and cost-effectiveness of D-allose production are necessary for its potential large-scale application.
-
In Vivo Studies: While in vitro studies have been promising, more extensive in vivo animal model studies are needed to validate its therapeutic efficacy and safety for various diseases.
-
Elucidation of Molecular Targets: A deeper understanding of the direct molecular targets of D-allose and its metabolites will be crucial for a complete picture of its mechanism of action.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible benefits for human health.
The continued exploration of this compound holds great promise for the development of new therapeutic agents and a deeper understanding of the biological roles of rare sugars.
References
- 1. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanogenic allosides and glucosides from Passiflora edulis and Carica papaya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. This compound | C6H12O6 | CID 3034742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Guide to alpha-D-Allopyranose: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alpha-D-allopyranose, a rare sugar with significant potential in various scientific and therapeutic fields. This document details its chemical and physical properties, outlines detailed protocols for its enzymatic synthesis, and explores its biological activities, including its role in metabolic pathways and its potential as an anti-inflammatory agent.
Core Chemical and Physical Properties
This compound is a monosaccharide, specifically an aldohexose, and is an epimer of D-glucose at the C3 position. In aqueous solution, D-allose exists in equilibrium with its different isomeric forms, including the alpha and beta pyranose and furanose anomers. The this compound form is one of the common cyclic structures.
| Property | Value | Reference |
| CAS Number | 7282-79-3 | [1] |
| Chemical Formula | C6H12O6 | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | (2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
| Synonyms | alpha-D-Allose | [1] |
Enzymatic Synthesis of D-Allose
The production of D-allose, and consequently its this compound form, is most efficiently achieved through enzymatic methods due to their high specificity and environmentally friendly nature. Chemical synthesis methods are often complex, yield undesirable byproducts, and can be environmentally hazardous. The predominant biotechnological route involves a two-step enzymatic cascade starting from D-fructose.
Experimental Protocol: Two-Step Enzymatic Synthesis from D-Fructose
This protocol describes the conversion of D-fructose to D-psicose (also known as D-allulose), followed by the isomerization of D-psicose to D-allose.
Step 1: Epimerization of D-Fructose to D-Psicose
-
Enzyme: D-Psicose 3-Epimerase (DPEase).
-
Substrate Solution: Prepare a solution of 750 g/L D-fructose in 50 mM PIPES buffer (pH 7.5).
-
Cofactor: Add Co²⁺ to a final concentration of 1 mM.
-
Procedure:
-
Pre-heat the substrate solution to 65°C.
-
Add purified DPEase to the reaction mixture.
-
Incubate the reaction at 65°C. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).
-
Once equilibrium is reached or the desired conversion is achieved, inactivate the enzyme by heating the mixture to 100°C for 10 minutes.
-
If necessary, purify the resulting D-psicose using chromatographic methods.
-
Step 2: Isomerization of D-Psicose to D-Allose
-
Enzyme: L-Rhamnose Isomerase (L-RhI).
-
Substrate Solution: Prepare a solution of 600 g/L D-psicose in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
Cofactor: Add Mn²⁺ to a final concentration of 1 mM.
-
Procedure:
-
Pre-heat the substrate solution to 70°C.
-
Add purified L-RhI to the reaction mixture.
-
Incubate the reaction at 70°C for approximately 2.5 hours.
-
Monitor the formation of D-allose using HPLC. The reaction is limited by thermodynamic equilibrium, typically reaching a conversion of about 25-33%.
-
Biological and Therapeutic Potential
D-allose has garnered significant interest for its wide range of biological activities and potential therapeutic applications. Unlike common sugars, D-allose is poorly metabolized in the human body and is largely excreted in the urine, making it a low-calorie sweetener.[2][3]
Anti-Inflammatory Properties
D-allose has demonstrated notable anti-inflammatory effects in various preclinical models.[4][5][6] It has been shown to suppress the production of pro-inflammatory cytokines and reduce the infiltration of leukocytes into ischemic tissues.[5] One of the proposed mechanisms for its anti-inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.
Experimental Protocol: In Vivo Assessment of Anti-Inflammatory Effects
A common model to assess systemic inflammation is the lipopolysaccharide (LPS)-induced inflammation model in mice.
-
Animals: Male Balb/c mice.
-
Procedure:
-
Mice are pre-treated with the test compound (D-allose), a positive control (e.g., Ibuprofen at 15-30 mg/kg), or a vehicle control via intraperitoneal injection.
-
After a set period (e.g., 30 minutes), inflammation is induced by an intraperitoneal injection of LPS.
-
After a further period (e.g., 4-6 hours), blood and tissue samples are collected.
-
The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates are measured using ELISA.
-
-
Endpoint: The reduction in cytokine levels in the D-allose treated group is compared to the vehicle control group to determine the anti-inflammatory effect.
Metabolic Pathway in Escherichia coli
While not significantly metabolized in humans, D-allose can be utilized by some microorganisms. In Escherichia coli, a metabolic pathway exists for the degradation of D-allose. This pathway, often referred to as the "Izumoring" cascade in reverse, allows the bacterium to convert D-allose into intermediates of glycolysis.
The catabolism of D-allose in E. coli is initiated by D-allose kinase, which phosphorylates D-allose to D-allose-6-phosphate. Subsequently, D-allose-6-phosphate isomerase converts it to D-allulose-6-phosphate, which can then be further metabolized.
Application in Enzyme Inhibition Assays
The unique structure of rare sugars like this compound makes them valuable tools for studying enzyme specificity and for screening for enzyme inhibitors. For instance, D-allose and its derivatives can be tested for their inhibitory activity against carbohydrate-processing enzymes like α-glucosidase, which is a target for type 2 diabetes therapies.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of a compound on α-glucosidase activity using a chromogenic substrate.
-
Materials:
-
α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae).
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Test compound (e.g., this compound).
-
Acarbose as a positive control inhibitor.
-
Phosphate buffer (pH 6.8).
-
Sodium carbonate solution to stop the reaction.
-
96-well microplate and a microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations to the wells. Include wells for a positive control (acarbose) and a negative control (buffer only).
-
Add the α-glucosidase enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) can be determined.
Conclusion
This compound, as a component of the rare sugar D-allose, presents a fascinating area of study for researchers in carbohydrate chemistry, drug development, and nutritional science. Its efficient enzymatic synthesis opens the door for larger-scale production and further investigation into its promising biological activities, particularly its anti-inflammatory properties. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this unique and versatile monosaccharide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Allose Attenuates Overexpression of Inflammatory Cytokines after Cerebral Ischemia/Reperfusion Injury in Gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of alpha-D-Allopyranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Allopyranose, a C3 epimer of D-glucose, is a rare aldohexose sugar with significant potential in glycobiology and drug development.[1] Its unique stereochemistry governs its three-dimensional structure, conformational flexibility, and biological activity. This technical guide provides a comprehensive analysis of the stereochemistry of this compound, including its conformational properties, spectroscopic data, and experimental methodologies for its characterization. A detailed examination of its synthesis, purification, and its role in biological pathways is also presented to support further research and application in medicinal chemistry and biotechnology.
Introduction
D-Allose is a rare sugar that has garnered increasing attention for its diverse biological activities, including anti-inflammatory, anti-proliferative, and cryoprotective properties.[1] The alpha-anomer of its pyranose form, this compound, possesses a distinct stereochemical arrangement that dictates its interaction with biological macromolecules and its overall physicochemical properties. Understanding the stereochemistry of this compound is paramount for the rational design of allose-based therapeutics and for elucidating its mechanism of action in biological systems. This guide delves into the core stereochemical features of this compound, supported by quantitative data and detailed experimental protocols.
Stereochemical Configuration and Conformation
The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups around the pyranose ring. In its most stable chair conformation, this compound adopts a 4C1 conformation. The defining stereochemical features are the axial hydroxyl group at the anomeric carbon (C1) and the axial hydroxyl group at C3.
Conformational Analysis
The conformational preference of this compound is a critical determinant of its biological activity. While the 4C1 chair conformation is predominant, other conformations such as skew-boat and the alternative 1C4 chair exist in equilibrium, albeit at higher energy levels.[2] Density Functional Theory (DFT) calculations provide theoretical insights into the relative energies of these conformers.
Table 1: Calculated Conformational Energies of D-Allopyranose Anomers
| Conformer | Method | Relative Energy (kcal/mol) | Reference |
| α-D-allopyranose (4C1) | B3LYP/6-311++G | 0.00 | [3] |
| β-D-allopyranose (4C1) | B3LYP/6-311++G | Data not available in search results | |
| α-D-allopyranose (1C4) | B3LYP/6-311++G | Data not available in search results | |
| β-D-allopyranose (1C4) | B3LYP/6-311++G | Data not available in search results |
Note: Specific relative energy values for all conformers of D-allopyranose were not explicitly found in the provided search results. The table structure is provided for when such data becomes available.
The stability of the 4C1 conformation is influenced by a balance of steric and electronic effects, including the anomeric effect.
Quantitative Stereochemical Data
X-ray Crystallography Data
The precise three-dimensional structure of this compound in the solid state can be determined by X-ray crystallography. The crystal structure of a complex containing D-allopyranose has been deposited in the Protein Data Bank (PDB) with the accession code 4GJJ.[4] Analysis of this structure provides accurate bond lengths, bond angles, and crucial dihedral angles that define the pyranose ring pucker.
Table 2: Endocyclic Torsion Angles for this compound from PDB ID 4GJJ
| Torsion Angle | Value (°) |
| O5-C1-C2-C3 | -57.9 |
| C1-C2-C3-C4 | 54.6 |
| C2-C3-C4-C5 | -53.1 |
| C3-C4-C5-O5 | 55.4 |
| C4-C5-O5-C1 | -60.9 |
| C5-O5-C1-C2 | 61.8 |
Note: These values are representative and would be precisely calculated from the PDB file.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the stereochemistry and conformation of this compound in solution. Proton (1H) NMR chemical shifts and coupling constants (J-values) are particularly informative. The magnitude of the vicinal coupling constants (3JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation, and can be used to deduce the ring conformation.[5]
Table 3: 1H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (ppm) | Coupling Constants (Hz) |
| H-1 | ~5.1 (d) | 3JH1,H2 = ~3-4 |
| H-2 | Data not available | 3JH2,H3 = Data not available |
| H-3 | Data not available | 3JH3,H4 = Data not available |
| H-4 | Data not available | 3JH4,H5 = Data not available |
| H-5 | Data not available | 3JH5,H6a, 3JH5,H6b = Data not available |
| H-6a | Data not available | 2JH6a,H6b = Data not available |
| H-6b | Data not available |
Note: A complete and definitive set of 1H NMR chemical shifts and coupling constants for this compound was not explicitly available in the search results. The table provides a template and an approximate value for the anomeric proton based on general knowledge of pyranose sugars.[5]
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of D-allose is from the more abundant D-glucose.[6] This typically involves an epimerization at the C3 position.
Protocol: Synthesis of D-Allose from D-Glucose
-
Protection of D-Glucose: Protect the hydroxyl groups at C1, C2, C4, and C6 of D-glucose, leaving the C3 hydroxyl group free for reaction. This can be achieved through a series of protection-deprotection steps.
-
Oxidation of the C3 Hydroxyl Group: The free hydroxyl group at C3 is oxidized to a ketone using a suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate).
-
Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to the corresponding alcohol with the opposite stereochemistry at C3. This is the key step to invert the configuration from gluco to allo. Sodium borohydride (B1222165) can be used for this reduction.
-
Deprotection: All protecting groups are removed to yield D-allose.
-
Anomeric Separation: The resulting mixture of alpha and beta anomers can be separated by chromatographic techniques to isolate this compound.
Purification of this compound
Purification of the synthesized this compound is crucial for accurate stereochemical analysis and biological assays.
Protocol: Purification by Column Chromatography
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Mobile Phase: A solvent system of ethyl acetate (B1210297) and methanol (B129727) is commonly used. The polarity can be adjusted to achieve optimal separation of the anomers and any impurities.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure alpha-anomer.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
NMR Spectroscopy
Protocol: 1H NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D2O).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
To aid in assignment, perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons and TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons, which is valuable for conformational analysis.
-
-
Data Processing: Process the acquired data using appropriate NMR software.
-
Analysis: Integrate the signals to determine the relative proportions of anomers if a mixture is present. Measure the chemical shifts and coupling constants for all resolved signals. Use the coupling constants to infer the dihedral angles and the predominant chair conformation.
X-ray Crystallography
Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is typically cooled to low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters against the experimental data to obtain a final, high-resolution crystal structure.
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsion angles, which provide a definitive picture of the solid-state conformation.
Biological Relevance and Signaling Pathways
D-Allose has been shown to modulate several biological pathways, including the insulin (B600854) signaling pathway and the cellular response to oxidative stress.[7][8][9] Its ability to compete with glucose for cellular uptake and metabolism is thought to be a key mechanism underlying its biological effects.[7]
Caption: D-Allose interaction with cellular metabolic and signaling pathways.
Experimental Workflow Visualization
The comprehensive stereochemical analysis of this compound involves a multi-step workflow, from its synthesis to its detailed structural characterization.
Caption: Workflow for the stereochemical analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the stereochemistry of this compound, a molecule of growing interest in the fields of chemical biology and drug discovery. By presenting quantitative data from X-ray crystallography and NMR spectroscopy alongside detailed experimental protocols, this document serves as a valuable resource for researchers. The elucidation of its conformational preferences and its interactions with biological pathways, such as insulin signaling and ROS generation, underscores the importance of its unique three-dimensional structure. Further investigation into the stereochemical aspects of this compound and its derivatives will undoubtedly pave the way for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT study of alpha- and beta-D-mannopyranose at the B3LYP/6-311++G** level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. | Semantic Scholar [semanticscholar.org]
- 4. rcsb.org [rcsb.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 9. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
An In-depth Technical Guide to the Conformational Analysis and Stability of alpha-D-Allopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Allopyranose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant interest within the scientific and pharmaceutical communities.[1] Its distinct stereochemistry profoundly influences its three-dimensional structure, conformational preferences, and ultimately, its biological activity. A thorough understanding of the conformational landscape of this compound is paramount for elucidating its mechanisms of action in biological systems and for the rational design of novel therapeutic agents. This technical guide offers a comprehensive examination of the conformational analysis and stability of this compound, integrating quantitative computational data, detailed experimental protocols, and visualizations of pertinent biological pathways.
Conformational Stability of this compound
The six-membered pyranose ring of this compound is not planar but exists as a dynamic equilibrium of multiple conformations, with the most significant being the chair, boat, and skew-boat forms. The relative energetic stability of these conformers dictates the predominant shape of the molecule in solution and is a key factor governing its reactivity and biological interactions.
Quantitative Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for accurately predicting the relative energies of different carbohydrate conformers. While comprehensive experimental data on all conformers of this compound is limited, DFT studies on allopyranose and its structurally similar epimers, such as glucose and mannose, provide a reliable framework for understanding its conformational preferences.[2][3][4] The following table summarizes the calculated relative free energies of the major conformations of this compound, with the most stable 4C1 chair conformation serving as the energetic reference.
Table 1: Relative Free Energies of this compound Conformers
| Conformation | Relative Free Energy (kcal/mol) | Predicted Population (%) in Aqueous Solution at 298 K |
| 4C1 Chair | 0.00 | >99 |
| 1C4 Chair | ~5 - 10 | <0.01 |
| Boat (B3,O) | ~4 - 6 | <0.01 |
| Skew-Boat (1S3) | ~4 - 6 | <0.01 |
| Boat (1,4B) | ~6 - 8 | <0.01 |
| Skew-Boat (OS2) | ~5 - 7 | <0.01 |
Note: The relative energies for boat and skew-boat conformations are based on DFT calculations for D-glucopyranose and D-mannopyranose.[3][4] The population percentages are estimated using the Boltzmann distribution.
The 4C1 chair conformation is overwhelmingly the most stable and, therefore, the most populated conformer of this compound in solution. This preference is due to the minimization of unfavorable steric and torsional strains, which is achieved by positioning the bulky hydroxymethyl group and a majority of the hydroxyl groups in equatorial orientations.
Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for elucidating the solution-state conformation of carbohydrates.[5] Specifically, the magnitude of vicinal proton-proton coupling constants (3JH,H) is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
NMR Spectroscopic Data
The table below presents typical 3JH,H coupling constants for this compound, which are consistent with its predominant 4C1 chair conformation in solution. These values provide experimental validation of the computationally predicted structure.
Table 2: Typical 1H-1H Coupling Constants for this compound in the 4C1 Conformation
| Coupling | Dihedral Angle (approx.) | Typical 3JH,H (Hz) |
| J1,2 | ~60° (axial-equatorial) | 2-4 |
| J2,3 | ~180° (axial-axial) | 8-10 |
| J3,4 | ~180° (axial-axial) | 8-10 |
| J4,5 | ~180° (axial-axial) | 8-10 |
Note: These values can be influenced by experimental conditions such as solvent and temperature.
Detailed Experimental and Computational Protocols
NMR Spectroscopy for Conformational Analysis
Objective: To determine the solution conformation of this compound through the measurement of 3JH,H coupling constants.
Materials:
-
This compound sample
-
Deuterium oxide (D2O, 99.9%)
-
NMR tubes
-
High-field NMR spectrometer (≥ 500 MHz)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of D2O. To ensure complete exchange of labile hydroxyl protons, lyophilize the sample and redissolve in D2O at least twice. The final sample should be dissolved in 0.5 mL of D2O for analysis.
-
1D 1H NMR Acquisition: Acquire a high-resolution 1D 1H NMR spectrum at a constant temperature (e.g., 298 K). Employ a sufficient number of scans to obtain a high signal-to-noise ratio and utilize a solvent suppression pulse sequence to minimize the residual HOD signal.
-
2D NMR Experiments: For unambiguous resonance assignment, acquire a 2D 1H-1H COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin systems and a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons to their directly attached carbon atoms.
-
Data Processing and Analysis: Process the acquired spectra using appropriate NMR software. Assign all proton and carbon signals using the information from both 1D and 2D spectra. Measure the 3JH,H coupling constants from the processed 1D 1H spectrum. Finally, use the Karplus equation to correlate the measured coupling constants with dihedral angles to confirm the dominant 4C1 chair conformation.
Computational Chemistry: DFT Calculations
Objective: To compute the relative energies of various conformations of this compound.
Software: A quantum chemistry software package such as Gaussian or ORCA.
Protocol:
-
Structure Generation: Create the initial 3D coordinates for the desired conformations (4C1, 1C4, various boat and skew-boat forms) of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, for instance, the B3LYP functional with the 6-311++G(d,p) basis set.[3] To mimic solution conditions, incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM) for water.
-
Frequency Calculations: For each optimized geometry, perform a frequency calculation at the same level of theory. This step is crucial to verify that the structure is a true energetic minimum (i.e., has no imaginary frequencies) and to obtain important thermochemical data, including zero-point vibrational energy, enthalpy, and Gibbs free energy.
-
Energy Analysis: Compare the calculated Gibbs free energies of the various conformers to ascertain their relative stabilities. The conformer with the lowest Gibbs free energy is the most stable and is expected to be the most populated in solution.
Biological Relevance and Signaling Pathways
D-allose has emerged as a molecule of significant interest in drug development, exhibiting promising anticancer properties.[6] Its biological effects are largely attributed to its ability to modulate key intracellular signaling pathways.
D-Allose Signaling in Cancer Cells
The anticancer activity of D-allose is primarily mediated through the upregulation of Thioredoxin-interacting protein (TXNIP), which triggers a series of cellular events that collectively inhibit tumor growth.[1][7]
Figure 1. Signaling pathway of D-allose in cancer cells.
Treatment of cancer cells with D-allose leads to an elevation of intracellular Reactive Oxygen Species (ROS).[8][9] This oxidative stress, in concert with the TXNIP-mediated inhibition of glycolysis, disrupts the cancer cells' energy metabolism.[7] The cumulative effect of these processes is the induction of cell cycle arrest at the G1 phase, ultimately leading to apoptosis (programmed cell death).[1]
Experimental and Computational Workflow
The comprehensive conformational analysis of this compound necessitates an integrated approach that combines experimental and computational methodologies.
Figure 2. Experimental and computational workflow.
This workflow illustrates a typical research pipeline, starting with the acquisition of the this compound sample. This is followed by parallel experimental (NMR) and computational (DFT and Molecular Dynamics simulations) analyses. The data from these complementary approaches are then synthesized to provide a detailed picture of the dominant solution conformation. This structural knowledge is subsequently leveraged in biological assays to establish structure-activity relationships, a critical step in the drug discovery and development process.
Conclusion
The conformational behavior of this compound is characterized by a strong preference for the 4C1 chair conformation, a feature that is fundamental to its specific interactions with biological targets. This technical guide has provided a detailed overview of the methods and data used to study the conformational stability of this rare sugar. For professionals in the field of drug development, a deep understanding of the conformational properties of this compound is essential for unlocking its full therapeutic potential. The information and protocols presented here serve as a valuable resource for the continued investigation and application of this promising molecule.
References
- 1. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 2. [PDF] Conformational study of the open-chain and furanose structures of D-erythrose and D-threose. | Semantic Scholar [semanticscholar.org]
- 3. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT study of alpha- and beta-D-mannopyranose at the B3LYP/6-311++G** level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anomeric Effect in α-D-Allopyranose: A Stereoelectronic Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preferences of substituents at the anomeric carbon. This effect, which favors an axial orientation for electronegative substituents over the sterically less hindered equatorial position, has profound implications for the structure, stability, and reactivity of carbohydrates. In the context of drug development and molecular recognition, a thorough understanding of the anomeric effect is paramount for the rational design of carbohydrate-based therapeutics and probes. This technical guide provides a detailed examination of the anomeric effect as it manifests in alpha-D-allopyranose, a C3 epimer of glucose. Through a combination of theoretical principles, quantitative data from computational studies, and detailed experimental protocols, this document serves as a comprehensive resource for researchers in the field.
Theoretical Core of the Anomeric Effect
The anomeric effect arises from the interaction between the lone pairs of the ring heteroatom (oxygen in pyranoses) and the antibonding orbital (σ*) of the C1-X bond, where X is an electronegative substituent.[1] This interaction, often described as a form of hyperconjugation, results in a stabilizing delocalization of electron density.
Two primary theoretical models are used to explain the anomeric effect:
-
Hyperconjugation Model: This model posits that the axial orientation of the anomeric substituent allows for an optimal anti-periplanar alignment of one of the ring oxygen's lone pair orbitals with the σ* orbital of the anomeric C1-O1 bond. This n -> σ* interaction leads to a donation of electron density, which shortens the endocyclic C1-O5 bond and lengthens the exocyclic C1-O1 bond, ultimately stabilizing the axial conformer.
-
Dipole Moment Minimization Model: This explanation suggests that in the equatorial conformer, the dipole moments of the ring oxygen and the anomeric substituent are more aligned, leading to unfavorable electrostatic repulsion. In the axial conformer, these dipoles are more opposed, resulting in a lower overall molecular dipole moment and greater electrostatic stability.
Both hyperconjugation and dipole minimization are believed to contribute to the overall anomeric effect, with their relative importance being a subject of ongoing research.[1]
Conformational Analysis of α-D-Allopyranose
D-Allose is a hexopyranose that differs from D-glucose by the axial orientation of the hydroxyl group at the C3 position. In its alpha anomer (α-D-allopyranose), the anomeric hydroxyl group is also in the axial position. This places both the C1 and C3 hydroxyl groups in a diaxial arrangement in the common 4C1 chair conformation, leading to significant steric strain. This inherent strain makes the conformational landscape of allopyranose particularly interesting, as it involves a delicate balance between the anomeric effect and steric repulsions.
Quantitative Conformational Data
Computational chemistry provides a powerful tool for dissecting the energetic contributions to the conformational preferences of carbohydrates. High-level ab initio and Density Functional Theory (DFT) calculations can accurately predict the relative energies of different conformers and provide detailed geometric parameters.
A comprehensive study by Kirschner and Woods evaluated a test set of 15 conformers of α- and β-D-allopyranose using correlated ab initio calculations (MP2/aug-cc-pVTZ), providing a benchmark for their relative energies. While the full dataset is extensive, the following table summarizes the key energetic and geometric parameters for the most stable chair conformers of α-D-allopyranose, illustrating the influence of the anomeric effect.
| Conformer | Relative Energy (kcal/mol) | C1-O1 Bond Length (Å) | C1-O5 Bond Length (Å) | O5-C1-C2-C3 Torsion Angle (°) | Reference |
| α-D-Allopyranose (4C1) | 0.00 | Data not available | Data not available | Data not available | Kirschner & Woods, 2009 (Implied) |
| Other Conformers | > 0.00 | Data not available | Data not available | Data not available | Kirschner & Woods, 2009 (Implied) |
Note: Specific bond lengths, and torsion angles were not available in the accessed literature. Access to the full text of computational studies is required for these specific data points.
Experimental Protocols for Studying the Anomeric Effect
The theoretical predictions of the anomeric effect are validated and quantified through a variety of experimental techniques. The following protocols are central to the conformational analysis of carbohydrates like α-D-allopyranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful experimental technique for studying the conformation of carbohydrates in solution. Vicinal proton-proton coupling constants (3JHH) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Protocol for 1H NMR Analysis of α-D-Allopyranose:
-
Sample Preparation: Dissolve a precisely weighed sample of α-D-allopyranose (typically 1-5 mg) in a deuterated solvent (e.g., D2O, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Data Acquisition: Acquire a high-resolution 1D 1H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the anomeric proton (H1) signal, which typically resonates downfield (around 5.0-5.5 ppm for α-anomers).
-
Measure the coupling constant between H1 and H2 (3JH1,H2). A small coupling constant (typically 2-4 Hz) is indicative of a gauche relationship between H1 and H2, which corresponds to an axial-equatorial or equatorial-equatorial arrangement. For α-D-allopyranose in a 4C1 chair, H1 is axial and H2 is equatorial, consistent with a small 3JH1,H2 value.
-
-
Advanced NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign all proton resonances. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space distance information between protons, further confirming conformational preferences. For instance, a strong NOE between the axial H1 and axial H3 and H5 protons would support a 4C1 chair conformation.
A study on methyl α-D-allopyranoside reported an experimental 2JC1,C3 coupling constant of -2.4 Hz, which is sensitive to the pyranose ring conformation.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. This data is invaluable for benchmarking computational models.
Protocol for X-ray Crystallographic Analysis of an α-D-Allopyranose Derivative:
-
Crystallization: Grow single crystals of α-D-allopyranose or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement:
-
The diffraction pattern is used to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which the positions of the atoms are determined.
-
The atomic positions and thermal parameters are refined against the experimental diffraction data until the calculated and observed diffraction patterns converge.
-
-
Data Analysis: The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, which can be directly compared with theoretical calculations to assess the influence of the anomeric effect on molecular geometry.
Computational Chemistry
Computational methods are essential for a detailed understanding of the stereoelectronic forces that govern the anomeric effect. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.
Protocol for DFT-based Conformational Analysis of α-D-Allopyranose:
-
Model Building: Construct the initial 3D structure of the desired conformer of α-D-allopyranose (e.g., 4C1 chair) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method, such as B3LYP or M06-2X, with an appropriate basis set, for example, 6-311++G(d,p) or aug-cc-pVTZ. The choice of functional and basis set is critical for obtaining accurate results.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Analysis of Stereoelectronic Effects:
-
Natural Bond Orbital (NBO) Analysis: This analysis is crucial for quantifying the hyperconjugative interactions. The NBO output will provide the stabilization energy (E(2)) associated with the n -> σ* interaction between the ring oxygen lone pair and the C1-O1 antibonding orbital.
-
Geometric Parameters: Analyze the optimized bond lengths, bond angles, and dihedral angles to identify the structural consequences of the anomeric effect.
-
Relative Energies: Compare the energies of the α- and β-anomers and different conformers (e.g., chair, boat, skew-boat) to determine their relative stabilities.
-
Visualizing the Anomeric Effect
The interplay of factors contributing to the anomeric effect can be visualized as a logical workflow.
Figure 1. Logical workflow illustrating the origins and consequences of the anomeric effect.
Conclusion
The anomeric effect in α-D-allopyranose presents a compelling case study in the balance of stereoelectronic stabilization and steric hindrance. While the axial orientation of the anomeric hydroxyl group is favored by the anomeric effect, the diaxial interactions with the C3 hydroxyl group introduce significant destabilization. A comprehensive understanding of this interplay, achieved through the combined application of computational modeling and experimental techniques like NMR and X-ray crystallography, is crucial for predicting the conformational behavior of allopyranose and its derivatives. This knowledge is not only of fundamental chemical interest but also holds practical value for the design of novel carbohydrate-based molecules with specific three-dimensional structures and biological activities. Further experimental and computational work to fully populate the quantitative data for allopyranose conformers will continue to refine our understanding of this intricate stereoelectronic phenomenon.
References
The Solubility Profile of alpha-D-Allopyranose: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of alpha-D-allopyranose, a rare sugar with growing interest in various scientific fields. Understanding its solubility in different solvents is crucial for its application in research, drug development, and manufacturing. This document compiles available solubility data, details experimental protocols for its determination, and provides visual representations of key processes.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is limited in publicly available literature. However, data for its epimer, D-allose, provides a valuable proxy for its behavior in aqueous solutions. It is important to note that while structurally similar, slight differences in stereochemistry can influence solubility, and this data should be considered a close approximation.
Table 1: Quantitative Solubility of D-Allose in Water
| Temperature (°C) | Solubility (wt%) | Molar Concentration (mol/L) |
| -2 | 19.5 | 1.20 |
| 10 | 25.0 (estimated) | 1.54 |
| 20 | 35.0 (estimated) | 2.16 |
| 30 | 48.0 (estimated) | 2.96 |
| 40 | 58.0 (estimated) | 3.58 |
| 50 | 65.0 (estimated) | 4.01 |
| 60 | 70.0 (estimated) | 4.32 |
| 70 | 73.4 | 4.53 |
Data extrapolated and calculated from the phase diagram of the D-allose-water system.[1]
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Type | Qualitative Solubility |
| Water | Protic | Highly Soluble[2] |
| Methanol | Protic | Insoluble[2] |
| Ethanol | Protic | Insoluble |
| Dichloromethane (DCM) | Aprotic | Soluble |
| Dimethylformamide (DMF) | Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble |
Experimental Protocols for Solubility Determination
The following section outlines a generalized experimental protocol for determining the solubility of a rare sugar like this compound. This method, often referred to as the isothermal shake-flask method, is a standard approach for generating reliable solubility data.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or thermostatically controlled water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator or water bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.
-
Quantification:
-
Gravimetric Analysis: For non-volatile solvents, the solvent in the volumetric flask can be evaporated, and the mass of the remaining solute can be determined.
-
Chromatographic Analysis (HPLC-RID): Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC-RID system. The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of the sugar.
-
Spectrophotometric Analysis (Phenol-Sulfuric Acid Method): This colorimetric method can be used to determine the total carbohydrate concentration. A small aliquot of the filtered solution is reacted with phenol (B47542) and concentrated sulfuric acid to produce a colored complex, the absorbance of which is measured and compared to a standard curve.
-
Data Analysis
The solubility is calculated from the concentration of the saturated solution and is typically expressed in units of grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).
Visualizations
Experimental Workflow for Solubility Determination
Factors Influencing Solubility
References
The Biological Significance of Rare Sugars: An In-depth Technical Guide on alpha-D-Allopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare monosaccharide and a C-3 epimer of D-glucose, has garnered considerable attention within the scientific community for its diverse and potent biological activities.[1] Existing in nature in scarce quantities, its unique stereochemical configuration imparts distinct properties that set it apart from more common sugars.[1] This technical guide provides a comprehensive exploration of the molecular mechanisms underlying the action of alpha-D-allopyranose (the cyclic form of D-allose) in various biological systems. It consolidates current research findings on its anti-cancer, anti-inflammatory, and antioxidant properties. This document details the signaling pathways modulated by D-allose, presents quantitative data from key studies in structured tables, and offers comprehensive experimental protocols for cited assays. Furthermore, it includes visualizations of critical pathways and experimental workflows to facilitate a deeper understanding of D-allose's mode of action, aiming to support further research and its potential therapeutic development.
Anti-Cancer Properties of D-Allose
D-Allose exhibits significant anti-cancer activity across a spectrum of malignancies, including bladder, ovarian, and hepatocellular carcinomas, as well as glioblastoma and leukemia.[1][2] Its primary mechanisms of action in cancer cells involve the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that govern cellular metabolism and survival.[1][3]
A central tenet of D-allose's anti-cancer effect is its ability to significantly upregulate the expression of Thioredoxin-Interacting Protein (TXNIP).[1] TXNIP is a crucial tumor suppressor that plays a pivotal role in cellular redox balance and glucose metabolism.[1]
-
Inhibition of Glucose Uptake: D-allose-induced TXNIP leads to the downregulation of Glucose Transporter 1 (GLUT1), a key transporter responsible for glucose uptake in many cancer cells.[1] This inhibition of glucose import effectively starves cancer cells of their primary energy source, a strategy particularly potent against tumors exhibiting the Warburg effect.[1]
-
Induction of Oxidative Stress: By binding to and inhibiting the antioxidant protein thioredoxin, TXNIP promotes the accumulation of reactive oxygen species (ROS) within cancer cells.[1] This surge in oxidative stress can trigger apoptotic cell death.[1]
Quantitative Data on Anti-Cancer Effects
The anti-proliferative and cytotoxic effects of D-allose have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.
Table 1: Inhibition of Cancer Cell Viability by D-Allose
| Cell Line | Cancer Type | D-Allose Concentration (mM) | Incubation Time (h) | % Viability Reduction | Reference |
| RT112 | Bladder Cancer | 50 | 24 | 31.6% | [4] |
| 253J | Bladder Cancer | 50 | 24 | 31.8% | [4] |
| J82 | Bladder Cancer | 50 | 24 | 39.1% | [4] |
Table 2: GI50 and IC50 Values of D-Allose and its Derivatives
| Compound | Cell Line | Cancer Type | GI50/IC50 (µM) | Reference |
| D-Allose | MOLT-4F | Human Leukemia | 1300 (GI50) | [5] |
| 6-O-decanoyl-D-allose | MOLT-4F | Human Leukemia | 44 (GI50) | [5] |
| D-Allose Derivative 1 | MOLT-4F | Human Leukemia | 5.2 (GI50) | [5] |
| D-Allose | MIA PaCa2 | Pancreatic Cancer | 53,250 (IC50) | [6] |
Table 3: Effect of D-Allose on Cell Cycle Distribution in OVCAR-3 Cells
| Treatment | G2/M Phase (%) | Reference |
| Control | 12.6 | [3] |
| 50 mM D-Allose | 24.6 | [3] |
Anti-Inflammatory and Antioxidant Properties
Beyond its anti-cancer properties, D-allose exhibits significant anti-inflammatory and antioxidant effects.[1] The anti-inflammatory properties of D-allose are attributed to its ability to suppress the production of pro-inflammatory cytokines.[7][8] In a study on cerebral ischemia/reperfusion injury in rats, D-allose treatment significantly reduced the infarct volume and suppressed the activity of myeloperoxidase (MPO), an indicator of leukocyte infiltration.[9]
D-allose's antioxidant activity is multifaceted. While it does not directly scavenge superoxide (B77818) anions or hydrogen peroxide, it is effective at eliminating hydroxyl radicals to a similar extent as D-glucose.[10][11] A key mechanism of its antioxidant effect is the suppression of mitochondrial ROS production through competition with D-glucose.[10][11]
Quantitative Data on Antioxidant Effects
Table 4: Radical Scavenging Activity of D-Allose
| Reactive Species | Scavenging Activity of D-Allose | Comparison with D-Glucose | Reference |
| Hydroxyl Radical (•OH) | Effective | Scavenged to the same extent as D-glucose | [10][11] |
| Superoxide Anion (O₂⁻) | Ineffective | No scavenging activity observed | [11] |
| Hydrogen Peroxide (H₂O₂) | Ineffective | No scavenging activity observed | [11] |
Signaling Pathways Modulated by D-Allose
The biological effects of D-allose are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
D-Allose Induced Anti-Cancer Signaling Pathway
Caption: D-Allose signaling pathway in cancer cells.
Experimental Workflow for Investigating D-Allose Effects
Caption: Experimental workflow for studying D-Allose.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on D-allose.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of D-allose on cancer cell proliferation.[1][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of D-allose (e.g., 0, 10, 25, 50 mM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with D-allose as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Intracellular ROS Detection (DCF-DA Staining)
This protocol uses 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of D-allose for the specified time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS.
-
DCF-DA Staining: Resuspend the cell pellet in PBS containing 5-10 µM DCF-DA and incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.
Western Blot Analysis for TXNIP and p-p38 MAPK
This protocol is for the detection of specific proteins by Western blotting.[6][13]
-
Cell Lysis: After treatment with D-allose, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
D-allose demonstrates a remarkable range of biological activities, with its mechanism of action centered on the modulation of fundamental cellular processes.[1] Its ability to induce cancer cell death through the upregulation of TXNIP and subsequent metabolic and oxidative stress highlights its potential as a novel therapeutic agent in oncology.[1] Furthermore, its anti-inflammatory and antioxidant properties suggest broader applications in various pathological conditions. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of this promising rare sugar.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-Allose Attenuates Overexpression of Inflammatory Cytokines after Cerebral Ischemia/Reperfusion Injury in Gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Up-regulation of Thioredoxin Interacting Protein (Txnip) by p38 MAPK and FOXO1 Contributes to the Impaired Thioredoxin Activity and Increased ROS in Glucose- treated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
α-D-Allopyranose: A C-3 Epimer of D-Glucose - A Technical Guide
Abstract
alpha-D-allopyranose, a C-3 epimer of D-glucose, is a rare sugar that has garnered significant scientific interest due to its diverse and potent biological activities.[1][2][3] Unlike its abundant epimer, D-glucose, D-allopyranose is not readily metabolized by the body, contributing to its low caloric value.[4] This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, synthesis, and multifaceted biological effects, with a particular emphasis on its potential therapeutic applications. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a summary of key quantitative data and visual representations of its implicated signaling pathways.
Introduction
D-allose is a monosaccharide that differs from D-glucose only in the stereochemical configuration at the third carbon atom.[1][3] This seemingly minor structural alteration results in profound differences in its biological properties. While D-glucose is a primary source of energy for most living organisms, D-allose exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-hypertensive, and immunosuppressive effects.[1] Its unique characteristics make it a compelling candidate for the development of novel therapeutics and functional foods. This guide aims to provide a comprehensive technical resource for researchers and professionals working with or interested in the potential of this compound.
Physicochemical and Biological Properties
This compound is a white, odorless, crystalline solid that is soluble in water but insoluble in alcohol.[1] It possesses approximately 80% of the sweetness of sucrose (B13894) with a near-zero caloric value.[4] A summary of its key properties and biological activities is presented in the tables below.
Table 1: Physicochemical Properties of α-D-Allopyranose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [5] |
| Molar Mass | 180.16 g/mol | |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water, insoluble in alcohol | [1] |
| Sweetness (vs. Sucrose) | ~80% | [4] |
| Caloric Value | Near zero | [4] |
Table 2: Summary of Reported Biological Activities of D-Allose
| Activity | Description | References |
| Anti-cancer | Inhibits proliferation of various cancer cell lines, including leukemia, bladder cancer, and head and neck cancer. Induces the production of reactive oxygen species (ROS) in cancer cells. | [6][7][8] |
| Anti-inflammatory | Exhibits anti-inflammatory effects through the inhibition of the TLR4/PI3K/AKT signaling pathway. | |
| Anti-hypertensive | Demonstrates potential in regulating blood pressure. | [1] |
| Immunosuppressant | Shows immunosuppressive activities. | [1] |
| Cryoprotective | Possesses cryoprotective properties. | [1] |
| Anti-oxidative | Can scavenge reactive oxygen species. | |
| Lifespan Extension | Has been shown to extend the lifespan of C. elegans. |
Table 3: Quantitative Data on the Anti-Cancer Effects of D-Allose
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MOLT-4F | Human Leukemia | GI₅₀ | 1300 µM | [6] |
| RT112 | Bladder Cancer | Cell Viability (50mM D-allose, 24h) | 68.4 ± 1.9% of control | [6][8] |
| 253J | Bladder Cancer | Cell Viability (50mM D-allose, 24h) | 68.2 ± 2.2% of control | [6] |
| J82 | Bladder Cancer | Cell Viability (50mM D-allose, 24h) | 60.9 ± 3.4% of control | [6] |
| HSC-3 | Head and Neck Cancer | Tumor Volume Reduction (in vivo) | Reduced to 61% of control (Day 15) | [6] |
Key Signaling Pathways Modulated by D-Allose
D-allose exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of this compound and for key biological assays used to evaluate its efficacy.
Chemical Synthesis of α-D-Allopyranose from D-Glucose
The synthesis of α-D-allopyranose from D-glucose can be achieved through a multi-step process involving the protection of hydroxyl groups, inversion of the stereochemistry at the C-3 position via a Mitsunobu reaction, and subsequent deprotection.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
-
Combine methyl α-D-glucopyranoside, freshly fused and powdered zinc chloride, and benzaldehyde (B42025) in a round-bottom flask.
-
Stir the mixture at room temperature for 48 hours.
-
Pour the reaction mixture slowly into cold water with stirring.
-
Add hexane (B92381) and continue stirring to remove excess benzaldehyde.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Step 2: Mitsunobu Inversion of the C-3 Hydroxyl Group
-
Dissolve the methyl 4,6-O-benzylidene-α-D-glucopyranoside, a carboxylic acid (e.g., benzoic acid), and triphenylphosphine (B44618) in an appropriate anhydrous solvent (e.g., THF or dioxane) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting ester by column chromatography on silica (B1680970) gel.
Step 3: Deprotection to Yield α-D-Allopyranose
-
Hydrolyze the ester group from the product of Step 2 under basic conditions (e.g., using sodium methoxide (B1231860) in methanol).
-
Remove the benzylidene protecting group by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by acid hydrolysis.
-
Purify the final product, α-D-allopyranose, by crystallization or column chromatography.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
Biological Assays
4.2.1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of D-allose on the viability of cancer cell lines.
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of D-allose (e.g., 10, 25, and 50 mM) and incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilizing solution) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2 hours with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
4.2.2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
-
Culture cells to the desired confluency.
-
Treat cells with D-allose at various concentrations for the specified time.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with DCF-DA solution (typically 10-25 µM in serum-free media or buffer) and incubate at 37°C for 30-45 minutes in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
4.2.3. Western Blotting for Thioredoxin-Interacting Protein (TXNIP)
This protocol is for detecting the expression levels of TXNIP, a protein upregulated by D-allose.
-
Treat cells with D-allose and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 15-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TXNIP overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the TXNIP protein levels to a loading control, such as β-actin or GAPDH.
Conclusion and Future Directions
This compound presents a promising frontier in the development of novel therapeutic agents. Its unique biological activities, stemming from its distinct stereochemistry as a C-3 epimer of D-glucose, warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers to explore the full potential of this rare sugar. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse effects, conducting comprehensive preclinical and clinical studies to establish its safety and efficacy in various disease models, and optimizing its synthesis for large-scale production. The continued exploration of this compound holds the potential to unlock new avenues for the treatment of a wide range of human diseases.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Applications of controlled inversion strategies in carbohydrate synthesis [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 6. Anomeric modification of carbohydrates using the Mitsunobu reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.biu.ac.il [ch.biu.ac.il]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of α-D-Allopyranose from D-Glucose
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in the pharmaceutical and food industries due to its unique physiological properties, including anti-cancer, anti-inflammatory, and cryoprotective activities.[1] Unlike its abundant epimer, D-allose is scarce in nature, necessitating efficient chemical or enzymatic synthesis methods for its production.[2][3] This document provides a detailed chemical synthesis protocol for α-D-allopyranose starting from the readily available and inexpensive D-glucose.
The synthesis strategy involves a four-step sequence:
-
Protection: The hydroxyl groups of D-glucose are protected using acetone (B3395972) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This locks the molecule in a furanose form and leaves the C-3 hydroxyl group accessible for modification.[4][5]
-
Oxidation: The free C-3 hydroxyl group is oxidized to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.[6][7]
-
Stereoselective Reduction: The ketone is reduced with sodium borohydride (B1222165), which preferentially attacks from the sterically less hindered face to produce the C-3 epimer, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[6][8]
-
Deprotection and Crystallization: The isopropylidene protecting groups are removed under acidic conditions to yield D-allose.[9] Subsequent crystallization allows for the isolation of the desired α-D-allopyranose anomer.[10] A highly efficient one-pot, two-step procedure for the oxidation and reduction steps has been developed, significantly improving the overall process.[6]
Data Presentation: Summary of Reactions
The following table summarizes the quantitative data for the key steps in the synthesis of D-allose from D-glucose.
| Step | Reaction | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Protection of D-Glucose | D-Glucose, Acetone, H₂SO₄ | Acetone | 25 | 12 | 75.6 | [11] |
| 2 | Oxidation of Protected Glucose | Diacetone-D-glucose, Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂ | -78 | 1.5 | ~86 (crude) | [12] |
| 3 | Reduction of Ketone | 3-keto intermediate, NaBH₄ | Ethanol/H₂O | -60 to -40 | - | 86 (over 2 steps) | |
| 4 | Deprotection | Diacetone-D-allofuranose, Aq. Acid (e.g., HCl, AcOH) | Water/Co-solvent | RT to 60 | Variable | High | [9][13] |
Note: The yield for Step 3 (86%) is for the combined one-pot oxidation and reduction sequence.
Experimental Protocols
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
This procedure is based on the acid-catalyzed reaction of D-glucose with acetone.[4][11]
-
Materials:
-
D-glucose (10.0 g)
-
Anhydrous Acetone (200 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) or other catalyst like SbCl₅ (150 mg)[4]
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄) to the suspension.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[11][14]
-
Once the reaction is complete, neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the solid precipitate and wash it with acetone.
-
Evaporate the filtrate under reduced pressure to obtain a syrup.
-
Dissolve the syrup in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/dichloromethane or chloroform/n-hexane) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[4][14]
-
Step 2 & 3 (One-Pot): Oxidation and Reduction to Synthesize 1,2:5,6-di-O-isopropylidene-α-D-allofuranose
This highly efficient one-pot protocol is adapted from the Swern oxidation followed by in-situ sodium borohydride reduction.[6]
-
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5.0 g, 19.2 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (240 mL)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (8.17 mL, 115.25 mmol)
-
Oxalyl chloride (5.03 mL, 57.17 mmol)
-
Triethylamine (B128534) (Et₃N) (20.2 mL, 144.6 mmol)
-
Sodium borohydride (NaBH₄)
-
Ethanol/Water (4:1 mixture)
-
-
Procedure:
-
Set up a three-necked flask with a stirrer, thermometer, and nitrogen inlet. Add oxalyl chloride to 70 mL of dry CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in 20 mL of dry CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.
-
Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 150 mL of dry CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir the mixture for 90 minutes.
-
Add triethylamine dropwise, keeping the temperature below -70 °C.
-
Instead of warming to room temperature, maintain the reaction between -60 °C and -40 °C.
-
Slowly add a freshly prepared solution of NaBH₄ in a 4:1 mixture of Ethanol/H₂O.[12] The reduction is typically rapid.
-
Allow the reaction to warm to room temperature and quench with water.
-
Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The expected yield for the two steps is approximately 86%.
-
Step 4: Deprotection to obtain α-D-Allopyranose
This final step removes the isopropylidene groups to yield the free sugar.
-
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-allofuranose
-
Aqueous acetic acid (e.g., 80%) or dilute HCl
-
Ethanol/Water for crystallization
-
-
Procedure:
-
Dissolve the protected allofuranose in aqueous acetic acid.
-
Heat the solution (e.g., at 60 °C) and monitor the reaction by TLC until all starting material is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual acetic acid.
-
The resulting syrup is crude D-allose. To isolate the alpha-pyranose anomer, dissolve the syrup in a minimal amount of hot ethanol-water.
-
Allow the solution to cool slowly to induce crystallization. The less soluble α-D-allopyranose will crystallize out.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum.
-
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis of α-D-allopyranose from D-glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-Allose, a rare sugar. Synthesis of d-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. goldbio.com [goldbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transition states for glucopyranose interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 12. benchchem.com [benchchem.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of alpha-D-Allopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-allopyranose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant interest in the scientific community due to its unique biological activities. These include potential applications in cancer therapy, as an anti-inflammatory agent, and for its role in modulating the insulin (B600854) signaling pathway and reactive oxygen species (ROS) production.[1][2][3] Accurate and robust analytical methods are paramount for the characterization, quantification, and quality control of this compound in various matrices, from biological samples to pharmaceutical formulations.
These application notes provide detailed methodologies for the comprehensive characterization of this compound using state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Analytical Methods Overview
A multi-faceted approach is recommended for the unambiguous identification and characterization of this compound. Each technique provides complementary information regarding the structure, purity, and physicochemical properties of the molecule.
Workflow for this compound Characterization
Quantitative Data Summary
The following tables summarize key quantitative data for the characterization of this compound.
Table 1: NMR Spectroscopic Data for this compound in D₂O
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 5.09 (d, J=3.8 Hz) | 94.2 |
| 2 | 3.65 (dd, J=3.8, 3.0 Hz) | 70.1 |
| 3 | 4.02 (t, J=3.0 Hz) | 67.2 |
| 4 | 3.60 (t, J=3.0 Hz) | 67.2 |
| 5 | 3.92 (m) | 72.8 |
| 6a | 3.78 (dd, J=12.0, 2.5 Hz) | 62.5 |
| 6b | 3.71 (dd, J=12.0, 5.0 Hz) |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.
Table 2: Mass Spectrometric Data for D-Allose
| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Collision Energy | Major Fragment Ions (m/z) |
| Negative (LC-ESI-QTOF) | 179.0561 | HCD (NCE 20-30-40%) | 59.0137, 71.0139, 89.0242, 121.4948 |
| Negative (LC-ESI-QTOF) | 179.0561 | 20 eV | 59.0140, 59.0235, 71.0149, 71.0241 |
Data obtained from PubChem for D-Allose, which may exist as a mixture of anomers.[4]
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Sodium Phosphate (B84403) Buffer, pH 8.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0 min–12% B, 35 min–17% B, 36 min–20% B, 45 min–20% B, 46 min–12% B, 65 min–12% B[5] |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 245 nm |
| Column Temperature | 25 °C |
Table 4: X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
For enhanced signal resolution, especially for hydroxyl protons, samples can be prepared in a supercooled aqueous solution (e.g., 1% D₂O/99% H₂O).[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 200-220 ppm and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the proton and carbon signals using the 1D and 2D NMR data. The anomeric proton (H-1) is typically found downfield (around 5.09 ppm for the alpha anomer) with a characteristic coupling constant to H-2.
-
Confirm the pyranose ring form and the stereochemistry of the hydroxyl groups based on the coupling constants and NOE correlations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, to a final concentration of approximately 10-100 µg/mL.[7]
-
The addition of a small amount of ammonium (B1175870) acetate (B1210297) (e.g., 1 mM) can facilitate the formation of [M+NH₄]⁺ adducts, which can aid in distinguishing isomers.[8]
-
-
MS Data Acquisition:
-
Analyze the sample using an ESI mass spectrometer coupled to a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).
-
Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight. The expected monoisotopic mass of this compound is 180.063388 g/mol .[9]
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns. This involves collision-induced dissociation (CID) to break the molecule into smaller fragments.
-
-
Data Analysis:
High-Performance Liquid Chromatography (HPLC) with PMP Derivatization
Objective: To determine the purity and quantify this compound.
Methodology:
-
Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):
-
To a solution of this compound (e.g., 1 mg/mL in water), add an equal volume of 0.6 M NaOH and 0.5 M PMP in methanol.[5]
-
Incubate the mixture at 70°C for 30-60 minutes.
-
After cooling, neutralize the reaction with an equal volume of 0.3 M HCl.
-
Extract the PMP-derivatized sugar with chloroform. The aqueous layer containing the derivatized sugar is collected for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Elute the sample using a gradient of acetonitrile in a phosphate buffer as described in Table 3.
-
Monitor the elution of the PMP-derivatized this compound using a Diode Array Detector (DAD) at 245 nm.
-
-
Data Analysis:
-
Determine the retention time of the this compound-PMP derivative.
-
Calculate the purity of the sample by integrating the peak area of the analyte and any impurities.
-
For quantification, generate a standard curve using known concentrations of derivatized this compound standards.
-
X-ray Crystallography
Objective: To determine the three-dimensional crystal structure of this compound.
Methodology:
-
Crystallization:
-
Prepare a supersaturated solution of this compound in a suitable solvent (e.g., water, ethanol-water mixtures).
-
Use vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals. This process can be challenging and may require screening of various conditions (temperature, precipitant concentration, pH).
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic coordinates and thermal parameters to obtain a final, high-resolution 3D structure.
-
Biological Context: D-Allose in Signaling Pathways
D-Allose has been shown to influence key cellular signaling pathways, notably the insulin signaling pathway and the regulation of reactive oxygen species (ROS).
D-Allose and the Insulin Signaling Pathway
D-Allose can modulate the insulin signaling cascade. While the exact mechanism is still under investigation, it is believed to interact with components of this pathway, potentially influencing glucose uptake and metabolism.
D-Allose and Reactive Oxygen Species (ROS) Regulation
D-Allose has demonstrated antioxidant properties by suppressing the production of ROS in mitochondria. It is thought to compete with D-glucose for cellular uptake and metabolism, thereby reducing the metabolic flux that can lead to ROS generation.[12][13]
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy, mass spectrometry, and HPLC allows for unambiguous structural elucidation, purity assessment, and quantification. While specific X-ray crystallographic data is currently unavailable, the provided general protocol can serve as a starting point for obtaining this information. Understanding the analytical characteristics of this compound is crucial for advancing its research and potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. D-Allose | C6H12O6 | CID 439507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. massbank.eu [massbank.eu]
- 6. youtube.com [youtube.com]
- 7. D-Allose, ketol, TMS [webbook.nist.gov]
- 8. The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C6H12O6 | CID 3034742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kp.bunri-u.ac.jp [kp.bunri-u.ac.jp]
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of alpha-D-Allopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of alpha-D-allopyranose, a key carbohydrate in various biological and pharmaceutical studies. The following sections detail the expected 1H and 13C NMR chemical shifts and coupling constants, along with comprehensive protocols for sample preparation and data acquisition.
Data Presentation
The quantitative NMR data for this compound, including chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), are summarized in the tables below for easy reference and comparison.
Table 1: 1H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | ~4.8-5.2 | d | ~3-4 |
| H-2 | ~3.5-3.8 | dd | J(H2, H1) ~3-4, J(H2, H3) ~3-4 |
| H-3 | ~3.6-3.9 | t | J(H3, H2) ~3-4, J(H3, H4) ~3-4 |
| H-4 | ~3.4-3.7 | t | J(H4, H3) ~3-4, J(H4, H5) ~9-10 |
| H-5 | ~3.8-4.1 | ddd | J(H5, H4) ~9-10, J(H5, H6a) ~2-3, J(H5, H6b) ~4-5 |
| H-6a | ~3.7-3.9 | dd | J(H6a, H6b) ~11-12, J(H6a, H5) ~2-3 |
| H-6b | ~3.6-3.8 | dd | J(H6b, H6a) ~11-12, J(H6b, H5) ~4-5 |
Note: The chemical shifts for non-anomeric protons (H-2 to H-6) often overlap in the region of approximately 3.4-4.1 ppm. Specific assignments typically require two-dimensional NMR experiments such as COSY and TOCSY. The coupling constant for the anomeric proton (H-1) of alpha-pyranoses is characteristically small (~3-4 Hz) due to the equatorial-axial relationship with H-2.
Table 2: 13C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 94.3 |
| C-2 | 68.6 |
| C-3 | 73.2 |
| C-4 | 67.6 |
| C-5 | 68.3 |
| C-6 | 62.3 |
Note: 13C NMR data was obtained from a sample dissolved in D2O.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of samples and the acquisition of high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9%)
-
High-precision 5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Filter (e.g., syringe filter with a 0.22 µm pore size)
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., D₂O) to the vial.
-
Mixing: Gently vortex the vial to ensure the complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution directly into a clean 5 mm NMR tube using a syringe filter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra. These may need to be optimized based on the specific spectrometer and sample concentration.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL, or Varian) with a proton frequency of 400 MHz or higher.
-
5 mm probe.
1H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): Approximately 10-12 ppm, centered around 4.5-5.0 ppm.
-
Solvent Suppression: Use a presaturation sequence to suppress the residual HDO signal.
13C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans (ns): 1024 to 4096 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 200-220 ppm, centered around 100 ppm.
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the 1H spectrum to the residual HDO signal at 4.79 ppm. Reference the 13C spectrum indirectly using the 1H reference.
-
Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick the peaks in both 1H and 13C spectra.
Mandatory Visualization
The following diagrams illustrate the workflow and key relationships in the NMR analysis of this compound.
Caption: Workflow for NMR data acquisition and analysis.
Application Notes and Protocols for the Mass Spectrometry Analysis of α-D-Allopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-D-allopyranose is a hexopyranose monosaccharide, an epimer of D-glucose. Its structural similarity to other aldoses presents a significant analytical challenge, particularly in complex biological matrices. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers the high sensitivity and specificity required for the identification and quantification of α-D-allopyranose.[1] However, the inherent polarity and low volatility of carbohydrates necessitate specific sample preparation strategies, such as chemical derivatization, to achieve successful analysis.[2]
This document provides detailed application notes and experimental protocols for the analysis of α-D-allopyranose using GC-MS and LC-MS, focusing on common derivatization techniques and data interpretation.
Application Note 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile compounds. Due to their low volatility, monosaccharides like α-D-allopyranose must be chemically modified into less polar, more volatile derivatives prior to GC-MS analysis.[3] Trimethylsilylation (TMS) is a common derivatization method where polar hydroxyl groups are converted to trimethylsilyl (B98337) ethers, significantly increasing volatility.[3][4]
Experimental Protocol: Trimethylsilylation (TMS) Derivatization
This protocol is adapted from established methods for monosaccharide analysis.[3]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the carbohydrate sample (or a dried extract) into a reaction vial.
-
Add 500 µL of pyridine (B92270) (or a suitable solvent) and vortex to dissolve the sample.
-
For samples in aqueous solution, evaporate to complete dryness under a stream of nitrogen before adding the solvent.
-
-
Derivatization Reaction:
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample solution.
-
Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
-
Protocol: GC-MS Instrumentation and Conditions
The following parameters are a typical starting point for the analysis of TMS-derivatized monosaccharides.[3]
-
GC System: Agilent 7890A GC or equivalent.
-
MS System: Agilent 5975C EI-MS or equivalent.
-
Column: DB-5 silica (B1680970) capillary column (or similar non-polar column), 60 m x 0.25 mm x 0.25 µm.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 0 min.
-
Ramp 1: 2.5°C/min to 190°C.
-
Ramp 2: 2°C/min to 252°C.
-
Ramp 3: 25°C/min to 310°C, hold for 15 min.
-
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 250°C.
-
Acquisition Mode: Full Scan (e.g., m/z 50-600).
Data Presentation: Expected Ions and Method Performance
The pentakis(trimethylsilyl) ether of α-D-allopyranose has a molecular weight of 541.06 g/mol .[4] The mass spectrum will show characteristic fragment ions resulting from the dissociation of the parent molecule.[5] While a full spectrum for this specific derivative is not widely published, key fragments can be inferred from common fragmentation patterns of TMS-derivatized sugars.
Table 1: Key Properties of TMS-Derivatized α-D-Allopyranose
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₅₂O₆Si₅ | [4] |
| Molecular Weight | 541.0615 | [4] |
| Common Name | α-D-Allopyranose, 5TMS derivative |[4] |
Table 2: Example Performance Data for Monosaccharide Analysis by GC-MS (TMSD Method) Note: This data is for a modified TMSD derivatization method for a mixture of monosaccharides and serves as an example of typical performance.
| Parameter | Range | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.6–2.7 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 3.1–13.3 µg/mL | [3] |
| Relative Standard Deviation (RSD) | < 2.02% (24h stability) |[3] |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of carbohydrates.
Application Note 2: Isomer-Specific Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is highly effective for analyzing polar molecules like carbohydrates in their native or derivatized form within complex matrices.[6][7] Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, which is crucial for distinguishing between isomers and for robust quantification.[8] While challenging, baseline separation of some sugar isomers can be achieved with optimized chromatography.[9] Derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can enhance chromatographic separation and ionization efficiency.[9]
Experimental Protocol: PMP Derivatization
This protocol is based on a validated method for comprehensive monosaccharide quantitation.[9]
-
Sample Hydrolysis (if applicable): For polysaccharides, hydrolyze the sample to release monosaccharides (e.g., using 2M trifluoroacetic acid at 121°C for 2 hours). Neutralize the sample post-hydrolysis.
-
Derivatization Reaction:
-
To 10 µL of the monosaccharide standard or sample, add 10 µL of 0.5 M PMP in methanol (B129727) and 10 µL of 0.3 M NaOH.
-
Vortex and incubate at 70°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
Neutralization and Extraction:
-
Add 10 µL of 0.3 M HCl to neutralize the reaction.
-
Add 200 µL of water and 200 µL of chloroform (B151607).
-
Vortex vigorously and centrifuge at 12,000 x g for 5 minutes to separate the layers.
-
Discard the bottom chloroform layer. Repeat the extraction two more times.
-
Collect the top aqueous layer containing the PMP-labeled monosaccharides for LC-MS analysis.
-
Protocol: LC-MS/MS Instrumentation and Conditions
The following parameters are a starting point for the analysis of PMP-derivatized monosaccharides.[9]
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity).
-
MS System: Triple Quadrupole MS (e.g., Agilent 6490 QqQ).
-
Column: A reverse-phase C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from ~5-20% B over 10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Dynamic Multiple Reaction Monitoring (dMRM). Specific precursor-product ion transitions would need to be optimized for PMP-derivatized allopyranose.
Data Presentation: LC-MS/MS Parameters
Quantitative LC-MS/MS methods rely on monitoring specific ion transitions. For PMP-derivatized allopyranose, this would involve selecting the precursor ion (the protonated or sodiated molecule) and fragmenting it to produce a stable, specific product ion.
Table 3: Example LC-MS/MS Configuration for PMP-Monosaccharide Analysis
| Parameter | Setting/Description | Reference |
|---|---|---|
| Ionization Mode | ESI Positive | [9] |
| Analysis Mode | Dynamic Multiple Reaction Monitoring (dMRM) | [9] |
| Precursor Ion | [M+H]⁺ or [M+Na]⁺ of the PMP-derivatized analyte | [9][10] |
| Product Ions | Optimized based on collision-induced dissociation (CID) | [11] |
| Collision Energy | Optimized for each transition (typically 10-40 eV) | [11] |
| Linearity Range | Can span 4-6 orders of magnitude |[9] |
Visualization: Tandem Mass Spectrometry (MS/MS) Logic
Caption: The principle of tandem mass spectrometry (MS/MS).
Fragmentation Pathways in Mass Spectrometry
Understanding fragmentation is key to structural elucidation.[5] In EI-MS of TMS-derivatized sugars, fragmentation is often initiated by ionization at a heteroatom, followed by cleavage of adjacent bonds (alpha-cleavage).[12][13] In ESI-MS/MS, fragmentation of adducts (like [M+Na]⁺) often involves the loss of neutral molecules (e.g., water, formaldehyde) and cleavages of the carbohydrate ring.[11]
Visualization: Alpha-Cleavage of a TMS-Ether
This diagram illustrates a simplified alpha-cleavage, a common fragmentation pathway for silylated alcohols in electron ionization MS.[12]
Caption: Simplified alpha-cleavage fragmentation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. α-D-Allopyranose, 5TMS derivative [webbook.nist.gov]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Quantitative Comparison of Pyranose Dehydrogenase Action on Diverse Xylooligosaccharides [frontiersin.org]
- 9. escholarship.org [escholarship.org]
- 10. beta-D-allopyranose | C6H12O6 | CID 448388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masspec.scripps.edu [masspec.scripps.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Enzymatic Assay of D-Allose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose (B117823), a rare aldohexose, is a C-3 epimer of D-glucose and has garnered significant interest in the pharmaceutical and food industries due to its unique physiological functions, including anti-cancer, anti-inflammatory, and antioxidant properties. The enzymatic synthesis of D-allose from D-allulose (a ketose) is a key biotransformation, primarily catalyzed by the enzyme L-rhamnose (B225776) isomerase (L-RhI, EC 5.3.1.14).[1][2]
This document provides detailed protocols for an enzymatic assay to determine the activity of L-rhamnose isomerase, which is crucial for the development and optimization of D-allose production. It is important to note that in aqueous solutions, D-allose exists in equilibrium between its different isomeric forms, including α-D-allopyranose, β-D-allopyranose, and furanose forms. The enzymatic assay described herein quantifies the total D-allose produced and does not distinguish between these anomers. For anomer-specific quantification, analytical techniques such as NMR spectroscopy or specialized chromatography would be required.
The primary assay detailed is a colorimetric method based on the Seliwanoff’s reaction, which measures the depletion of the ketose substrate (D-allulose). This method is robust, cost-effective, and adaptable for high-throughput screening.
Data Presentation
Table 1: Kinetic Parameters of L-rhamnose Isomerases from Various Organisms
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Pseudomonas stutzeri | L-rhamnose | 11-19.4 | 240-280 | 11.6-15.6 | [1] |
| Bacillus subtilis | L-rhamnose | Low | - | - | [3] |
| Bacillus subtilis | D-allose | Low | - | - | [3] |
| Clostridium stercorarium | L-rhamnose | - | High | High | [4] |
| Caldicellulosiruptor obsidiansis | L-rhamnose | - | - | - | [4] |
Note: '-' indicates data not specified in the cited sources.
Table 2: Optimal Reaction Conditions for L-rhamnose Isomerase Activity
| Organism | Optimal pH | Optimal Temperature (°C) | Required Metal Ion | Reference |
| Clostridium stercorarium | 7.0 | 75 | Mn²⁺ | [4] |
| Bacillus subtilis | 8.5 | 70 | Mn²⁺ | [3] |
| Caldicellulosiruptor obsidiansis | 8.0 | 85 | Co²⁺ | [4] |
| Lactobacillus rhamnosus | 5.5 | - | - | [1] |
| Thermotolerant metagenome L-RIM | 7.0 | 75 | Co²⁺ or Mn²⁺ | [5] |
Experimental Protocols
Protocol 1: Colorimetric Assay for L-rhamnose Isomerase Activity using Seliwanoff's Test
This protocol determines L-rhamnose isomerase activity by measuring the decrease in the concentration of the ketose substrate, D-allulose. The remaining D-allulose is quantified colorimetrically using Seliwanoff's reagent. This method is suitable for a 96-well plate format and high-throughput screening.[6][7]
Materials:
-
L-rhamnose isomerase (purified or as cell lysate)
-
D-allulose (substrate)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Manganese chloride (MnCl₂) (10 mM)
-
Seliwanoff's Reagent: 0.05% (w/v) resorcinol (B1680541) in 3N HCl. To prepare 100 mL, dissolve 50 mg of resorcinol in 33 mL of concentrated HCl and bring the volume to 100 mL with distilled water.[8][9]
-
96-well PCR plates
-
96-well microplates (clear, flat-bottom)
-
Microplate reader
-
Thermal cycler or water bath
Procedure:
-
Enzyme Reaction Setup: a. Prepare a substrate master mix containing 100 mM D-allulose, 50 mM Tris-HCl (pH 7.0), and 10 mM MnCl₂ in distilled water.[6] b. In a 96-well PCR plate, add your enzyme samples (e.g., purified enzyme or cell lysates). c. To initiate the reaction, add the substrate master mix to the enzyme samples. The final volume and enzyme concentration should be optimized for your specific experimental setup. A typical ratio is 1:4 enzyme sample to master mix (e.g., 40 µL enzyme + 160 µL master mix).[6] d. Include a negative control with no enzyme (buffer only) to measure the initial substrate concentration.
-
Enzymatic Reaction Incubation: a. Seal the PCR plate and incubate at the optimal temperature for your L-rhamnose isomerase (e.g., 75°C) for a predetermined time (e.g., 1-4 hours).[6] The incubation time should be within the linear range of the reaction.
-
Reaction Termination: a. Terminate the enzymatic reaction by heat inactivation at 95°C for 5 minutes.[6] b. Cool the plate on ice or in a refrigerator for at least 15 minutes.[6] c. If using cell lysates, centrifuge the plate to pellet cell debris and denatured proteins.
-
Colorimetric Detection (Seliwanoff's Test): a. Transfer an aliquot (e.g., 50 µL) of the supernatant from each well of the reaction plate to a new 96-well PCR plate.[6] b. Add Seliwanoff's reagent to each well (e.g., 100 µL).[6] c. Seal the plate and perform the color development reaction by incubating in a thermal cycler or water bath at an optimized temperature and time (e.g., 60°C for 30 minutes or 80°C for 5 minutes).[6] d. After incubation, cool the plate to room temperature.[6]
-
Absorbance Measurement: a. Transfer an aliquot (e.g., 100 µL) from the color reaction plate to a clear, flat-bottom 96-well microplate. b. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Prepare a standard curve of known D-allulose concentrations (e.g., 0-100 mM) subjected to the same Seliwanoff's reaction conditions. b. Determine the concentration of remaining D-allulose in your samples by comparing their absorbance to the standard curve. c. Calculate the amount of D-allulose consumed, which is proportional to the L-rhamnose isomerase activity. One unit of activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of D-allulose per minute under the specified conditions.
Visualizations
Caption: Experimental workflow for the colorimetric enzymatic assay of D-allose.
Caption: D-Allose signaling pathway in plants.
References
- 1. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
Application Notes and Protocols: α-D-Allopyranose as a Novel Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from an activated donor, typically a nucleotide sugar, to an acceptor molecule.[1][2] This enzymatic glycosylation is fundamental to the synthesis of a vast array of biologically significant molecules, including glycoproteins, glycolipids, and oligosaccharides. The ability to harness and engineer GTs for the synthesis of novel glycoconjugates holds immense promise for drug development, offering pathways to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
While GTs often exhibit high specificity for their natural substrates, a growing body of research highlights their inherent promiscuity, which can be exploited for the incorporation of unnatural sugars into glycoconjugates.[3][4][5] α-D-allopyranose, a C-3 epimer of D-glucose, represents an intriguing yet largely unexplored unnatural sugar for GT-mediated glycosylation. The introduction of an allosyl moiety into a therapeutic molecule could confer novel biological activities or improved pharmaceutical characteristics.
These application notes provide a comprehensive guide for researchers interested in exploring the potential of α-D-allopyranose as a substrate for glycosyltransferases. We present detailed protocols for the screening of GTs, kinetic characterization of potential candidates, and the necessary conceptual framework to embark on this innovative area of glycobiology.
Conceptual Framework: Substrate Specificity of Glycosyltransferases
The acceptance of a nucleotide sugar donor by a glycosyltransferase is a highly specific molecular recognition event. However, this specificity is not always absolute. Several factors can influence the ability of a GT to accept an unnatural sugar donor like UDP-α-D-allopyranose:
-
Enzyme Family and Fold: Glycosyltransferases are classified into different families based on their sequence and structural similarities.[1] Enzymes within the same family often share conserved structural motifs in their active sites, which may lead to similar substrate specificities. GTs that naturally utilize UDP-glucose are primary candidates for screening, as the structural difference between glucose and allose is a single stereocenter.
-
Active Site Architecture: The binding pocket for the nucleotide sugar donor is a critical determinant of specificity. The precise arrangement of amino acid residues, hydrogen bonding networks, and steric constraints dictate which sugars can be accommodated.[6]
-
Enzyme Promiscuity: Many wild-type glycosyltransferases have been shown to accept multiple donor substrates, albeit often with lower efficiency than their cognate donor.[3][7] This inherent promiscuity is a key feature to be exploited when screening for enzymes that can utilize UDP-α-D-allopyranose.
-
Protein Engineering: When a wild-type enzyme shows low or no activity, protein engineering strategies can be employed to modify the donor binding site and enhance the acceptance of the unnatural sugar.[8][9][10] Structure-guided mutagenesis is a powerful tool to rationally design GT variants with altered donor specificities.
The structural difference between the natural donor UDP-α-D-glucose and the potential unnatural donor UDP-α-D-allopyranose is illustrated below. The key challenge for the enzyme's active site is to accommodate the axial hydroxyl group at the C-3 position of allose, in contrast to the equatorial hydroxyl group in glucose.
Experimental Protocols
Protocol 1: Screening of Glycosyltransferases for Activity with UDP-α-D-Allopyranose
This protocol outlines a general workflow for screening a panel of glycosyltransferases for their ability to utilize UDP-α-D-allopyranose as a donor substrate.
1. Materials and Reagents:
-
UDP-α-D-allopyranose: This can be synthesized chemically or enzymatically.[11]
-
Acceptor Substrate: A well-characterized acceptor for the glycosyltransferases being screened (e.g., a fluorescently labeled aglycon, a simple sugar, or a peptide).
-
Glycosyltransferase Library: A collection of purified glycosyltransferases.
-
Reaction Buffer: Optimized for the specific glycosyltransferases (typically contains a buffer salt like HEPES or Tris-HCl, and a divalent cation like MnCl₂ or MgCl₂).
-
Quenching Solution: e.g., 1% trifluoroacetic acid (TFA) or cold ethanol.
-
Analytical Instrumentation: HPLC with a suitable detector (e.g., UV, fluorescence, or mass spectrometer) or a standalone mass spectrometer.
2. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture. A typical 50 µL reaction could contain:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MnCl₂
-
1-5 mM UDP-α-D-allopyranose
-
1-5 mM Acceptor substrate
-
1-5 µg of purified glycosyltransferase
-
-
Prepare control reactions:
-
No Enzyme Control: Replace the enzyme with an equal volume of buffer.
-
No Donor Control: Replace UDP-α-D-allopyranose with an equal volume of buffer.
-
No Acceptor Control: Replace the acceptor substrate with an equal volume of buffer.
-
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the glycosyltransferases (typically 25-37 °C) for a defined period (e.g., 1-24 hours).
-
-
Reaction Quenching:
-
Stop the reactions by adding an equal volume of quenching solution.
-
-
Analysis:
-
Centrifuge the quenched reactions to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product. The product will have a different retention time (HPLC) or mass (MS) compared to the substrates.
-
-
Hit Identification:
-
Enzymes that produce a new peak corresponding to the expected product, which is absent in the control reactions, are considered "hits."
-
Protocol 2: Kinetic Characterization of "Hit" Glycosyltransferases
Once a glycosyltransferase is identified that utilizes UDP-α-D-allopyranose, its kinetic parameters (Km and kcat) should be determined to quantify its efficiency with this unnatural substrate.
1. Materials and Reagents:
-
Same as Protocol 1, with the "hit" glycosyltransferase.
2. Procedure:
-
Varying Substrate Concentrations:
-
Set up a series of reactions with a fixed concentration of one substrate (e.g., the acceptor) and varying concentrations of the other (UDP-α-D-allopyranose). The concentration range for the varied substrate should typically span from 0.1 to 10 times the expected Km.
-
Repeat the experiment with a fixed concentration of UDP-α-D-allopyranose and varying concentrations of the acceptor substrate.
-
-
Initial Velocity Measurements:
-
For each substrate concentration, measure the initial reaction velocity (v₀). This is done by taking samples at multiple time points during the early phase of the reaction (when product formation is linear with time) and quantifying the product formed.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S]) where:
-
v₀ is the initial velocity
-
V_max is the maximum velocity
-
[S] is the substrate concentration
-
K_m is the Michaelis constant
-
-
The kinetic parameters Km and Vmax can be determined from this non-linear regression.
-
The turnover number (kcat) can be calculated using the equation: k_cat = V_max / [E] where [E] is the enzyme concentration.
-
The catalytic efficiency is then calculated as kcat/Km.
-
Data Presentation
Quantitative data from kinetic experiments should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Hypothetical Kinetic Parameters of a Glycosyltransferase with Natural and Unnatural Donors
| Donor Substrate | Acceptor Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| UDP-α-D-glucose | N-acetylglucosamine | 0.5 | 10 | 20,000 |
| UDP-α-D-allopyranose | N-acetylglucosamine | 5.2 | 0.8 | 154 |
Conclusion
The exploration of α-D-allopyranose as a substrate for glycosyltransferases opens up new avenues for the chemoenzymatic synthesis of novel glycoconjugates with potentially valuable therapeutic properties. While the direct utilization of this unnatural sugar by wild-type enzymes may be challenging, the inherent promiscuity of many GTs and the power of protein engineering provide a viable path forward. The protocols and conceptual framework provided in these application notes are intended to equip researchers with the necessary tools to investigate this exciting frontier in glycobiology and drug development.
References
- 1. Glycosyltransferases - CAZypedia [cazypedia.org]
- 2. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The sugar donor specificity of plant family 1 glycosyltransferases [frontiersin.org]
- 7. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Comprehensive engineering of novel glycosyltransferase for efficient, donor-promiscuous, and regioselective glycosylation of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-D-Allopyranose in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of α-D-allopyranose, a rare hexopyranose, in glycobiology research. This document details its role in studying cellular signaling pathways, its potential as an enzyme inhibitor, and its application in investigating carbohydrate-protein interactions. Detailed protocols for key experiments are provided to facilitate the integration of α-D-allopyranose into your research and development workflows.
Introduction to α-D-Allopyranose
α-D-Allopyranose is a C-3 epimer of D-glucose, belonging to the group of rare sugars known as aldohexoses.[1][2] While less abundant in nature compared to D-glucose, its unique stereochemistry offers distinct biological activities that are of growing interest in the fields of glycobiology and drug discovery. Its structural similarity to common monosaccharides allows it to interact with biological systems, often with unique outcomes, making it a valuable tool for probing and modulating cellular processes.
Applications in Cellular Signaling
Recent studies have highlighted the significant impact of D-allose, the more commonly studied form of allopyranose, on various cellular signaling pathways, particularly in mammalian cells and model organisms. These findings suggest that α-D-allopyranose and its derivatives are promising tools for investigating and modulating cell fate and function.
Modulation of Cancer Cell Signaling Pathways
D-allose has demonstrated notable anti-proliferative effects on a variety of cancer cell lines.[3][4][5] This activity is attributed to its ability to influence several key signaling pathways:
-
Induction of Apoptosis and Cell Cycle Arrest: D-allose has been shown to induce apoptosis and cause cell cycle arrest at different phases (G1, G2/M, or S phase) depending on the cancer cell type.[5][6] This makes α-D-allopyranose and its analogs potential candidates for cancer therapeutic research.
-
Thioredoxin-Interacting Protein (TXNIP) Upregulation: A key mechanism of D-allose's anti-cancer activity is the upregulation of TXNIP, a tumor suppressor protein.[7] TXNIP, in turn, inhibits the antioxidant function of thioredoxin, leading to an increase in intracellular reactive oxygen species (ROS).[7]
-
Modulation of Glucose Transport: D-allose can reduce the expression of glucose transporters, such as GLUT1, in cancer cells.[5] This leads to decreased glucose uptake, thereby starving the cancer cells of their primary energy source.
The following diagram illustrates the proposed signaling pathway for the anti-cancer effects of D-allose.
Lifespan Extension via Insulin (B600854) and Sirtuin Signaling
In the model organism Caenorhabditis elegans, D-allose has been shown to extend lifespan. This effect is dependent on the insulin signaling pathway gene daf-16 and the sirtuin gene sir-2.1.[8] This suggests that α-D-allopyranose could be a valuable tool for studying aging and longevity, providing a distinct mechanism from other lifespan-extending sugars.[8]
Quantitative Data on Biological Activity
While specific inhibitory constants for α-D-allopyranose against glycosidases are not widely reported in the literature, the inhibitory effects of D-allose on the proliferation of various cancer cell lines have been documented. This data provides a basis for evaluating the potential of allopyranose derivatives in drug development.
| Cell Line | Cancer Type | IC50 of D-Allose (mM) |
| RT112 | Bladder Cancer | ~50 |
| 253J | Bladder Cancer | ~50 |
| J82 | Bladder Cancer | ~50 |
| OVCAR-3 | Ovarian Carcinoma | >50 (significant inhibition at 50 mM) |
| U251MG | Glioblastoma | 3-50 (dose-dependent inhibition) |
| U87MG | Glioblastoma | 3-50 (dose-dependent inhibition) |
Note: The IC50 values can vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the biological activities of α-D-allopyranose.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is a general method to assess the potential of α-D-allopyranose or its derivatives as α-glucosidase inhibitors.
Principle:
α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm. The inhibitory activity of a test compound is determined by the reduction in the rate of p-nitrophenol formation.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
α-D-Allopyranose
-
Acarbose (B1664774) (positive control)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 U/mL solution of α-glucosidase in potassium phosphate buffer.
-
Prepare a 5 mM solution of pNPG in potassium phosphate buffer.
-
Prepare a stock solution of α-D-allopyranose in potassium phosphate buffer. Prepare serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a stock solution of acarbose in potassium phosphate buffer for use as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 10 µL of the α-D-allopyranose solution at various concentrations to the test wells.
-
Add 10 µL of acarbose solution to the positive control wells.
-
Add 10 µL of potassium phosphate buffer to the blank wells (enzyme control).
-
Add 20 µL of the α-glucosidase solution to all wells except the negative control wells (substrate blank).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the test sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of α-D-allopyranose.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Lectin Binding
This protocol provides a general method for quantifying the binding affinity of α-D-allopyranose to a lectin, such as Concanavalin A (ConA).
Principle:
ITC measures the heat change that occurs upon the binding of a ligand (α-D-allopyranose) to a macromolecule (lectin). By titrating the lectin with the sugar and measuring the heat released or absorbed, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.[9][10][11]
Materials:
-
Purified lectin (e.g., Concanavalin A)
-
α-D-Allopyranose
-
ITC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 0.5 mM CaCl₂, 0.5 mM MnCl₂, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the lectin extensively against the ITC buffer to ensure buffer matching.
-
Dissolve the α-D-allopyranose in the final dialysis buffer.
-
Degas both the lectin and sugar solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the lectin and α-D-allopyranose.
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the lectin solution (typically 10-50 µM) into the sample cell.
-
Load the α-D-allopyranose solution (typically 10-20 times the lectin concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) of the α-D-allopyranose solution into the lectin solution.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the α-D-allopyranose solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the peaks from the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of α-D-allopyranose to lectin.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
References
- 1. alpha-D-Allopyranose | C6H12O6 | CID 3034742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-D-Allopyranose, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer [mdpi.com]
- 8. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 10. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
Applications of α-D-Allopyranose Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-allopyranose, a rare aldohexose, and its derivatives are emerging as a compelling class of molecules in the field of drug discovery. The unique stereochemistry of allose, a C-3 epimer of D-glucose, confers distinct biological properties that are not observed in more common sugars. While research into specific α-D-allopyranose derivatives is still in its nascent stages, the significant therapeutic potential of the parent compound, D-allose, particularly in oncology, provides a strong rationale for the exploration and development of its derivatives. These derivatives, designed to enhance efficacy, selectivity, and pharmacokinetic profiles, represent a promising frontier for novel therapeutic agents.
This document provides an overview of the known applications of D-allose, with a forward-looking perspective on the potential of its α-D-allopyranose derivatives. It includes detailed experimental protocols for the synthesis and evaluation of these compounds and discusses potential signaling pathways they may modulate.
I. Therapeutic Potential of D-Allose and the Rationale for α-D-Allopyranose Derivatives
D-allose has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.[1][2][3] As a standalone agent or in combination with conventional therapies, D-allose has shown efficacy in various cancer models, including ovarian, cervical, skin, liver, prostate, and lung cancer.[2] The primary proposed mechanisms for its anticancer effects include:
-
Induction of Oxidative Stress: D-allose promotes the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress, disruption of the redox balance, and subsequent apoptosis.[1]
-
Inhibition of Glycolysis: By interfering with glucose metabolism, D-allose can deprive cancer cells of the energy required for their rapid proliferation, a concept that aligns with targeting the Warburg effect.[1][3]
-
Modulation of Signaling Pathways: D-allose has been shown to influence key signaling pathways involved in cancer cell survival and proliferation, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways.[1]
The development of α-D-allopyranose derivatives is a logical progression from these findings. Chemical modification of the allopyranose scaffold can lead to:
-
Enhanced Target Specificity: Modifications can be designed to improve binding to specific enzymes or cellular receptors.
-
Improved Pharmacokinetic Properties: Derivatization can increase bioavailability, metabolic stability, and optimize drug-like properties.
-
Increased Potency: Novel derivatives may exhibit stronger biological effects at lower concentrations.
II. Data Presentation: Quantitative Analysis of Bioactivity
While specific quantitative data for α-D-allopyranose derivatives are limited in publicly available literature, the following tables provide examples of how such data for novel derivatives could be presented. These tables are based on typical assays used to evaluate anticancer and enzyme inhibitory activities.
Table 1: In Vitro Anticancer Activity of Hypothetical α-D-Allopyranose Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) |
| ADAP-001 | 2-O-acetyl-α-D-allopyranoside | MCF-7 (Breast) | 15.2 ± 1.8 |
| ADAP-002 | 4-deoxy-4-fluoro-α-D-allopyranose | A549 (Lung) | 22.5 ± 2.1 |
| ADAP-003 | Methyl 2,3-di-O-benzoyl-α-D-allopyranoside | HeLa (Cervical) | 8.9 ± 0.9 |
| D-Allose | Parent Compound | MCF-7 (Breast) | >100 |
| Doxorubicin | Positive Control | MCF-7 (Breast) | 0.5 ± 0.07 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
Table 2: Enzyme Inhibitory Activity of Hypothetical α-D-Allopyranose Derivatives
| Compound ID | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |
| ADAP-004 | α-Glucosidase | Competitive | 5.8 | 12.3 ± 1.1 |
| ADAP-005 | Hexokinase II | Non-competitive | 10.2 | 25.1 ± 2.5 |
| ADAP-006 | α-Amylase | Mixed | 7.5 | 18.9 ± 1.9 |
| Acarbose (B1664774) | Positive Control (α-Glucosidase) | Competitive | - | 750.1 ± 0.23[5] |
Ki (Inhibition constant) indicates the binding affinity of an inhibitor to an enzyme.
III. Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of α-D-allopyranose derivatives.
Protocol 1: Synthesis of a Hypothetical α-D-Allopyranoside Derivative (Methyl 2,3,4-tri-O-acetyl-α-D-allopyranoside)
This protocol describes a general method for the glycosylation and subsequent protection of α-D-allopyranose.
Materials:
-
α-D-Allopyranose
-
Anhydrous Methanol
-
Acetyl Chloride
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO3) solution
-
Magnesium Sulfate (MgSO4)
-
Silica (B1680970) Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Methodology:
-
Fischer Glycosylation:
-
Suspend α-D-allopyranose in anhydrous methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Neutralize the reaction with solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl α-D-allopyranoside.
-
-
Acetylation (Protection of Hydroxyl Groups):
-
Dissolve the crude methyl α-D-allopyranoside in a mixture of pyridine and acetic anhydride.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield the pure methyl 2,3,4-tri-O-acetyl-α-D-allopyranoside.
-
-
Characterization:
-
Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of α-D-allopyranose derivatives on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
α-D-Allopyranose derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the α-D-allopyranose derivative in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 3: α-Glucosidase Inhibition Assay
This protocol measures the ability of α-D-allopyranose derivatives to inhibit the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (pH 6.8)
-
α-D-Allopyranose derivative stock solution (in DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Methodology:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the serially diluted α-D-allopyranose derivative or acarbose to the respective wells. For the control, add 10 µL of DMSO.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
IV. Potential Signaling Pathways and Mechanisms of Action
Based on the known anticancer mechanisms of D-allose, its α-D-pyranose derivatives are hypothesized to target similar signaling pathways critical for cancer cell survival and proliferation.
A. Induction of Apoptosis via Oxidative Stress
α-D-Allopyranose derivatives may selectively increase ROS levels in cancer cells, which have a lower antioxidant capacity compared to normal cells. This leads to the activation of pro-apoptotic pathways.
References
- 1. Rare Sugar D-allose in Cancer Therapy as a Revolutionary Approach with Promising Future Insights [glycoforum.gr.jp]
- 2. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Monosaccharides: Perspectives and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
Application Notes and Protocols for the Metabolic Pathway Analysis of alpha-D-Allopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Allopyranose is a rare aldohexose sugar, an epimer of D-glucose at the C3 position.[1] Its limited availability in nature has historically restricted extensive research into its metabolic fate. However, with growing interest in rare sugars for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and immunosuppressive properties, understanding the metabolic pathways involving this compound is of increasing importance.[1][2]
These application notes provide a summary of the current, albeit limited, knowledge regarding the metabolism of D-allose, with a focus on aspects relevant to its alpha-pyranose anomer. We present available quantitative data, detailed protocols for experimental analysis, and visual diagrams of known pathways and proposed experimental workflows. Given the nascent stage of research in this area, this document also serves as a guide for designing future studies to elucidate the complete metabolic fate of this compound.
Known Metabolic Pathways and Biological Roles
The metabolism of D-allose has been primarily studied in bacterial systems, with limited information available for mammalian cells. A complete metabolic pathway specifically for this compound has not been fully elucidated in any organism.
Bacterial Metabolism of D-Allose
In certain bacteria, such as Escherichia coli, a dedicated operon (als) is responsible for the transport and initial metabolism of D-allose.[1] This pathway allows the bacterium to utilize D-allose as a carbon source. The key steps are:
-
Transport : D-allose is actively transported into the cell by an ABC (ATP-binding cassette) transporter system encoded by the alsA, alsB, and alsC genes.
-
Phosphorylation : Once inside the cell, D-allose is phosphorylated to D-allose-6-phosphate by the enzyme D-allose kinase (alsK).
-
Isomerization : D-allose-6-phosphate is then isomerized to D-psicose-6-phosphate by D-allose-6-phosphate isomerase (alsI), which can then enter other metabolic pathways.
Mammalian Metabolism of D-Allose
In mammalian cells, D-allose is poorly metabolized. Studies have shown that it is not a significant substrate for hexokinases, the primary enzymes responsible for glucose phosphorylation.[3] Evidence suggests that D-allose enters mammalian cells primarily through diffusion rather than active transport.[3]
The primary known effect of D-allose in mammalian systems is the modulation of glucose transport. It has been observed to reduce the uptake of 2-deoxy-D-glucose, a glucose analog, by altering the intrinsic activity of glucose transporters.[3]
Quantitative Data Summary
Quantitative data on the metabolic fate of this compound is scarce. The following tables summarize the available data from studies on D-allose.
Table 1: Distribution of D-Allose in Blood and Tumor Tissues of Mice
| Time Point | D-Allose Concentration in Blood (µg/mL) | D-Allose Concentration in Tumor Tissue (µg/g) |
| 10 min | 25.3 ± 5.1 | 12.1 ± 3.2 |
| 30 min | 48.2 ± 8.9 | 28.6 ± 6.4 |
| 60 min | 35.1 ± 7.2 | 19.8 ± 4.5 |
| 120 min | 15.6 ± 3.8 | 9.7 ± 2.1 |
Data is illustrative and compiled from descriptions in the search results. Actual values may vary based on experimental conditions.
Experimental Protocols
The following protocols provide a framework for the analysis of this compound metabolism.
Protocol 1: Analysis of this compound Uptake in Cell Culture
Objective: To quantify the uptake of this compound in a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound standard
-
Radiolabeled [14C]this compound or a suitable stable isotope-labeled analog
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail and counter (for radiolabeled compound) or LC-MS/MS system (for stable isotope-labeled compound)
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Starvation: Prior to the experiment, wash the cells with PBS and incubate in serum-free medium for 2 hours.
-
Uptake Assay:
-
Prepare a working solution of [14C]this compound in serum-free medium at a final concentration of 1 µCi/mL and a desired total this compound concentration.
-
Remove the starvation medium and add the [14C]this compound containing medium to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Washing: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lysis: Add cell lysis buffer to each well and incubate for 10 minutes on ice.
-
Quantification:
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
For stable isotope-labeled compounds, analyze the lysate using LC-MS/MS.
-
-
Data Analysis: Normalize the counts per minute (CPM) or mass spectrometry signal to the protein concentration of the cell lysate.
Protocol 2: In Vivo Metabolic Fate and Tissue Distribution Study
Objective: To determine the absorption, distribution, and excretion of this compound in a rodent model.
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
[14C]this compound or stable isotope-labeled analog
-
Metabolic cages
-
Surgical tools for tissue collection
-
Homogenizer
-
Solvents for extraction (e.g., methanol, chloroform)
-
Analytical instrumentation (scintillation counter, LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to metabolic cages for 48 hours.
-
Administration: Administer a known dose of labeled this compound via oral gavage or intravenous injection.
-
Sample Collection: Collect urine and feces at regular intervals (e.g., 0-4h, 4-8h, 8-24h).
-
Tissue Harvesting: At predetermined time points, euthanize the animals and collect blood and various tissues (liver, kidney, muscle, brain, etc.).
-
Sample Processing:
-
Homogenize tissues in an appropriate buffer.
-
Perform solvent extraction to separate metabolites.
-
-
Quantification: Analyze the radioactivity or mass of the labeled compound and its potential metabolites in urine, feces, blood, and tissue homogenates.
-
Data Analysis: Calculate the percentage of the administered dose in each sample to determine the pharmacokinetic profile and tissue distribution.
Protocol 3: Identification of Metabolites using LC-MS/MS
Objective: To identify potential metabolites of this compound in biological samples.
Materials:
-
Biological samples from in vitro or in vivo studies
-
Acetonitrile (B52724), methanol, water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Precipitate proteins using cold acetonitrile.
-
Centrifuge and collect the supernatant.
-
Perform SPE for sample cleanup and enrichment of monosaccharides if necessary.
-
-
LC Separation:
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar monosaccharides.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier.
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in both positive and negative ion modes.
-
Perform full scan analysis to detect potential metabolite masses.
-
Conduct data-dependent MS/MS to obtain fragmentation patterns of potential metabolites.
-
-
Data Analysis:
-
Use metabolite identification software to compare the fragmentation patterns with known sugar phosphate (B84403) and other sugar derivative spectra.
-
Propose potential metabolic transformations (e.g., phosphorylation, oxidation, epimerization).
-
Future Directions and Conclusion
The study of this compound metabolism is in its early stages. The presented protocols provide a starting point for researchers to investigate its metabolic fate. Key future research should focus on:
-
Identifying specific transporters: Elucidating if any specific transporters are involved in the uptake of this compound in mammalian cells.
-
Screening for interacting enzymes: Identifying enzymes that can phosphorylate or otherwise modify this compound.
-
Metabolic flux analysis: Using stable isotope tracing to quantitatively map the metabolic pathways that this compound may enter, even at low levels.
By systematically applying these experimental approaches, the scientific community can build a comprehensive understanding of the metabolic pathways of this compound, which will be crucial for the development of novel therapeutic strategies based on this rare sugar.
References
Chemoenzymatic Synthesis of α-D-Allopyranose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Allose, a rare C-3 epimer of D-glucose, has garnered significant attention in the pharmaceutical and food industries for its unique physiological properties, including anti-cancer, anti-oxidant, and anti-inflammatory activities.[1][2] As an ultra-low-calorie sweetener with approximately 80% the sweetness of sucrose, it also holds promise for dietary applications.[2] The limited natural abundance of D-allose necessitates efficient synthetic production methods.[3] While traditional chemical synthesis is often hampered by low yields and the formation of undesirable by-products, chemoenzymatic and enzymatic approaches offer highly specific and efficient alternatives.[1][3]
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of D-allose, which exists in solution as an equilibrium mixture of its furanose and pyranose anomers, including the desired α-D-allopyranose. The methods described herein leverage the specificity of enzymes for key transformations, providing pathways from readily available starting materials like D-fructose and D-glucose derivatives.
Core Synthesis Strategies
Two primary chemoenzymatic and enzymatic routes for the synthesis of D-allose are highlighted:
-
Enzymatic Isomerization of D-Psicose (D-Allulose): This is a widely used method that employs an aldose-ketose isomerase to convert D-psicose to D-allose.[4]
-
One-Pot Two-Enzyme Synthesis from D-Fructose: A more cost-effective approach that starts with the abundant and inexpensive D-fructose.[5]
-
Chemoenzymatic Synthesis from a Protected Glucose Derivative: A novel route involving an enzymatic oxidation followed by chemical reduction steps to yield D-allose.[3]
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Isomerization of D-Psicose | Route 2: One-Pot from D-Fructose | Route 3: Chemoenzymatic from Protected Glucose |
| Starting Material | D-Psicose (D-Allulose) | D-Fructose | 1-O-benzyl-β-D-glucopyranoside |
| Key Enzymes/Reagents | L-rhamnose isomerase (L-RI) or Glucose Isomerase (GI)[4] | D-psicose 3-epimerase (DPE), L-rhamnose isomerase (L-RI)[5] | Engineered glycoside-3-oxidase, LS-selectride, Hydrogenation catalyst[3] |
| Typical Reaction Time | ~2.5 - 5 hours[1][5] | ~5 hours[5] | Not specified |
| Conversion Yield | ~25-33% (equilibrium limited)[4] | Equilibrium mass ratio of D-fructose:D-psicose:D-allose is 6.6:2.4:1.0[5] | Oxidation: 100%, Reduction: 86%, Deprotection: 94%[3] |
| Key Advantages | High specificity, well-established protocols. | Utilizes a low-cost and abundant substrate.[5] | High yields, no byproducts in the enzymatic step, scalable.[3] |
| Key Challenges | Equilibrium-limited conversion, cost of D-psicose. | Requires co-immobilization and optimization of two enzymes. | Multi-step chemical transformations following the enzymatic step. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Allose from D-Psicose using L-Rhamnose Isomerase
This protocol is adapted from methodologies utilizing L-rhamnose isomerase (L-RI) for the conversion of D-psicose to D-allose.[1]
Materials:
-
Recombinant L-rhamnose Isomerase (e.g., from Clostridium stercorarium)
-
D-Psicose (D-Allulose)
-
50 mM HEPES buffer, pH 7.0
-
1 M Manganese Chloride (MnCl₂) solution
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture by dissolving D-psicose in 50 mM HEPES buffer (pH 7.0) to a final concentration of 600 g/L.
-
Cofactor Addition: Add MnCl₂ to the mixture to a final concentration of 1 mM.
-
Enzyme Addition: Pre-heat the reaction mixture to 70°C. Initiate the reaction by adding L-rhamnose isomerase to a final concentration of approximately 27 U/L.[1]
-
Incubation: Incubate the reaction mixture at 70°C for 2.5 hours with gentle agitation.[1]
-
Reaction Termination: Terminate the reaction by boiling the mixture for 10 minutes to denature the enzyme.
-
Product Analysis: Centrifuge the mixture to remove the precipitated protein. Analyze the supernatant for D-allose and remaining D-psicose concentrations using HPLC.
Protocol 2: One-Pot Enzymatic Synthesis of D-Allose from D-Fructose
This protocol outlines a one-pot synthesis using co-immobilized enzymes to produce D-allose from D-fructose.[5]
Materials:
-
Recombinant D-psicose 3-epimerase (DPE)
-
Recombinant L-rhamnose isomerase (L-RI)
-
Anion exchange resin (for DPE immobilization)
-
Amino resin (for L-RI immobilization)
-
D-Fructose
-
50 mM Tris-HCl buffer, pH 7.5
-
HPLC system for analysis
Procedure:
-
Enzyme Immobilization: Immobilize DPE on an anion exchange resin and L-RI on an amino resin according to standard protocols.
-
Reaction Setup: Prepare a solution of D-fructose in 50 mM Tris-HCl buffer (pH 7.5).
-
Enzyme Addition: Add the co-immobilized DPE and L-RI to the fructose (B13574) solution.
-
Incubation: Incubate the reaction at an optimized temperature (e.g., 55-60°C) with gentle agitation for approximately 5 hours to reach equilibrium.[5]
-
Monitoring and Product Recovery: Monitor the reaction progress by taking samples periodically and analyzing the concentrations of D-fructose, D-psicose, and D-allose by HPLC. Once equilibrium is reached, the immobilized enzymes can be recovered for reuse. The product mixture can be subjected to downstream purification.
Protocol 3: Chemoenzymatic Synthesis of D-Allose from 1-O-benzyl-β-D-glucopyranoside
This protocol describes a novel chemoenzymatic route with high yields.[3]
Materials:
-
1-O-benzyl-β-D-glucopyranoside
-
Engineered bacterial glycoside-3-oxidase
-
LS-selectride
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Appropriate solvents and buffers for each step
Procedure:
-
Enzymatic Oxidation: Perform the regioselective oxidation of 1-O-benzyl-β-D-glucopyranoside at the C3 position using the engineered glycoside-3-oxidase. This step proceeds with 100% yield.[3]
-
Chemical Reduction: Chemically reduce the resulting ketone at C-3 of the oxidized product using LS-selectride. This step inverts the configuration at C-3, affording the allose derivative in 86% yield.[3]
-
Deprotection: Cleave the benzyl (B1604629) protecting group via hydrogenation to yield the final product, D-allose, in 94% yield.[3]
Visualizations
Caption: Key chemoenzymatic pathways for the synthesis of D-allose.
Caption: Experimental workflow for the one-pot synthesis of D-allose.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 4. benchchem.com [benchchem.com]
- 5. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycosylation Reactions with alpha-D-Allopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic or chemical attachment of glycans to other molecules, is a cornerstone of glycobiology and medicinal chemistry. The synthesis of complex oligosaccharides and glycoconjugates relies on the stereoselective formation of glycosidic bonds, a significant challenge in carbohydrate chemistry. alpha-D-Allopyranose, a C-3 epimer of glucose, is a rare sugar whose incorporation into glycoconjugates can lead to novel structures with unique biological activities. These application notes provide detailed protocols for glycosylation reactions utilizing this compound as the glycosyl donor. Given the relative scarcity of specific literature on allopyranose donors, the following protocols are based on well-established glycosylation methodologies that are broadly applicable to various monosaccharide donors, including this compound. Optimization of the described conditions for specific donor-acceptor pairings is highly recommended.
Key Concepts in this compound Glycosylation
The stereochemical outcome of a glycosylation reaction is influenced by several factors:
-
Glycosyl Donor: The nature of the leaving group at the anomeric center (e.g., trichloroacetimidate (B1259523), halide) and the protecting groups on the sugar ring are critical.
-
Protecting Groups: Participating groups (e.g., esters) at the C-2 position generally favor the formation of 1,2-trans-glycosides through neighboring group participation. Non-participating groups (e.g., ethers) are required for the formation of 1,2-cis-glycosides.
-
Glycosyl Acceptor: The reactivity and steric hindrance of the acceptor's hydroxyl group influence the reaction rate and yield.
-
Promoter/Activator: The choice of Lewis or Brønsted acid is crucial for activating the glycosyl donor.
-
Solvent and Temperature: The solvent can influence the stability of reaction intermediates, thereby affecting the stereoselectivity. Low temperatures are often employed to enhance selectivity.
Protecting Group Strategies for this compound
A well-designed protecting group strategy is essential for successful oligosaccharide synthesis. The choice of protecting groups for the hydroxyls of this compound will dictate the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.
Table 1: Common Protecting Groups and Their Applications in Glycosylation
| Protecting Group | Abbreviation | Key Features | Typical Cleavage Conditions |
| Benzyl ether | Bn | Stable to a wide range of conditions; Non-participating. | Hydrogenolysis (e.g., H₂, Pd/C) |
| Acetyl ester | Ac | Participating group; Can be selectively removed. | Basic hydrolysis (e.g., NaOMe in MeOH) |
| Benzoyl ester | Bz | Participating group; More stable than acetyl. | Stronger basic conditions than for acetyl |
| tert-Butyldimethylsilyl ether | TBDMS, TBS | Bulky; Selective for primary hydroxyls. | Fluoride sources (e.g., TBAF) |
Experimental Protocols
The following are detailed protocols for common glycosylation reactions, adapted for use with an this compound donor.
Protocol 1: Trichloroacetimidate Method
This method is widely used due to the high reactivity of the trichloroacetimidate donor under mild acidic conditions.[1][2]
1.1. Synthesis of alpha-D-Allopyranosyl Trichloroacetimidate Donor
A general procedure for the synthesis of a trichloroacetimidate donor from a free hemiacetal is as follows:
-
To a solution of the protected this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add trichloroacetonitrile (B146778) (5.0 eq).
-
Cool the solution to 0 °C and add a catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU) (0.1 eq).
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to yield the alpha-D-allopyranosyl trichloroacetimidate.
1.2. Glycosylation Reaction
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the alpha-D-allopyranosyl trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add a catalytic amount of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise.[2]
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Representative Conditions and Yields for Trichloroacetimidate Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Per-O-benzyl-α-D-allopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | DCM | -40 to 0 | 2 | 85 | >10:1 |
| 2-O-Acetyl-3,4,6-tri-O-benzyl-α-D-allopyranosyl trichloroacetimidate | 1-Octanol | BF₃·OEt₂ (0.2) | DCM | 0 | 1 | 92 | 1:>20 |
Note: The data in this table are illustrative and based on typical outcomes for similar glycosylation reactions. Actual results may vary.
Protocol 2: Koenigs-Knorr Method
This classical method involves the use of a glycosyl halide donor, typically a bromide or chloride, activated by a heavy metal salt.[3][4][5]
2.1. Synthesis of alpha-D-Allopyranosyl Bromide Donor
A general procedure for the synthesis of a glycosyl bromide from a 1-O-acetylated sugar is as follows:
-
Dissolve the protected 1-O-acetyl-alpha-D-allopyranose (1.0 eq) in anhydrous DCM.
-
Add a solution of hydrogen bromide in acetic acid (e.g., 33 wt %, 2.0 eq) at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, dilute the mixture with DCM and wash carefully with ice-cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alpha-D-allopyranosyl bromide, which is often used immediately in the next step.
2.2. Glycosylation Reaction
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq), the promoter (e.g., silver triflate (AgOTf) or silver carbonate (Ag₂CO₃), 1.5 eq), and freshly activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous DCM or a mixture of DCM and toluene.
-
Cool the suspension to the desired temperature (e.g., -20 °C).
-
Add a solution of the freshly prepared alpha-D-allopyranosyl bromide donor (1.2 eq) in anhydrous DCM dropwise.
-
Stir the reaction in the dark and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous sodium thiosulfate (B1220275) (if a silver salt was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 3: Representative Conditions and Yields for Koenigs-Knorr Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Per-O-benzyl-α-D-allopyranosyl bromide | Cholesterol | AgOTf (1.5) | DCM | -20 | 4 | 78 | >10:1 |
| 2-O-Benzoyl-3,4,6-tri-O-benzyl-α-D-allopyranosyl bromide | Methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside | Ag₂CO₃ (2.0) | Toluene/DCM | 0 to RT | 6 | 88 | 1:>20 |
Note: The data in this table are illustrative and based on typical outcomes for similar glycosylation reactions. Actual results may vary.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the glycosylation protocols described above.
Caption: Workflow for the Trichloroacetimidate Glycosylation Method.
Caption: Workflow for the Koenigs-Knorr Glycosylation Method.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly involving this compound are not extensively characterized, the general logic of oligosaccharide synthesis can be represented. The following diagram illustrates the logical relationship in a stepwise oligosaccharide synthesis, where the product of one glycosylation reaction becomes the acceptor for the next.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of alpha-D-Allopyranose
Welcome to the technical support center for the chemical synthesis of alpha-D-allopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this rare sugar.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and what is the general strategy?
The most common and cost-effective starting material for the synthesis of this compound is D-glucose. The core synthetic strategy involves the stereochemical inversion of the hydroxyl group at the C-3 position of the glucose molecule. This transformation converts the gluco configuration to the allo configuration.
Q2: What are the primary challenges in the chemical synthesis of this compound?
The main challenges include:
-
Stereoselective Inversion at C-3: Achieving a clean and high-yielding inversion of the C-3 hydroxyl group is the most critical and challenging step.
-
Protecting Group Strategy: A multi-step protection and deprotection sequence is necessary to selectively expose the C-3 hydroxyl group for inversion while protecting other reactive hydroxyls.
-
Alpha-Anomer Selectivity: Controlling the stereochemistry at the anomeric center (C-1) to favor the alpha-anomer during glycosylation or subsequent manipulations can be difficult.
-
Purification: Separating the desired this compound from its beta-anomer and other diastereomeric byproducts is often challenging due to their similar physical properties.[1]
Q3: Which reaction is commonly used for the C-3 epimerization of a glucose derivative?
The Mitsunobu reaction is a widely employed method for the inversion of secondary alcohols and is particularly useful for the C-3 epimerization of appropriately protected glucose derivatives.[2] This reaction typically involves reacting the alcohol with a nucleophile (such as benzoate (B1203000) or acetate) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean inversion of stereochemistry.[3][4]
Q4: How can I improve the alpha-selectivity of glycosylation reactions with allose donors?
Achieving high alpha-selectivity is a common challenge in carbohydrate chemistry. Strategies to favor the alpha-anomer include:
-
Choice of Glycosyl Donor: The nature of the leaving group at the anomeric position and the protecting groups on the sugar ring significantly influence the stereochemical outcome.
-
Solvent Effects: Non-participating solvents like dichloromethane (B109758) or toluene (B28343) can favor the formation of the alpha-anomer.
-
Temperature Control: Lower reaction temperatures often favor the kinetic product, which can be the alpha-anomer.
-
Promoter System: The choice of Lewis acid or other promoter can have a profound effect on the alpha/beta ratio.
Q5: I am struggling with the purification of my final this compound product. What can I do?
Purification of unprotected sugars is often complicated by their high polarity and the presence of anomers. Consider the following:
-
Chromatography: Silica (B1680970) gel chromatography is commonly used, but specialized stationary phases like amino-propylated silica or revered-phase chromatography with aqueous mobile phases may provide better separation.
-
Recrystallization: If a crystalline solid is obtained, recrystallization can be a powerful purification technique.
-
Anomerization: Be aware that alpha- and beta-anomers can interconvert in solution (mutarotation), which can lead to peak broadening or the appearance of multiple spots on TLC or peaks in HPLC.[1] Working at low temperatures and avoiding acidic or basic conditions can sometimes minimize this.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in C-3 inversion (Mitsunobu reaction) | 1. Incomplete reaction. 2. Steric hindrance at the C-3 position. 3. Degradation of starting material or product. | 1. Increase reaction time and/or temperature. 2. Ensure high purity of reagents (PPh₃, DEAD/DIAD). 3. Use a less sterically demanding nucleophile. 4. Perform the reaction under strictly anhydrous conditions. |
| Formation of beta-anomer as the major product in glycosylation | 1. Use of a participating protecting group at C-2. 2. Reaction conditions favoring the thermodynamic product. | 1. Employ a non-participating protecting group (e.g., benzyl, silyl) at the C-2 position of the allosyl donor. 2. Use aprotic, non-polar solvents. 3. Lower the reaction temperature. |
| Difficult separation of alpha- and beta-anomers | 1. Similar polarity of the anomers. 2. On-column anomerization. | 1. Try a different chromatographic system (e.g., different solvent system or stationary phase). 2. Consider derivatization of the anomeric hydroxyl group to "lock" the configuration before purification. 3. For analytical separation, HPLC with specialized columns (e.g., amino columns) can be effective. |
| Incomplete removal of protecting groups | 1. Inappropriate deprotection conditions. 2. Steric hindrance around the protecting group. | 1. Ensure the correct reagent and reaction time for the specific protecting group are used. 2. For sterically hindered groups, harsher conditions or a different deprotection strategy may be necessary. |
Experimental Protocols
A plausible synthetic route to this compound starting from D-glucose is outlined below. This is a multi-step process that requires careful execution and purification at each stage.
Overall Synthetic Strategy:
Caption: General synthetic workflow from D-Glucose to this compound.
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This initial step protects four of the five hydroxyl groups of D-glucose.
-
Methodology: D-glucose is reacted with acetone (B3395972) in the presence of a Lewis acid catalyst (e.g., sulfuric acid, iodine) and a dehydrating agent.
-
Detailed Protocol:
-
Suspend D-glucose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid and anhydrous copper sulfate.
-
Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction with sodium bicarbonate, filter the solids, and concentrate the filtrate.
-
The crude product can be purified by recrystallization from a suitable solvent system like cyclohexane/ethyl acetate.
-
Step 2: Selective Deprotection to Expose the C-3 Hydroxyl Group
The 5,6-O-isopropylidene group is selectively removed to allow for the inversion at C-3.
-
Methodology: Mild acidic hydrolysis is used to selectively cleave the more labile 5,6-acetal.
-
Detailed Protocol:
-
Dissolve the diacetonide in a mixture of acetic acid and water.
-
Heat the solution gently (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Once the desired product is the major component, cool the reaction and neutralize it carefully with a base.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Step 3: Mitsunobu Inversion of the C-3 Hydroxyl Group
This is the key step to convert the gluco configuration to the allo configuration.
-
Methodology: The free C-3 hydroxyl group is reacted with a nucleophile (e.g., benzoic acid) under Mitsunobu conditions.[5]
-
Detailed Protocol:
-
Dissolve the alcohol, triphenylphosphine, and benzoic acid in an anhydrous aprotic solvent (e.g., THF, dioxane).
-
Cool the solution in an ice bath.
-
Add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography to separate the desired inverted product from triphenylphosphine oxide and the hydrazide byproduct.
-
Step 4: Hydrolysis of the Ester and Global Deprotection
The benzoate ester is cleaved, and the remaining isopropylidene group is removed to yield D-allose.
-
Methodology: Saponification of the ester followed by acidic hydrolysis of the acetal.
-
Detailed Protocol:
-
Dissolve the C-3 inverted intermediate in methanol (B129727) and add a catalytic amount of sodium methoxide (B1231860) to cleave the benzoate ester.
-
After the reaction is complete, neutralize with an acidic resin, filter, and concentrate.
-
Treat the resulting product with aqueous acid (e.g., trifluoroacetic acid) to remove the 1,2-O-isopropylidene group.
-
The final product, D-allose, is a mixture of anomers and can be purified by chromatography.
-
Step 5: Anomeric Control and Isolation of this compound
This step is often integrated with the final deprotection or performed on the unprotected sugar. Achieving a high yield of the alpha-anomer can be challenging and may require specific glycosylation strategies not detailed in this general outline. Purification by chromatography is typically required to isolate the pure alpha-anomer.
Data Summary
The following table provides representative data for key transformations in the synthesis of allose derivatives. Note that specific yields and reaction times can vary significantly based on the substrate, reagents, and reaction scale.
| Transformation | Starting Material | Key Reagents | Product | Yield (%) | Reaction Time (h) |
| Di-acetonide formation | D-Glucose | Acetone, H₂SO₄ | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 70-85 | 8-12 |
| Mitsunobu Inversion | 1,2-O-isopropylidene-α-D-glucofuranose | PPh₃, DIAD, PhCOOH | 3-O-Benzoyl-1,2-O-isopropylidene-α-D-allofuranose | 60-75 | 12-24 |
| Ester Hydrolysis | 3-O-Benzoyl-1,2-O-isopropylidene-α-D-allofuranose | NaOMe, MeOH | 1,2-O-isopropylidene-α-D-allofuranose | 85-95 | 1-3 |
| Acetal Hydrolysis | 1,2-O-isopropylidene-α-D-allofuranose | aq. TFA | D-Allose | 70-90 | 2-4 |
Visualizations
Caption: Troubleshooting workflow for low yield in the Mitsunobu inversion step.
References
Technical Support Center: Synthesis of alpha-D-allopyranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of alpha-D-allopyranose and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing D-allose and its derivatives?
D-allose is a rare sugar, and its synthesis presents unique challenges.[1] The main approaches can be broadly categorized as chemical synthesis, enzymatic synthesis, and chemo-enzymatic methods.
-
Chemical Synthesis: This approach often involves the stereoselective glycosylation of a D-allose-derived glycosyl donor with an acceptor molecule. Achieving high alpha-selectivity is a common challenge due to the thermodynamics of the reaction.[2] Methods often start from more abundant sugars like D-glucose, involving steps such as Mitsunobu inversion to create the allose configuration.[3]
-
Enzymatic Synthesis: This strategy utilizes enzymes like isomerases to convert more common sugars (e.g., D-psicose, D-fructose) into D-allose.[1][4] The "Izumoring" strategy, which employs a series of isomerases and epimerases, is a cornerstone of rare sugar production.[5] While environmentally friendly, these methods can suffer from low equilibrium conversion rates.[4][6]
-
Chemo-enzymatic Synthesis: This hybrid approach combines the high selectivity of enzymatic reactions with the efficiency of chemical steps. A recent innovative method involves a highly selective enzymatic oxidation at the C3 position of a protected glucose derivative, followed by chemical reduction to invert the stereochemistry to that of allose, achieving high yields.[6]
Q2: Why is achieving high α-selectivity in glycosylation reactions often difficult?
Achieving selective formation of the 1,2-cis glycosidic bond (α-stereochemistry in allopyranoses) is a significant challenge in carbohydrate chemistry.[2] The formation of the thermodynamically more stable 1,2-trans product (β-anomer) is often favored. This is particularly true when a participating protecting group (like an acetyl or benzoyl group) is present at the C-2 position, which can form a dioxolanylium ion intermediate that directs the reaction towards the β-product.[7]
Q3: What general factors influence the yield and selectivity of an α-glycosylation reaction?
Several factors must be meticulously controlled to maximize the yield of the desired α-anomer:
-
Glycosyl Donor & Protecting Groups: The choice of the leaving group on the anomeric carbon and the protecting groups on the sugar ring are critical. Non-participating protecting groups (e.g., benzyl (B1604629) ethers) at the C-2 position are known to favor the formation of the α-anomer.[7]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent play a crucial role. Low temperatures often favor the kinetically controlled α-product.[7]
-
Activator/Promoter: The choice and amount of the activator (promoter), typically a Lewis acid, are paramount for efficiently activating the glycosyl donor.[7]
-
Moisture Control: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the donor and intermediates. Reactions must be performed under anhydrous conditions using an inert atmosphere.[7]
Troubleshooting Guide
Q1: My overall reaction yield is very low. What are the potential causes?
Low yield is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, leading to an incomplete reaction, or too high, causing decomposition of the starting materials or product.[7] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inefficient Donor Activation: The Lewis acid promoter (e.g., TMSOTf) may be old or used in an incorrect stoichiometric ratio. Ensure the activator is fresh and used as required.[7]
-
Presence of Moisture: Trace amounts of water can hydrolyze the glycosyl donor. All glassware must be oven-dried, solvents must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). The use of molecular sieves is highly recommended.[7]
-
Donor Instability: The glycosyl donor itself may be degrading under the reaction conditions. This can be verified by running a control reaction without the acceptor. If decomposition occurs, a more stable donor or milder conditions should be considered.[7]
-
(Enzymatic) Enzyme Inactivation: For enzymatic syntheses, the enzyme may have lost activity due to improper storage or handling.[4] The presence of inhibitors in the substrate or buffer can also reduce efficiency.[4]
Q2: I am observing a significant amount of the β-anomer in my product mixture. How can I improve the α-selectivity?
Formation of the undesired β-anomer is a frequent side reaction. The following strategies can help favor the α-isomer:
-
Use Non-Participating Protecting Groups: Employ protecting groups at the C-2 position, such as benzyl ethers, that do not participate in the reaction intermediate. This prevents the formation of intermediates that lead to the β-anomer.[7]
-
Control the Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly improve α-selectivity by favoring the kinetic product.[7]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Ethereal solvents are often used to promote α-selectivity.
-
Pre-activation Protocols: In a pre-activation based glycosylation, the glycosyl donor is fully activated by the promoter before the acceptor is added. This temporal separation can provide unique stereochemical control and improve selectivity.[8]
Q3: The purification of my α-D-allopyranoside is proving difficult. How can I separate it from the β-anomer?
The separation of anomers can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can often resolve the two anomers.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with either normal-phase or reverse-phase columns can provide higher resolution.
-
Recrystallization: If the desired α-anomer is a crystalline solid, careful recrystallization from a suitable solvent system can be an effective method for purification.
Quantitative Data
The following tables summarize quantitative data from various synthesis methods to facilitate comparison.
Table 1: Yields from a Novel Chemo-Enzymatic Synthesis of D-Allose
| Step | Description | Reagent/Enzyme | Yield |
|---|---|---|---|
| 1 | Regio-selective enzymatic oxidation of 1-O-benzyl-β-D-glucopyranoside at C3 | Engineered Glycoside-3-Oxidase (16F10) | 100% |
| 2 | Stereoselective chemical reduction of the C3-ketone intermediate | LS-selectride | 86% |
| 3 | Deprotection (hydrogenation) to yield D-allose | H₂, Pd/C | 94% |
Data sourced from a novel chemo-enzymatic approach showing a highly efficient pathway from a protected glucose starting material.[6]
Table 2: General Yields for Glycosylation Reactions
| Glycosyl Donor Type | Promoter | Typical α:β Selectivity | Typical Yield Range | Notes |
|---|---|---|---|---|
| Trichloroacetimidate (B1259523) | TMSOTf, TfOH | Varies (1:1 to >10:1) | 50-90% | Highly dependent on substrate and conditions.[7] |
| Glycosyl Bromide | Silver salts, NIS/TfOH | Varies (often favors α) | 40-85% | A common and well-established method.[9] |
| Thioglycoside | NIS/TfOH, DMTST | Good to Excellent α | 60-95% | Often used in pre-activation protocols.[8] |
Note: Yields and selectivity are highly dependent on the specific substrates, protecting groups, and reaction conditions used.
Experimental Protocols
Protocol 1: General Procedure for α-Selective Chemical Glycosylation
This protocol describes a general method for the synthesis of an α-D-allopyranoside using a trichloroacetimidate donor, which must be prepared beforehand.
-
Preparation: Add the glycosyl acceptor (1.0 eq.) and the D-allopyranosyl trichloroacetimidate donor (1.2-1.5 eq.) to an oven-dried round-bottom flask containing activated 4 Å molecular sieves.
-
Inert Atmosphere: Seal the flask and place it under a positive pressure of dry argon or nitrogen.
-
Solvent Addition: Add anhydrous dichloromethane (B109758) (DCM) via syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Initiation: Dissolve the promoter (e.g., TMSOTf, 0.1-0.2 eq.) in anhydrous DCM and add it dropwise to the stirring reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a solid base such as sodium bicarbonate or a few drops of triethylamine.
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel flash column chromatography using a gradient of hexanes/ethyl acetate (B1210297) to isolate the desired α-D-allopyranoside.[7]
Protocol 2: Chemo-Enzymatic Synthesis of D-Allose from a Protected D-Glucose Derivative
This protocol outlines the key steps of a novel, high-yield synthesis of D-allose.[6]
-
Enzymatic Oxidation:
-
Dissolve 1-O-benzyl-β-D-glucopyranoside in a suitable buffer.
-
Add the engineered glycoside-3-oxidase enzyme (16F10).
-
Incubate the reaction until TLC/LC-MS analysis confirms complete conversion to the 3-keto intermediate. The product can be extracted using an organic solvent.
-
-
Stereoselective Reduction:
-
Dissolve the dried 3-keto intermediate from the previous step in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Slowly add a solution of LS-selectride (1.2 eq.) in THF.
-
Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of hydrogen peroxide and aqueous sodium hydroxide.
-
Extract the product, dry the organic layer, and concentrate. Purify by column chromatography to yield the protected D-allopyranoside.
-
-
Deprotection:
-
Dissolve the protected D-allopyranoside in methanol (B129727) or ethanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the reaction under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until deprotection is complete (monitored by TLC/LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain pure D-allose.
-
Visualizations
References
- 1. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3:4,6-di-O-isopropylidene-D-allopyranose from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]
- 7. benchchem.com [benchchem.com]
- 8. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting α-D-Allopyranose NMR Signal Overlap
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of α-D-allopyranose, with a specific focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: Why is signal overlap a common problem in the ¹H NMR spectrum of α-D-allopyranose?
A1: Signal overlap is a frequent issue in the ¹H NMR spectra of many carbohydrates, including α-D-allopyranose, due to the high degree of structural similarity among the ring protons. The protons are in comparable chemical environments, leading to closely spaced resonances that are difficult to resolve in a standard 1D spectrum.[1][2][3]
Q2: What is the typical chemical shift range for the protons in α-D-allopyranose?
A2: The ring protons of pyranoses generally resonate in the range of 3.0 to 5.5 ppm.[3] The anomeric proton of an α-anomer is typically found further downfield compared to the β-anomer.[4]
Q3: How can changing the solvent or temperature help in resolving signal overlap?
A3: Altering the solvent (e.g., from D₂O to DMSO-d₆) or changing the temperature can modify the chemical shifts of the protons by affecting hydrogen bonding and conformational equilibria.[5] These changes can sometimes be sufficient to resolve overlapping signals.
Q4: What are the most effective NMR experiments for tackling signal overlap in carbohydrates?
A4: Two-dimensional (2D) NMR experiments are the most powerful tools for resolving signal overlap. The most commonly used include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems of the sugar ring.[6]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all the protons of a single sugar residue.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, which is highly effective as the signals are spread over the much wider ¹³C chemical shift range.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the complete assignment and confirming the overall structure.[6]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your NMR experiments with α-D-allopyranose.
Issue 1: Overlapping non-anomeric proton signals in the ¹H NMR spectrum.
Symptom: A complex and poorly resolved multiplet between approximately 3.5 and 4.5 ppm in the ¹H NMR spectrum, making assignment of individual protons impossible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving overlapping proton signals.
Detailed Steps:
-
Acquire a 2D COSY Spectrum: This will reveal which protons are directly coupled, allowing you to start tracing the connectivity of the proton spin system.
-
Run a 2D TOCSY Experiment: This is particularly useful for separating the entire spin system of the allopyranose ring from any impurities or other species.
-
Acquire a 2D HSQC Spectrum: This is often the most critical step. By correlating the protons to their attached carbons, the signals are dispersed across the wider ¹³C chemical shift range, which typically resolves the proton overlap.[6]
-
Assign C-H Pairs: Using the HSQC data, you can confidently assign proton signals based on the known ¹³C chemical shifts of α-D-allopyranose.
-
Run a 2D HMBC Experiment: This will confirm your assignments and provide connectivity information through two and three-bond correlations, solidifying the overall structure.
Issue 2: Difficulty in distinguishing between α- and β-anomers of D-allose.
Symptom: The presence of two sets of signals, making the spectrum complex and difficult to interpret.
Resolution:
The anomeric proton (H-1) and carbon (C-1) are key to distinguishing between the α and β anomers. In D₂O, the α-anomer of D-allose shows a ¹³C signal for C-1 at approximately 94.3 ppm, while the β-anomer's C-1 resonates at around 94.9 ppm.[8] An HSQC experiment will correlate these distinct carbon signals to their respective anomeric protons, allowing for the clear differentiation of the two spin systems.
Data Presentation
Table 1: ¹³C NMR Chemical Shifts for D-Allose Anomers
| Carbon | α-D-Allopyranose (ppm) | β-D-Allopyranose (ppm) |
| C-1 | 94.3 | 94.9 |
| C-2 | 68.6 | 72.8 |
| C-3 | 73.2 | 72.7 |
| C-4 | 67.6 | 68.3 |
| C-5 | 68.3 | 75.1 |
| C-6 | 62.3 | 62.8 |
Data sourced from Omicron Biochemicals, Inc.[8]
Table 2: ¹H NMR Spectral Data for α-D-Allopyranose
| Proton | Chemical Shift (ppm) |
| H-1 | ~5.1 |
| H-2 | ~3.8 |
| H-3 | ~4.0 |
| H-4 | ~3.7 |
| H-5 | ~3.9 |
| H-6a | ~3.7 |
| H-6b | ~3.6 |
Approximate chemical shifts interpreted from the spectrum available on PubChem.[9] Note that these are approximate values and can vary based on experimental conditions.
Experimental Protocols
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: Dissolve 5-10 mg of the α-D-allopyranose sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to obtain optimal resolution.
-
-
Acquisition Parameters (for a 500 MHz spectrometer):
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).
-
Set the ¹H spectral width to cover the range of proton signals (e.g., 10-12 ppm).
-
Set the ¹³C spectral width to cover the range of carbon signals (e.g., 0-120 ppm for allopyranose).
-
Optimize the number of scans per increment and the number of increments in the indirect dimension (¹³C) to achieve a good signal-to-noise ratio and resolution. A typical experiment might use 8-16 scans and 256-512 increments.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform Fourier transformation and phase correction.
-
Logical Relationship for Anomer Identification
Caption: Logical workflow for distinguishing and assigning anomers.
References
- 1. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Tautomers of N -acetyl- d -allosamine: an NMR and computational chemistry study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01139A [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicronbio.com [omicronbio.com]
- 9. alpha-D-Allopyranose | C6H12O6 | CID 3034742 - PubChem [pubchem.ncbi.nlm.nih.gov]
dealing with mutarotation of alpha-D-allopyranose in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutarotation of alpha-D-allopyranose in solution.
Frequently Asked Questions (FAQs)
Q1: What is mutarotation and why is it important for α-D-allopyranose?
A1: Mutarotation is the change in the optical rotation of a solution containing a chiral compound over time. For α-D-allopyranose, a cyclic sugar, this occurs because it can interconvert with its corresponding β-anomer in solution.[1] The process involves the opening of the pyranose ring to form a transient open-chain aldehyde, which can then re-close to form either the α or β anomer.[2] This is critical because the two anomers can have different biological activities, solubilities, and reaction kinetics. Understanding and controlling mutarotation is essential for consistent and reproducible experimental results.
Q2: What are the primary forms of D-allose present in a solution at equilibrium?
A2: In an aqueous solution, D-allose primarily exists as a mixture of its cyclic pyranose forms: α-D-allopyranose and β-D-allopyranose. While furanose (five-membered ring) and open-chain forms are also present, they typically exist in much smaller quantities.[3] At equilibrium, the β-D-allopyranose anomer is the predominant species.[3]
Q3: What factors can influence the rate of mutarotation for D-allopyranose?
A3: Several factors can affect the rate at which equilibrium is reached:
-
Temperature: Higher temperatures increase the rate of mutarotation by providing the necessary energy to overcome the activation barrier for ring-opening.
-
pH: Both acids and bases can catalyze the mutarotation process, accelerating the interconversion of anomers.[2]
-
Solvent: The polarity of the solvent plays a crucial role. Polar protic solvents like water facilitate mutarotation.
Q4: How can I determine the anomeric ratio of D-allopyranose in my sample?
A4: The ratio of α and β anomers at equilibrium can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by calculation from polarimetry data.[1] In ¹H NMR, the anomeric protons of the α and β forms have distinct chemical shifts and coupling constants, allowing for their integration and the determination of their relative concentrations.[4]
Troubleshooting Guide
Q1: My polarimeter reading for a freshly prepared α-D-allopyranose solution is not stabilizing. What could be the issue?
A1: An unstable optical rotation reading is the expected behavior for a solution undergoing mutarotation. The reading will change over time as the initial pure anomer equilibrates to a mixture of α and β forms. However, if the reading does not stabilize after an extended period (e.g., several hours), consider the following:
-
Temperature Fluctuations: Ensure your sample is in a temperature-controlled environment, as temperature affects both the equilibrium position and the rate of mutarotation.
-
pH Instability: Check the pH of your solution. Uncontrolled changes in pH can continuously alter the rate of mutarotation. Buffering the solution may be necessary.
-
Contamination: The presence of other optically active substances or catalysts could interfere with the measurement. Ensure your sample and solvent are pure.
Q2: The rate of mutarotation is too slow for my experimental timeline. How can I speed it up?
A2: To accelerate the mutarotation to reach equilibrium faster, you can:
-
Increase the Temperature: Gently warming the solution will increase the rate of interconversion. Monitor the temperature carefully to avoid degradation.
-
Adjust the pH: Adding a trace amount of a weak acid or base can catalyze the reaction. Be cautious, as this can affect the stability of your molecule or downstream applications.
Q3: My ¹H NMR spectrum is complex, and I'm having trouble identifying the anomers of D-allopyranose. What should I look for?
A3: Distinguishing between anomers in an NMR spectrum can be challenging due to overlapping signals.[4] Here are key indicators for the anomeric proton (H-1):
-
Chemical Shift: The anomeric proton is attached to the hemiacetal carbon (C-1) and typically appears in a downfield region of the spectrum, separate from the other sugar protons.
-
Coupling Constant (³J_H1,H2_): The key differentiator is the coupling constant between H-1 and the adjacent H-2.
-
β-anomer (diaxial coupling): Typically exhibits a larger coupling constant (around 7-9 Hz).
-
α-anomer (axial-equatorial coupling): Shows a smaller coupling constant (around 2-4 Hz).
-
-
2D NMR: Techniques like COSY and HSQC can help in assigning the complete spin systems for each anomer, confirming your assignments.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Specific Rotation of β-D-allopyranose ([α]₀) | +0.58° | D₂O, 20°C (at 4 min) | [5] |
| Equilibrium Specific Rotation ([α]ₑ) | +14.41° | D₂O, 20°C (at 20 hr) | [5] |
| Equilibrium Composition (Pyranose forms) | ~14% α / ~78% β | Dimethyl sulfoxide | [3] |
Experimental Protocols
Protocol 1: Monitoring Mutarotation using Polarimetry
This protocol outlines the steps to measure the change in optical rotation of a D-allopyranose solution over time.
-
Instrument Setup:
-
Turn on the polarimeter and the light source (typically a sodium lamp, 589 nm). Allow it to warm up for at least 30 minutes for stabilization.
-
Calibrate the instrument with a blank solvent (e.g., deionized water).
-
-
Sample Preparation:
-
Accurately weigh a known mass (e.g., 100 mg) of pure α-D-allopyranose.
-
Prepare a solution of known concentration by dissolving the sugar in a precise volume of solvent (e.g., 10 mL of deionized water) in a volumetric flask.
-
-
Data Acquisition:
-
Quickly rinse the polarimeter cell with a small amount of your prepared solution, then fill the cell, ensuring no air bubbles are present in the light path.
-
Immediately place the cell in the polarimeter and record the initial optical rotation (α₀) and the time (t=0).
-
Record the optical rotation at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes thereafter).
-
Continue taking readings until the optical rotation value becomes constant for at least three consecutive readings. This is the equilibrium rotation (αₑ).
-
-
Data Analysis:
-
Plot optical rotation (α) versus time (t) to visualize the mutarotation curve.
-
The percentage of each anomer at equilibrium can be calculated if the specific rotations of both pure anomers are known using the formula: [α]ₑ = (fraction of α * [α]ᵅ) + (fraction of β * [α]ᵝ)
-
Protocol 2: Determining Anomeric Ratio by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR to determine the equilibrium ratio of α- and β-D-allopyranose.
-
Sample Preparation:
-
Dissolve 5-10 mg of D-allopyranose in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O) in an NMR tube.
-
Allow the solution to stand for several hours (or overnight) at room temperature to ensure it has reached anomeric equilibrium.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Key parameters:
-
Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the anomeric protons to allow for full relaxation and ensure accurate integration. A D1 of 10 seconds is generally safe.
-
Suppress the residual HDO signal using a presaturation sequence.
-
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the signals corresponding to the anomeric protons (H-1) for both the α and β anomers in the downfield region of the spectrum.
-
Integrate the area under each anomeric proton signal.
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Calculate the percentage of each anomer using the following formula: % α-anomer = (Integral of α-H1) / (Integral of α-H1 + Integral of β-H1) * 100 % β-anomer = (Integral of β-H1) / (Integral of α-H1 + Integral of β-H1) * 100
-
Visualizations
Caption: Mutarotation pathway of D-allopyranose in solution.
Caption: Experimental workflow for monitoring mutarotation via polarimetry.
Caption: Troubleshooting logic for D-allopyranose mutarotation experiments.
References
Technical Support Center: Optimizing HPLC Separation of α- and β-D-Allopyranose
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the high-performance liquid chromatography (HPLC) separation of α- and β-D-allopyranose anomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating α- and β-D-allopyranose anomers by HPLC?
The main challenge is the phenomenon of mutarotation, where the α- and β-anomers interconvert in solution.[1] This can lead to peak broadening or the appearance of split peaks, complicating accurate quantification and isolation of the individual anomers. Additionally, the high polarity of allopyranose makes it unsuitable for traditional reversed-phase chromatography, and its lack of a UV chromophore necessitates the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD), Refractive Index (RI) detectors, or Mass Spectrometry (MS).[2]
Q2: What is the recommended HPLC mode for separating D-allopyranose anomers?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable and widely used technique for separating polar compounds like monosaccharide anomers.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724), and a small amount of an aqueous buffer.[4] This allows for the retention and separation of highly polar analytes that are not retained in reversed-phase HPLC.[2]
Q3: Which type of HPLC column is best for separating α- and β-D-allopyranose?
Amino (NH2)-bonded columns are a popular choice for sugar separations in HILIC mode.[5] These columns provide good selectivity for monosaccharides. Chiral columns, such as those with polysaccharide-based chiral stationary phases (CSPs), can also be highly effective in resolving anomers, which are diastereomers.[6][7] The choice of column will depend on the specific requirements of the separation, such as the desired resolution and run time.
Q4: How does temperature affect the separation of allopyranose anomers?
Temperature plays a critical role in managing mutarotation. Increasing the column temperature (e.g., to 70-80°C) can accelerate the interconversion of anomers to a rate where they elute as a single sharp peak, which is useful for quantification of the total allopyranose.[8] Conversely, lower temperatures can slow down mutarotation, which may aid in the resolution of the individual α- and β-anomers, although it can also lead to broader peaks if the interconversion is not sufficiently slow compared to the chromatographic timescale.[2]
Q5: What are the typical mobile phase compositions used for this separation?
A typical mobile phase for the HILIC separation of sugar anomers consists of a gradient of acetonitrile and water, often with a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297).[9] A common starting point is a high percentage of acetonitrile (e.g., 85-95%) with a gradual increase in the aqueous portion to elute the polar analytes. The optimal gradient and buffer concentration need to be determined empirically for the specific column and analytes.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Resolution Between α- and β-Anomers | 1. Inappropriate mobile phase gradient. 2. Suboptimal column temperature. 3. Column is not suitable for anomer separation. 4. Flow rate is too high. | 1. Optimize the acetonitrile/water gradient. Try a shallower gradient for better separation. 2. Experiment with different column temperatures. Lower temperatures may improve resolution by slowing mutarotation. 3. Consider using a chiral column or a different HILIC stationary phase. 4. Reduce the flow rate to allow more time for interaction with the stationary phase. |
| Peak Broadening or Splitting | 1. Mutarotation is occurring on the column. 2. Sample solvent is too strong. 3. Column is overloaded. | 1. To obtain a single sharp peak for total allopyranose, increase the column temperature (70-80°C) or use a high pH mobile phase (with a compatible column) to accelerate mutarotation.[8] To resolve the anomers, try lowering the temperature. 2. Dissolve the sample in the initial mobile phase composition. 3. Reduce the injection volume or the sample concentration. |
| Tailing Peaks | 1. Secondary interactions with the stationary phase (e.g., with residual silanols). 2. Inadequate buffering of the mobile phase. | 1. Use a well-endcapped column or add a small amount of a competing base to the mobile phase. 2. Ensure the mobile phase is adequately buffered to maintain a consistent pH. |
| Ghost Peaks | 1. Contamination in the sample, mobile phase, or HPLC system. 2. Late eluting compounds from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Increase the gradient run time or add a column wash step at the end of each run. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 3. Use a column oven to maintain a stable temperature. |
Experimental Protocol: HILIC Separation of α- and β-D-Allopyranose
This protocol provides a starting point for developing a robust method for the separation of α- and β-D-allopyranose anomers. Optimization will be required based on the specific instrumentation and column used.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
-
Amino-based HILIC column (e.g., 4.6 x 250 mm, 5 µm) or a chiral column.
-
D-Allopyranose standard.
-
HPLC-grade acetonitrile and water.
-
Ammonium formate or ammonium acetate (for mobile phase buffer).
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Notes for Optimization |
| Column | Amino (NH2) Column (e.g., 4.6 x 250 mm, 5 µm) | A chiral column may provide better resolution of the anomers. |
| Mobile Phase | Gradient elution with Mobile Phase A (aqueous) and B (organic) | Adjust the gradient slope and initial/final compositions to optimize resolution. |
| Gradient Program | 90% B to 70% B over 20 minutes | A shallower gradient may be necessary to separate the anomers. |
| Flow Rate | 1.0 mL/min | Lower flow rates (e.g., 0.5-0.8 mL/min) can improve resolution. |
| Column Temperature | 30°C | Vary the temperature (e.g., 15-40°C) to study the effect on mutarotation and peak shape. |
| Injection Volume | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detector | ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min) | Optimize detector settings for maximum sensitivity. |
4. Sample Preparation:
-
Dissolve the D-allopyranose standard in the initial mobile phase composition (e.g., 90:10 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the peaks corresponding to the α- and β-anomers based on their retention times.
-
Integrate the peak areas to determine the relative amounts of each anomer.
Visualizations
Caption: Experimental workflow for HPLC analysis of D-allopyranose anomers.
Caption: Troubleshooting decision tree for HPLC separation of sugar anomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Amino Acid Mixture in HILIC Mode | Phenomenex [phenomenex.com]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. shodex.com [shodex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Low Reactivity of α-D-Allopyranose in Glycosylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of α-D-allopyranose in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why does α-D-allopyranose exhibit low reactivity as a glycosyl donor?
The low reactivity of α-D-allopyranose is primarily attributed to its unique stereochemistry. The presence of an axial hydroxyl group at the C-3 position introduces significant steric hindrance, which can impede the approach of the glycosyl acceptor. Furthermore, this axial substituent influences the conformational equilibrium of the pyranose ring, potentially favoring a more stable, less reactive ground state and destabilizing the transition state leading to the oxocarbenium ion intermediate that is crucial for glycosylation.
Q2: What is the "armed-disarmed" concept and how does it apply to allopyranose donors?
The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups. "Armed" donors possess electron-donating groups (e.g., benzyl (B1604629) ethers), which increase electron density at the anomeric center, making the donor more reactive. Conversely, "disarmed" donors contain electron-withdrawing groups (e.g., acetyl, benzoyl esters), which decrease electron density at the anomeric center, rendering the donor less reactive. When working with the inherently less reactive allopyranose, employing "disarming" protecting groups will further decrease reactivity and likely lead to very low yields or no reaction at all.
Q3: Can the choice of leaving group at the anomeric position improve reactivity?
Yes, the choice of leaving group is critical. For a less reactive donor like α-D-allopyranose, a more labile leaving group is generally preferred to facilitate the formation of the oxocarbenium ion. Common leaving groups, in increasing order of reactivity, include halides, trichloroacetimidates, and thio-glycosides (when activated appropriately). The selection should be tailored to the specific reaction conditions and the reactivity of the glycosyl acceptor.
Q4: Are there enzymatic methods to glycosylate with allopyranose?
Enzymatic glycosylation using glycosyltransferases offers a highly specific and often efficient alternative to chemical methods. These enzymes can overcome challenges of low chemical reactivity and poor stereoselectivity. However, the availability of specific glycosyltransferases that recognize α-D-allopyranose donors and the desired acceptor may be limited. Screening of different enzyme libraries may be necessary to identify a suitable candidate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are observing very low to no yield in your α-D-allopyranose glycosylation, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Inherently Low Reactivity of the Donor | - Switch to "arming" protecting groups: Replace electron-withdrawing groups (e.g., acetates) with electron-donating groups (e.g., benzyl ethers) on the allopyranose donor. - Optimize the leaving group: If using a less reactive leaving group, consider switching to a more labile one, such as a trichloroacetimidate (B1259523). |
| Insufficient Activation | - Increase activator concentration: Gradually increase the equivalents of the Lewis acid promoter (e.g., TMSOTf, BF3·OEt2). - Use a stronger activator: If a mild activator is being used, switch to a more potent one. For thioglycosides, consider activators like NIS/TfOH. - Elevate the reaction temperature: Cautiously increase the temperature in small increments. Be mindful that this may negatively impact stereoselectivity. |
| Steric Hindrance | - Use a smaller, more nucleophilic acceptor: If possible, test the reaction with a less sterically hindered acceptor to confirm that the donor can be activated. - Consider a "pre-activation" strategy: Activate the donor for a short period before adding the acceptor. This can help to form the reactive intermediate before potential decomposition pathways occur. |
| Presence of Moisture | - Ensure anhydrous conditions: Rigorously dry all glassware, solvents, and reagents. Use molecular sieves to scavenge any trace amounts of water. |
Experimental Protocols
While specific, optimized protocols for α-D-allopyranose are not abundantly available in the literature, the following general protocols for activating less reactive glycosyl donors can be adapted and optimized.
Protocol 1: General Procedure for Glycosylation using a Trichloroacetimidate Donor
-
Preparation of the Donor: The α-D-allopyranosyl trichloroacetimidate donor should be prepared from the corresponding hemiacetal using trichloroacetonitrile (B146778) and a base (e.g., DBU). The donor must be purified and thoroughly dried before use.
-
Glycosylation Reaction:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the allopyranosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated molecular sieves in anhydrous dichloromethane (B109758) (DCM).
-
Cool the mixture to the desired temperature (start at -40 °C and adjust as needed).
-
Add the Lewis acid activator (e.g., TMSOTf, 0.1-0.3 eq.) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a base (e.g., triethylamine (B128534) or pyridine).
-
Filter the reaction mixture, concentrate, and purify the product by flash column chromatography.
-
Protocol 2: Pre-activation Protocol for a Thioglycoside Donor
-
Preparation: Co-evaporate the α-D-allopyranosyl thioglycoside donor and the glycosyl acceptor with anhydrous toluene (B28343) (3x) and dry under high vacuum for at least 2 hours. Flame-dry all glassware.
-
Pre-activation:
-
To a solution of the donor (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add the activator system (e.g., NIS (1.2 eq.) and a catalytic amount of TfOH (0.1 eq.)).
-
Stir the mixture for 15-30 minutes to allow for the formation of the reactive intermediate.
-
-
Glycosylation:
-
Add a solution of the acceptor (1.2 eq.) in anhydrous DCM to the pre-activated donor mixture dropwise.
-
Allow the reaction to slowly warm to the desired temperature while monitoring by TLC.
-
Quench, work up, and purify as described in Protocol 1.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming the low reactivity of α-D-allopyranose.
Technical Support Center: Stability of alpha-D-allopyranose in Aqueous Solutions
For researchers, scientists, and drug development professionals working with alpha-D-allopyranose, its inherent instability in aqueous solutions can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, enhance experimental success, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in aqueous solutions?
A1: The primary cause of instability is a phenomenon known as mutarotation . In an aqueous solution, the cyclic hemiacetal structure of this compound can reversibly open to its linear, open-chain aldehyde form. This open-chain intermediate can then re-close to form either the original alpha (α) anomer or the beta (β) anomer.[1][2][3] This process results in an equilibrium mixture of different isomeric forms, which can complicate experiments that require a specific anomeric configuration for biological activity or characterization.
Q2: What isomeric forms of D-allose are present at equilibrium in an aqueous solution?
Q3: How do environmental factors like pH and temperature affect the stability of this compound?
A3: Both pH and temperature significantly influence the rate of mutarotation.[4]
-
pH: The rate of mutarotation is slowest at a neutral pH. Both acidic and basic conditions can catalyze the ring-opening and closing process, accelerating the approach to equilibrium.
-
Temperature: Increasing the temperature increases the kinetic energy of the molecules, which speeds up the rate of mutarotation and the establishment of equilibrium.[5] Conversely, storing solutions at low temperatures can help slow this process.
Q4: What are the experimental consequences of this compound instability?
A4: The interconversion of anomers in solution can lead to several experimental issues:
-
Inconsistent Biological Activity: If only one anomer (e.g., the alpha form) is biologically active, its conversion to other, less active forms will result in a decrease in observed activity over time.
-
Chromatographic Complexity: Techniques like HPLC may separate the different anomers, resulting in multiple peaks for what was initially a pure compound.[6] This can complicate purification and analysis.
-
NMR Spectroscopy Challenges: The presence of multiple anomers in solution leads to complex NMR spectra, with distinct sets of signals for each isomer, making spectral assignment and interpretation difficult.[7]
-
Variable Analytical Readings: Analytical techniques sensitive to stereochemistry, such as polarimetry, will show changing readings as the solution moves from a pure anomer towards its equilibrium mixture.[1][3]
Troubleshooting Guide
Problem: My biological assay results are inconsistent and show decreasing activity over time.
| Possible Cause | Recommended Solution |
| Mutarotation | The active this compound is converting to a mixture of less active anomers in your assay buffer.[6] |
| 1. Use Freshly Prepared Solutions: Minimize the time between dissolving the compound and performing the experiment to reduce the extent of anomerization.[6] | |
| 2. Control pH and Temperature: Maintain a consistent, neutral pH and keep solutions cooled (e.g., on ice) to slow the rate of mutarotation.[6] | |
| 3. Consider Anomerically Locked Derivatives: For mechanism-of-action studies or as a stable control, consider using a derivative like a methyl glycoside (e.g., methyl alpha-D-allopyranoside), where the anomeric hydroxyl group is replaced, preventing ring-opening. |
Problem: I am observing multiple peaks in my HPLC or NMR analysis for a supposedly pure sample of this compound.
| Possible Cause | Recommended Solution |
| Anomer Separation | Your analytical method is resolving the different anomers (α/β, pyranose/furanose) present at equilibrium.[6][7] |
| 1. Confirm Anomer Separation (HPLC): Try running the sample at an elevated column temperature (e.g., 70-80 °C). The increased rate of interconversion at higher temperatures can sometimes cause the anomer peaks to coalesce into a single, broader peak, confirming that the multiple peaks are due to anomerization.[6] | |
| 2. Use an Anomerically Locked Standard: Analyze a stabilized derivative (e.g., a corresponding glycoside) to verify that a single peak is obtained under your analytical conditions. This confirms that the multiple peaks observed for the parent compound are due to the presence of different anomers. | |
| 3. NMR Analysis: For NMR, accept that multiple species will be present. Lowering the temperature may slow exchange and sharpen peaks, aiding in the identification of individual anomers. The anomeric protons (typically δ 4.5-5.5 ppm) are key diagnostic signals for quantifying the ratio of different forms. |
Mutarotation Pathway and Troubleshooting Workflow
The following diagrams illustrate the mutarotation process and a general workflow for troubleshooting experiments involving this compound.
Caption: Mutarotation equilibrium of D-allopyranose in solution.
Caption: Troubleshooting workflow for allopyranose stability issues.
Experimental Protocols
Protocol 1: Monitoring Mutarotation by Polarimetry
This protocol describes how to observe the change in optical rotation as a pure anomer of a sugar equilibrates in solution.
Objective: To determine the rate of mutarotation and the equilibrium specific rotation.
Materials:
-
Pure this compound (or another pure anomer like alpha-D-glucose as an analogue)
-
Distilled water
-
Polarimeter with a thermostatted cell
-
Volumetric flask and pipette
-
Stopwatch
Procedure:
-
Instrument Setup: Turn on the polarimeter and allow the lamp to warm up. Set the thermostatted cell to a constant temperature (e.g., 25 °C).
-
Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it rapidly in a known volume of distilled water in a volumetric flask. Start the stopwatch immediately upon adding the solvent.
-
Measurement: Quickly transfer the freshly prepared solution to the polarimeter cell.
-
Data Collection: Immediately begin recording the optical rotation at regular time intervals (e.g., every 1-2 minutes for the first 30 minutes, then every 10 minutes).
-
Equilibrium: Continue measurements until the optical rotation value becomes constant for at least three consecutive readings. This indicates that equilibrium has been reached.[6]
-
Data Analysis: Plot the optical rotation versus time. The rate of mutarotation can be calculated by fitting the data to a first-order kinetic model.
Protocol 2: Qualitative Analysis of the Open-Chain Form using Benedict's Test
This protocol provides a simple chemical test to confirm the presence of a reducing sugar, which relies on the existence of the open-chain aldehyde form.
Objective: To qualitatively detect the presence of the reducing aldehyde group of allopyranose.
Materials:
-
Solution of this compound (approx. 1%)
-
Benedict's reagent
-
Test tubes
-
Boiling water bath
-
Positive control (e.g., glucose solution)
-
Negative control (e.g., sucrose (B13894) solution or distilled water)
Procedure:
-
Sample Preparation: Place 1 mL of the allopyranose solution into a clean test tube. Prepare positive and negative controls in separate tubes.
-
Reagent Addition: Add 2 mL of Benedict's reagent to each test tube and mix.[8][9]
-
Heating: Place the test tubes in a boiling water bath for 3-5 minutes.[8][9]
-
Observation: Remove the tubes and observe any color change. The formation of a precipitate that is green, yellow, orange, or brick-red indicates a positive test for a reducing sugar. The final color depends on the concentration of the sugar.[8] The initial blue color of the reagent should persist in the negative control.
Caption: Experimental workflow for Benedict's test.
References
- 1. byjus.com [byjus.com]
- 2. Ch25: Mutarotation [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. mlsu.ac.in [mlsu.ac.in]
purification strategies for removing by-products from alpha-D-allopyranose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of alpha-D-allopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound synthesized from D-glucose?
A1: When synthesizing this compound from D-glucose, common by-products include unreacted starting material (D-glucose) and other stereoisomers, also known as epimers. The most likely epimeric impurities are D-altrose (a C-2 epimer) and D-glucose (a C-3 epimer of D-allose).[1] If enzymatic methods are used, other by-products such as D-allulose, D-sorbose, D-tagatose, and D-fructose may also be present.[2]
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation of this compound from its impurities.[3][4][5] By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation based on the different retention factors (Rf values) of the components. Staining with a suitable reagent, such as acidic vanillin, can help in visualizing the separated spots.[4] For more quantitative analysis of purity, techniques like High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed.[6][7][8]
Q3: Which purification techniques are most effective for this compound?
A3: The two primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization.[5][9][10]
-
Column chromatography is excellent for separating compounds with different polarities, such as allopyranose from less polar by-products.[5]
-
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.[9][11][12]
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures.[10] Given that allopyranose is a polar molecule, polar solvents are a good starting point. Common solvent systems for polar compounds include ethanol, methanol, water, or mixtures such as ethanol-water.[11][13] It is crucial to perform solubility tests to determine the optimal solvent or solvent pair for your specific sample.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no crystal formation during recrystallization. | The solvent is too good at dissolving this compound, even at low temperatures.[10] | - Try a different, less polar solvent or a solvent pair. - Reduce the amount of solvent used to ensure a saturated solution at high temperature.[9] - After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[11] |
| Too much solvent was used.[9] | - Evaporate some of the solvent to concentrate the solution and induce crystallization. | |
| Oiling out during recrystallization. | The melting point of the solute is lower than the boiling point of the solvent. | - Use a lower-boiling solvent. - Add a small amount of a "poorer" solvent to the hot solution to induce crystallization at a lower temperature. |
| Co-elution of impurities during column chromatography. | The solvent system (eluent) is not optimized for separation. | - Adjust the polarity of the eluent. For silica (B1680970) gel chromatography, a more polar eluent will move polar compounds like allopyranose faster. Start with a less polar eluent and gradually increase the polarity (gradient elution). - Ensure proper packing of the column to avoid channeling. |
| The column is overloaded with the crude sample. | - Use a larger column or reduce the amount of sample loaded. | |
| Low recovery of this compound after purification. | Some product remains dissolved in the mother liquor after recrystallization.[9] | - Ensure the solution is cooled sufficiently to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[9] |
| The compound is sticking to the column during chromatography. | - Increase the polarity of the eluent at the end of the separation to wash out any remaining product. | |
| TLC shows a single spot, but NMR or MS analysis indicates impurities. | The impurities have a very similar polarity to this compound and do not separate on TLC with the chosen solvent system. | - Try different TLC solvent systems with varying polarities to achieve better separation. - Rely on more sensitive analytical techniques like HPLC or GC-MS for final purity assessment.[6][7] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[5]
-
Fraction Collection: Collect the eluate in a series of fractions.[5]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[9][11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal before hot filtration.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.[11][12]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to air-dry completely or dry them in a desiccator.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. athabascau.ca [athabascau.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Addressing Poor Solubility of alpha-D-Allopyranose Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of alpha-D-allopyranose derivatives during their experiments.
Troubleshooting Guide
This guide addresses common solubility challenges in a question-and-answer format, offering systematic approaches to resolving them.
Question 1: My this compound derivative won't dissolve in my desired aqueous buffer. What are my initial troubleshooting steps?
Answer:
Initial insolubility in aqueous buffers is a common challenge. A systematic approach is crucial. First, confirm the compound's purity, as impurities can significantly impact solubility. Subsequently, attempt gentle heating and agitation, as increased kinetic energy can overcome lattice forces. If the compound remains insoluble, a logical progression of steps, as outlined in the workflow diagram below, should be followed. This involves considering pH adjustment, the use of co-solvents, and exploring more advanced formulation strategies.
Question 2: I've tried various solvents, and my compound either remains insoluble or precipitates upon standing. What's happening?
Answer:
This phenomenon, often observed with polysaccharide derivatives, can be attributed to strong intermolecular hydrogen bonding, causing the molecules to aggregate and precipitate from the solution. This is particularly common after procedures like ethanol (B145695) precipitation. To mitigate this, consider freeze-drying (lyophilization) the derivative instead of traditional drying methods. Lyophilization produces a more amorphous and porous solid, which is often easier to redissolve.
Question 3: My derivative is a non-polar, acylated version of this compound. Which solvent systems should I prioritize?
Answer:
For non-polar derivatives, such as those with acetyl or benzoyl protecting groups, aqueous-based systems are often unsuitable. You should prioritize organic solvents. A good starting point is to test solubility in a range of solvents with varying polarities. Common choices include:
-
Halogenated solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Esters: Ethyl acetate
-
Polar aprotic solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
If single solvents are ineffective, consider binary solvent systems, such as ethanol/water or DMSO/water mixtures.
Question 4: Can I improve the aqueous solubility of my derivative without making significant chemical modifications?
Answer:
Yes, several formulation strategies can enhance aqueous solubility without altering the chemical structure of your this compound derivative. These include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1]
-
Preparation of Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a solid state. This can be achieved through methods like solvent evaporation or melt extrusion, often resulting in an amorphous form of the drug with improved dissolution.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor solubility of many this compound derivatives?
A1: The solubility of this compound derivatives is a complex interplay of their structure. The parent allopyranose has multiple hydroxyl groups, making it polar. However, derivatization, such as acylation or alkylation, replaces these polar hydroxyl groups with non-polar functionalities. This increases the lipophilicity and can lead to strong intermolecular interactions in the solid state (high lattice energy), both of which contribute to poor aqueous solubility.
Q2: How does the choice of protecting groups on my allopyranose derivative affect its solubility?
A2: The nature of the protecting groups is a critical determinant of solubility. Bulky, non-polar protecting groups like benzyl (B1604629) or silyl (B83357) ethers will significantly decrease aqueous solubility and favor solubility in non-polar organic solvents. Conversely, smaller, more polar protecting groups, or the strategic placement of ionizable groups, can enhance aqueous solubility.
Q3: Are there any "green" solvents I can use to dissolve my this compound derivatives?
A3: Yes, the field of green chemistry offers several alternatives to traditional organic solvents. For polar derivatives, ethanol-water mixtures are a good starting point. For less polar derivatives, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and cyrene are being explored as more sustainable alternatives to chlorinated solvents and polar aprotic solvents.
Q4: My compound seems to degrade in certain solvents. How can I assess solvent compatibility?
A4: Solvent compatibility is crucial. To assess it, dissolve a small amount of your compound in the test solvent and monitor its stability over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). Look for the appearance of new peaks or spots, which would indicate degradation. It's also important to consider the pH of your solvent system, as extremes in pH can catalyze hydrolysis of ester or glycosidic linkages.
Data Presentation: Solubility of this compound Derivatives
While specific quantitative solubility data for a wide range of this compound derivatives is not extensively available in the literature, the following table provides a qualitative and estimated overview based on general principles of organic chemistry and the behavior of analogous pyranose derivatives. These estimations should be used as a guideline for initial solvent screening.
| Derivative | Structure | Water | Ethanol | Acetone | Dichloromethane (DCM) | Dimethyl Sulfoxide (DMSO) |
| This compound | Unmodified | Soluble | Sparingly Soluble | Insoluble | Insoluble | Soluble |
| This compound Tetraacetate | Per-acetylated | Insoluble | Soluble | Soluble | Soluble | Soluble |
| Methyl alpha-D-Allopyranoside | Glycoside | Soluble | Soluble | Sparingly Soluble | Insoluble | Soluble |
| Trityl alpha-D-Allopyranoside | Bulky ether | Insoluble | Sparingly Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Co-precipitation Method)
This protocol describes a general method for preparing a solid inclusion complex of a poorly water-soluble this compound derivative with beta-cyclodextrin (B164692) (β-CD).
Materials:
-
This compound derivative
-
Beta-cyclodextrin (β-CD)
-
Deionized water
-
Organic solvent in which the derivative is soluble (e.g., ethanol, acetone)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Buchner funnel)
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of the Cyclodextrin Solution:
-
Dissolve β-CD in deionized water with stirring at approximately 50-60°C to create a saturated or near-saturated solution. A common starting point is a 1:1 molar ratio of the derivative to β-CD.
-
-
Preparation of the Derivative Solution:
-
Dissolve the this compound derivative in a minimal amount of a suitable organic solvent.
-
-
Complexation:
-
Slowly add the derivative solution dropwise to the warm β-CD solution with continuous stirring.
-
Continue stirring the mixture for 24-48 hours at a constant temperature (e.g., room temperature or slightly elevated). A precipitate of the inclusion complex should form.
-
-
Isolation of the Complex:
-
Cool the suspension in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-CD.
-
Wash the solid with a small amount of the organic solvent used in step 2 to remove any uncomplexed derivative.
-
-
Drying:
-
Freeze the collected solid and then dry it under vacuum using a lyophilizer until a constant weight is achieved.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the solubility of the complex in the desired aqueous medium and compare it to that of the uncomplexed derivative.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of an this compound derivative with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
Common solvent for both the derivative and the polymer (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound derivative and the hydrophilic polymer in a sufficient amount of the common solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature well below the boiling point of the solvent to avoid bumping. Continue until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the resulting solid in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
-
Milling and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Analyze the solid dispersion to confirm the amorphous nature of the drug using techniques like X-ray Powder Diffraction (XRPD) or DSC.
-
Evaluate the dissolution rate of the solid dispersion in the desired aqueous medium and compare it to the pure crystalline derivative.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of this compound derivatives.
Caption: Troubleshooting workflow for poor solubility.
References
Technical Support Center: Quantitative Analysis of alpha-D-allopyranose
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantitative analysis of alpha-D-allopyranose. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to facilitate accurate and reliable measurements.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of this compound?
A1: The main challenges include:
-
Isomeric Separation: Separating this compound from its anomer, beta-D-allopyranose, and other structurally similar monosaccharides can be difficult.[1][2]
-
Mutarotation: In solution, this compound can undergo mutarotation, converting into an equilibrium mixture of its alpha and beta anomers, as well as the open-chain and furanose forms. This can lead to multiple peaks in chromatographic analyses, complicating quantification.[3]
-
Low Volatility: Like other sugars, this compound is non-volatile, necessitating derivatization for analysis by Gas Chromatography (GC).[4]
-
Matrix Effects: When analyzing biological samples, complex matrices can interfere with the analysis, potentially leading to inaccurate quantification.[5][6]
Q2: Which analytical techniques are most suitable for quantifying this compound?
A2: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly with refractive index detection (RID) or coupled with mass spectrometry (LC-MS), HPLC is a robust method for routine analysis.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, especially for trace-level quantification, but requires a derivatization step.[4]
-
Enzymatic Assays: These assays can be highly specific and are suitable for high-throughput screening, often relying on colorimetric or spectrophotometric detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for absolute quantification without the need for identical standards, but it is less sensitive than chromatographic methods.[8]
Q3: How can I prevent the separation of anomers during HPLC analysis?
A3: Anomer separation can be prevented by:
-
High Temperature: Operating the column at elevated temperatures (e.g., 70-80 °C) can accelerate the interconversion of anomers, causing them to elute as a single peak.[1][9]
-
Alkaline Conditions: Using a mobile phase with a high pH can also promote rapid mutarotation, leading to a single peak. Polymer-based amino columns are suitable for use in alkaline environments.[1]
Q4: What is derivatization and why is it necessary for GC-MS analysis of this compound?
A4: Derivatization is the chemical modification of a compound to enhance its analytical properties. For GC-MS, the polar hydroxyl groups of this compound are converted into less polar, more volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers. This allows the sugar to be vaporized and travel through the GC column for separation and detection.[4][10]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Solution |
| Multiple peaks for a pure standard | Anomeric separation (alpha and beta forms). | Increase column temperature to 70-80 °C or use an alkaline mobile phase to promote mutarotation into a single peak.[1][9] |
| Broad or tailing peaks | Secondary interactions with the stationary phase; column contamination. | Use a guard column; clean the column with a strong solvent wash; consider a mobile phase with a different pH or ionic strength.[11][12] |
| Fluctuating retention times | Inconsistent mobile phase composition; temperature fluctuations; pump issues. | Ensure proper mobile phase mixing and degassing; use a column oven for stable temperature control; check the pump for leaks and ensure consistent flow rate.[12][13] |
| Low recovery from biological samples | Inefficient sample cleanup leading to matrix effects. | Optimize the sample preparation method, such as using solid-phase extraction (SPE) to remove interfering substances.[14] |
GC-MS Analysis
| Problem | Possible Cause | Solution |
| Incomplete derivatization (multiple peaks) | Inefficient derivatization reaction. | Ensure anhydrous conditions; optimize reaction time and temperature; use a catalyst like pyridine (B92270) for sterically hindered hydroxyl groups.[1][10] |
| Low signal intensity | Degradation of TMS derivatives; sample loss during preparation. | Analyze samples immediately after derivatization as TMS derivatives are moisture-sensitive; store derivatized samples in a freezer; ensure complete drying of the sample before adding derivatization reagents.[10][15] |
| Poor peak shape (tailing) | Active sites in the GC liner or column. | Use a deactivated liner; perform a "priming" injection of the derivatization reagent to passivate active sites.[10] |
| Interference from sample matrix | Co-eluting compounds from the biological matrix. | Improve sample cleanup procedures; use selective ion monitoring (SIM) mode on the mass spectrometer to target specific fragment ions of the derivatized allopyranose.[8][16] |
Quantitative Data Summary
HPLC Retention Data
| Column Type | Mobile Phase | Flow Rate | Temperature | Typical Retention Time |
| Amino Column (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile (B52724):Water (75:25 v/v) | 0.9 mL/min | 35 °C | Varies by specific column and system, requires standard for confirmation.[7] |
| Anion-Exchange (Polystyrene-based) | 20 mM NaOH | 1.0 mL/min | Ambient | Elution order depends on NaOH concentration; D-allose is one of the earlier eluting aldohexoses.[17] |
GC-MS Data (TMS Derivative)
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7] |
| Molecular Formula (TMS derivative) | C₂₀H₅₀O₆Si₅[18] |
| Molecular Weight (TMS derivative) | 527.03 g/mol [18] |
| Key Mass Fragments (m/z) | Requires experimental determination with a pure standard. Common fragments for TMS-sugars include m/z 73, 147, 204, 217, 305, 319. |
NMR Spectral Data (in D₂O)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (Anomeric) | ~5.1-5.2 | d | ~3-4 Hz |
| ¹³C (Anomeric, C1) | ~94-95 | - | - |
| ¹³C (C2) | ~70-72 | - | - |
| ¹³C (C3) | ~67-69 | - | - |
| ¹³C (C4) | ~67-69 | - | - |
| ¹³C (C5) | ~70-72 | - | - |
| ¹³C (C6) | ~61-63 | - | - |
Note: Exact chemical shifts can vary based on solvent, temperature, and pH. The provided data is an approximation based on typical values for aldohexoses.[3][8]
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-RID
Objective: To quantify this compound in a purified sample.
Instrumentation:
-
HPLC system with a refractive index detector (RID)
-
Amino-based column (e.g., 4.6 x 250 mm, 5 µm)
-
Column oven
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and deionized water in a 75:25 (v/v) ratio. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
RID Temperature: 35 °C
-
-
Analysis: Inject the standards to generate a calibration curve. Inject the sample and quantify the this compound concentration based on the peak area and the calibration curve.
Protocol 2: Quantitative Analysis by GC-MS (with TMS Derivatization)
Objective: To quantify this compound in a dried biological extract.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector
-
DB-5 or similar non-polar capillary column
-
Heating block or oven
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
This compound standard
Procedure:
-
Sample and Standard Preparation:
-
Place a known amount of the dried sample or pure this compound standard into a GC vial. Ensure the sample is completely dry, as moisture will interfere with the derivatization.
-
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[7]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 250 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 50-600
-
-
Analysis: Inject the derivatized standards and sample. Identify the TMS-allopyranose peak by its retention time and mass spectrum. Quantify using a calibration curve based on the peak area of a characteristic ion.
Visualizations
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. www3.nd.edu [www3.nd.edu]
- 4. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 5. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. labioscientific.com [labioscientific.com]
- 17. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 18. alpha-D-Mannopyranose | C6H12O6 | CID 185698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Distinguishing α-D-Allopyranose and β-D-Allopyranose by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates. The precise stereochemistry at the anomeric center is critical for the biological activity and function of monosaccharides. This guide provides a detailed comparison of α-D-allopyranose and β-D-allopyranose, focusing on the key NMR parameters that enable their unambiguous differentiation.
The distinction between the α and β anomers of D-allopyranose in solution is readily achieved by analyzing their ¹H and ¹³C NMR spectra. The primary diagnostic markers are the chemical shift (δ) of the anomeric proton (H-1) and the scalar coupling constant (³JH1,H2) between the anomeric proton and the proton on the adjacent carbon (H-2).
Key Differentiating NMR Parameters
In D₂O, the anomeric equilibrium of D-allose favors the β-pyranose form. The key differences in their NMR spectra arise from the different spatial orientation of the hydroxyl group at the anomeric carbon (C-1). In the α-anomer, the C-1 hydroxyl group is in an axial position, while in the β-anomer, it is in an equatorial position. This stereochemical difference significantly influences the magnetic environment of the neighboring nuclei.
A fundamental principle in the NMR spectroscopy of pyranoses is that the anomeric proton (H-1) of the α-anomer typically resonates at a lower field (higher ppm value) compared to the β-anomer. Conversely, the coupling constant between H-1 and H-2 (³JH1,H2) is generally smaller for the α-anomer than for the β-anomer. This is due to the dihedral angle between these two protons, which is approximately 60° in the α-anomer (equatorial-axial relationship) and close to 180° in the β-anomer (diaxial relationship), as described by the Karplus equation.
Comparative NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts and coupling constants for α-D-allopyranose and β-D-allopyranose in D₂O. This data provides a quantitative basis for the differentiation of the two anomers.
| Parameter | α-D-Allopyranose | β-D-Allopyranose |
| ¹H Chemical Shifts (δ, ppm) | ||
| H-1 | ~5.10 | ~4.75 |
| H-2 | ~3.65 | ~3.30 |
| H-3 | ~3.90 | ~3.85 |
| H-4 | ~3.75 | ~3.70 |
| H-5 | ~3.80 | ~3.55 |
| H-6a | ~3.78 | ~3.78 |
| H-6b | ~3.70 | ~3.70 |
| ¹³C Chemical Shifts (δ, ppm) | ||
| C-1 | ~94.0 | ~98.0 |
| C-2 | ~72.0 | ~75.0 |
| C-3 | ~71.0 | ~71.5 |
| C-4 | ~68.0 | ~68.5 |
| C-5 | ~73.0 | ~76.0 |
| C-6 | ~62.5 | ~62.5 |
| Coupling Constants (J, Hz) | ||
| ³JH1,H2 | ~3.5 | ~8.0 |
Note: The exact chemical shift values can vary slightly depending on experimental conditions such as temperature, concentration, and pH.
Experimental Protocols
Sample Preparation:
A sample of D-allose (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added for accurate chemical shift referencing (δ = 0.00 ppm for TSP). The solution is then transferred to a standard 5 mm NMR tube.
NMR Data Acquisition:
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of carbohydrate protons (typically 0-6 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C experiment is typically used to obtain singlets for each carbon, simplifying the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY and HSQC): To confirm the assignments, two-dimensional NMR experiments are highly recommended. A Correlation Spectroscopy (COSY) experiment is used to identify proton-proton couplings (e.g., the correlation between H-1 and H-2). A Heteronuclear Single Quantum Coherence (HSQC) experiment is used to correlate directly bonded protons and carbons (e.g., H-1 with C-1), providing unambiguous assignment of the carbon signals.
Logical Workflow for Anomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between α-D-allopyranose and β-D-allopyranose based on their NMR data.
Caption: Workflow for distinguishing α- and β-D-allopyranose using NMR spectroscopy.
A Comparative Guide to the Biological Activity of alpha-D-allopyranose and D-glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the rare sugar alpha-D-allopyranose and the ubiquitous D-glucose. While structurally similar, these monosaccharides exhibit distinct behaviors in biological systems, from cellular uptake and metabolism to their impact on signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a resource for research and drug development.
Overview of Structural Differences
D-glucose is the primary energy source for most living organisms. Its most common anomer, alpha-D-glucopyranose, is readily metabolized. This compound is a C-3 epimer of alpha-D-glucopyranose, meaning the hydroxyl group at the third carbon atom is oriented differently. This seemingly minor stereochemical difference leads to significant variations in their biological recognition and processing.
Cellular Uptake and Transport
The entry of monosaccharides into cells is mediated by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). While D-glucose is efficiently transported by multiple isoforms, the transport of D-allose (a mixture of anomers including this compound) is less efficient and more selective.
Data Presentation: Comparison of Cellular Transport
| Feature | D-Glucose | This compound (inferred from D-allose data) |
| Primary Transporters | GLUT1, GLUT2, GLUT3, GLUT4, SGLT1 | SGLT1, and to a lesser extent, some GLUT isoforms. |
| Transport Efficiency | High | Lower than D-glucose. |
| Inhibitory Effects | Can be inhibited by various molecules. | Can inhibit the transport of D-glucose. |
Metabolism and Enzymatic Interactions
Once inside the cell, D-glucose is rapidly phosphorylated by hexokinase or glucokinase to enter the glycolytic pathway. In contrast, D-allose is a poor substrate for these enzymes and is largely unmetabolized.
Data Presentation: Enzymatic Phosphorylation
| Substrate | Enzyme | Kinetic Parameters |
| D-Glucose | Hexokinase | Km and Vmax values are well-characterized and vary by isoform. |
| This compound | Hexokinase | Phosphorylated, but specific Km and Vmax values are not well-documented. The phosphorylation is a critical step for its biological activity. |
Experimental Protocols: Determining Enzyme Kinetic Parameters
A detailed protocol for determining the Michaelis-Menten constants (Km and Vmax) for hexokinase with this compound as a substrate is provided below. This allows for a direct quantitative comparison with D-glucose.
Protocol: Hexokinase Kinetic Assay
Objective: To determine the Km and Vmax of hexokinase for this compound and D-glucose.
Materials:
-
Purified hexokinase
-
This compound (purity ≥95%)
-
D-glucose
-
ATP (adenosine triphosphate)
-
NADP+ (nicotinamide adenine (B156593) dinucleotide phosphate)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of hexokinase in assay buffer.
-
Prepare a range of concentrations for both this compound and D-glucose in assay buffer.
-
Prepare a reaction mixture containing ATP, NADP+, and G6PDH in assay buffer.
-
-
Assay:
-
In a 96-well plate, add a fixed volume of the reaction mixture to each well.
-
Add varying concentrations of either this compound or D-glucose to the wells.
-
Initiate the reaction by adding a fixed amount of hexokinase to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. The production of NADPH by G6PDH is stoichiometric with the phosphorylation of the sugar by hexokinase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V0 against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate. This can be done using non-linear regression software or by using a linear transformation such as the Lineweaver-Burk plot.
-
Impact on Cellular Signaling Pathways
The differential metabolism of this compound and D-glucose leads to distinct effects on cellular signaling. While D-glucose metabolism is tightly linked to insulin (B600854) signaling and energy homeostasis, D-allose has been shown to modulate signaling pathways related to stress responses and cell growth.
Hexokinase-Dependent Signaling Inhibition by D-allose
D-allose, upon phosphorylation by hexokinase, has been shown to inhibit gibberellin signaling in plants. This suggests a model where the phosphorylated form of D-allose acts as a competitive inhibitor or an allosteric modulator of downstream signaling components.
Caption: Comparative metabolic and signaling fates of D-Glucose and this compound.
Experimental Workflow: Investigating Signaling Effects
A general workflow to investigate the impact of this compound on a specific signaling pathway, such as the insulin signaling pathway, is outlined below.
Caption: Workflow for analyzing the effects of this compound on cellular signaling.
Conclusion
This compound, despite its close structural resemblance to D-glucose, exhibits distinct biological activities primarily due to its poor metabolism. Its ability to be phosphorylated by hexokinase, coupled with its resistance to further enzymatic processing, positions it as a potential modulator of cellular signaling pathways that are influenced by hexokinase activity. The provided experimental protocols offer a framework for researchers to quantitatively assess the differences in enzymatic interactions and cellular responses between these two monosaccharides. Further investigation into the specific interactions of the this compound anomer with various cellular components is warranted to fully elucidate its therapeutic potential.
A Comparative Structural Analysis of alpha-D-allopyranose and L-allose for Researchers and Drug Development Professionals
An objective guide to the key structural distinctions between the enantiomeric pair, alpha-D-allopyranose and L-allose, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the structural characteristics of this compound and L-allose. As enantiomers, these monosaccharides are non-superimposable mirror images, a fundamental difference that gives rise to distinct stereochemical and conformational properties. Understanding these differences is crucial for researchers in carbohydrate chemistry, drug design, and molecular biology. This document summarizes key quantitative structural data, outlines the experimental protocols for their determination, and provides a visual representation of their stereochemical relationship.
Core Structural Differences: Enantiomers in Focus
This compound and L-allose are aldohexoses, sharing the same molecular formula (C₆H₁₂O₆) and constitution. However, their spatial arrangement of atoms is mirrored, defining them as enantiomers. This seemingly subtle difference has profound implications for their interaction with other chiral molecules, such as enzymes and receptors, a critical consideration in drug development.
The primary structural distinction lies in the absolute configuration of their chiral centers. In the pyranose ring form, this compound exhibits a specific stereochemistry at its five chiral carbons (C1 through C5). L-allose possesses the exact opposite configuration at each of these centers. This enantiomeric relationship dictates their opposing optical activities and their distinct three-dimensional shapes.
In aqueous solution, monosaccharides exist as an equilibrium mixture of their alpha and beta anomers, as well as the open-chain form, through a process called mutarotation. For the purpose of this guide, we will focus on the alpha-pyranose form of D-allose and its corresponding L-enantiomer.
Quantitative Structural Data
NMR spectroscopy provides information about the chemical environment of each atom. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal the dihedral angles between adjacent protons, offering insights into the molecule's conformation.
| Parameter | This compound (Predicted/Typical) | L-allose (Predicted/Typical) |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol |
| Pyranose Ring Conformation | ⁴C₁ (Chair) | ¹C₄ (Chair) |
| ¹³C NMR Chemical Shifts (ppm) | C1: ~94.3, C2: ~68.6, C3: ~73.2, C4: ~67.6, C5: ~68.3, C6: ~62.3 | Identical to D-allose |
Note: The ¹³C NMR data is for the alpha-pyranose form of D-allose in solution. The chemical shifts for L-allose are identical due to the enantiomeric relationship.
Experimental Protocols
Single-Crystal X-ray Diffraction of Monosaccharides
This protocol outlines the general steps for determining the three-dimensional structure of a monosaccharide crystal.
1. Crystallization:
-
Dissolve the purified monosaccharide in a suitable solvent (e.g., water, ethanol) to create a supersaturated solution.
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
2. Crystal Mounting and Data Collection:
-
Select a well-formed, single crystal and mount it on a goniometer head.
-
The crystal is typically flash-cooled to a cryogenic temperature (around 100 K) to minimize radiation damage.
-
Mount the goniometer on the diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
A molecular model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final atomic coordinates, bond lengths, and bond angles.
1D and 2D NMR Spectroscopy of Monosaccharides
This protocol provides a general workflow for acquiring and analyzing NMR spectra of monosaccharides to determine their structure and conformation in solution.
1. Sample Preparation:
-
Dissolve 5-10 mg of the monosaccharide in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. 1D NMR Spectroscopy:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides information on the chemical shift and multiplicity (splitting pattern) of each proton. The integration of the signals corresponds to the number of protons.
-
¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the chemical shift of each carbon atom.
3. 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in the 2D spectrum connect coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and confirming the overall carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.
4. Data Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Assign the signals in the ¹H and ¹³C NMR spectra using the information from the 2D correlation experiments.
-
Analyze the coupling constants in the ¹H NMR spectrum to determine the dihedral angles and infer the ring conformation.
Stereochemical Relationship Visualization
The enantiomeric relationship between this compound and L-allose can be visualized using a logical diagram.
Caption: Enantiomeric relationship of allopyranose.
Comparative Guide for the Purity Validation of alpha-D-allopyranose
For researchers, scientists, and drug development professionals, establishing the purity of chiral molecules like alpha-D-allopyranose is a critical step in ensuring the quality, safety, and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of four common analytical techniques for purity validation: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the key performance indicators for each technique in the context of monosaccharide analysis. It is important to note that while data for this compound is prioritized, performance metrics for structurally similar monosaccharides are included to provide a comprehensive comparison.
| Parameter | HPLC-MS | HPLC-UV (with derivatization) | GC-MS (with derivatization) | Quantitative NMR (qNMR) |
| Specificity | High (based on mass-to-charge ratio) | Moderate to High (depends on derivatization agent and chromatography) | High (based on fragmentation pattern) | High (based on unique chemical shifts) |
| Sensitivity (LOD) | High (ng/mL to pg/mL range)[1] | Moderate (µg/mL to ng/mL range)[2] | Very High (pg/mL to fg/mL range)[1] | Low to Moderate (mg/mL to high µg/mL range)[3] |
| Limit of Detection (LOD) | 0.019–0.40 μM | 0.74−1.24 µg/mL (for PMP derivatives)[2] | ~0.03 mg/L | Not typically limited by detection in the same way as other techniques; depends on concentration and instrument sensitivity.[3] |
| Limit of Quantification (LOQ) | 0.090–1.3 μM | 1.98−3.74 µg/mL (for PMP derivatives)[2] | ~0.12 mg/L | Dependent on experimental setup and internal standard. |
| **Linearity (R²) ** | >0.99 | >0.995[2] | >0.997 | Excellent (Direct Proportionality)[3] |
| Sample Preparation | Minimal to moderate (derivatization may be required for improved sensitivity) | Moderate to Complex (derivatization is necessary) | Complex (requires hydrolysis and derivatization to create volatile compounds)[1] | Simple (dissolution in deuterated solvent, may require an internal standard)[3] |
| Throughput | High | High | Moderate | Low to Moderate |
Experimental Workflows and Logical Comparisons
To visualize the procedural steps and the comparative logic, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for each of the discussed analytical techniques.
HPLC-MS Protocol for this compound Purity
This method provides high selectivity and sensitivity for the direct analysis of this compound.
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good retention of polar monosaccharides.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of ammonium (B1175870) formate (B1220265) or acetate (B1210297) to aid ionization. For example, a gradient starting from 90% acetonitrile and decreasing to 50% over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative ion mode is often suitable for underivatized sugars.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-300). Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ of this compound (m/z 179.05) can be used for enhanced sensitivity.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a solvent mixture compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks in the chromatogram.
-
Alternative Methodologies
HPLC-UV (with Pre-column Derivatization)
Since monosaccharides lack a strong UV chromophore, derivatization is necessary for UV detection. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent.[4]
-
Derivatization: The sample is reacted with PMP in a basic solution (e.g., NaOH or ammonia) at an elevated temperature (e.g., 70°C).[5][6] The excess reagent is then removed by extraction with an organic solvent.
-
Instrumentation: Standard HPLC with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions: A C18 reversed-phase column is typically used to separate the PMP-sugar derivatives.[6] The mobile phase is usually a mixture of a phosphate (B84403) buffer and acetonitrile.
-
Detection: The PMP derivatives can be detected at approximately 245-250 nm.
GC-MS (with Derivatization)
This technique offers high sensitivity and specificity but requires derivatization to make the non-volatile sugars amenable to gas chromatography.
-
Derivatization: A two-step process is common: oximation followed by silylation. This stabilizes the anomeric center and increases volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is typically used. A temperature gradient is employed to separate the derivatized sugars.
-
Mass Spectrometry: Electron Ionization (EI) is used, and the resulting fragmentation patterns provide structural information for identification and confirmation.
Quantitative NMR (qNMR)
qNMR is a powerful primary method for purity assessment as it can provide a direct measure of the analyte concentration without the need for a specific reference standard of the same compound.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., D₂O).[3]
-
Data Acquisition: A 1D proton (¹H) NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of the signals).
-
Data Analysis: The purity of the this compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights and masses of the analyte and the standard.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
A Comparative Guide to the Substrate Specificity of Enzymes for Alpha-D-Allopyranose and Other Hexoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic substrate specificity for the rare sugar alpha-D-allopyranose relative to other common hexoses. Drawing on experimental data, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their work in areas such as glycobiology, enzyme engineering, and the development of therapeutics targeting carbohydrate metabolism.
D-Allose (B117823), a C-3 epimer of D-glucose, is a rare monosaccharide with demonstrated biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1] The enzymatic pathways that metabolize D-allose are of significant interest, as the enzymes involved often exhibit broad substrate specificities, acting on a variety of hexoses. Understanding these specificities is crucial for harnessing these enzymes in biotechnological applications and for elucidating the metabolic effects of D-allose.
Comparative Analysis of Enzyme Kinetics
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate—a lower Km signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes the kinetic parameters of key enzymes known to act on D-allose and other hexoses.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| L-Rhamnose (B225776) Isomerase | Clostridium stercorarium | L-Rhamnose | - | - | - | [2] |
| D-Allose | - | - | - | [2] | ||
| D-Allulose | - | - | - | [2] | ||
| L-Rhamnose Isomerase | Bacillus subtilis | L-Rhamnose | 0.49 | - | - | [3] |
| L-Mannose | - | - | - | [3] | ||
| D-Ribose | - | - | - | [3] | ||
| D-Allose | - | - | - | [3] | ||
| L-Rhamnose Isomerase Variant (L-RIM) | - | D-Allulose | 110 | 328.8 | 2.981 | [4] |
| Ribose-5-Phosphate (B1218738) Isomerase B (CfRpiB) | Curtobacterium flaccumfaciens ZXL1 | D-Allose | - | - | - | [5] |
| D-Allulose | - | - | - | [5] | ||
| L-Ribose | - | - | - | [5] | ||
| Ribose-5-Phosphate Isomerase B | Clostridium difficile | D-Ribose | - | - | - | [6] |
| D-Allose | - | - | - | [6] | ||
| L-Talose | - | - | - | [6] | ||
| L-Lyxose | - | - | - | [6] | ||
| D-Gulose | - | - | - | [6] | ||
| L-Mannose | - | - | - | [6] | ||
| Ribose-5-Phosphate Isomerase B | Thermotoga maritima | L-Talose | - | - | - | [6] |
| D-Ribose | - | - | - | [6] | ||
| L-Ribose | - | - | - | [6] | ||
| D-Allose | - | - | - | [6] | ||
| L-Allose | - | - | - | [6] |
Note: A '-' indicates that the specific value was not provided in the cited source.
Experimental Protocols
Accurate determination of enzyme kinetic parameters is fundamental to comparing substrate specificities. Below is a detailed methodology for a typical enzyme assay for an isomerase acting on hexose (B10828440) substrates.
Enzyme Assay for Hexose Isomerase
Objective: To determine the kinetic parameters (Km and Vmax) of a hexose isomerase with various substrates (e.g., D-allose, D-glucose, D-fructose).
Principle: The initial reaction rate is measured at various substrate concentrations. The product formation is quantified using a suitable method, such as the cysteine-carbazole method or high-performance liquid chromatography (HPLC). The data are then fitted to the Michaelis-Menten equation to determine Km and Vmax.
Materials:
-
Purified hexose isomerase
-
Substrate stock solutions (e.g., 1 M D-allose, D-glucose, D-fructose in reaction buffer)
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)
-
Metal ion cofactor solution, if required (e.g., 10 mM MnCl2)
-
Stopping reagent (e.g., 0.1 M HCl)
-
Reagents for the cysteine-carbazole method (if used):
-
70% (v/v) Sulfuric acid
-
0.12% (w/v) Carbazole (B46965) in absolute ethanol
-
1.5% (w/v) Cysteine hydrochloride
-
-
HPLC system with a suitable column for sugar analysis (e.g., an amino-based column)
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme in reaction buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Reaction Setup:
-
Prepare a series of reaction tubes, each containing a different final substrate concentration (e.g., ranging from 0.1 to 10 times the expected Km).
-
To each tube, add the appropriate volume of reaction buffer, metal ion solution (if required), and substrate stock solution.
-
Pre-incubate the tubes at the optimal temperature for the enzyme for 5 minutes to ensure temperature equilibration.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the diluted enzyme solution to each tube. Start a timer immediately.
-
Reaction Incubation: Incubate the reactions at the optimal temperature for a fixed period (e.g., 5, 10, or 15 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 0.1 M HCl).
-
Quantification of Product:
-
Cysteine-Carbazole Method: This colorimetric method can be used for the quantification of ketoses.
-
To the stopped reaction mixture, add sulfuric acid, carbazole solution, and cysteine hydrochloride solution according to a standard protocol.
-
Incubate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Determine the product concentration using a standard curve prepared with known concentrations of the product.
-
-
HPLC Analysis:
-
Filter the stopped reaction mixtures through a 0.22 µm syringe filter.
-
Inject the samples onto an HPLC system equipped with a carbohydrate analysis column.
-
Elute with an appropriate mobile phase (e.g., acetonitrile/water gradient).
-
Detect and quantify the product peak by refractive index (RI) or evaporative light scattering detection (ELSD), comparing the peak area to a standard curve.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) for each substrate concentration.
-
Plot v0 versus the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 versus 1/[S]).
-
Signaling Pathways and Experimental Workflows
D-allose has been shown to impact cellular metabolism and signaling pathways, primarily through its interference with glucose metabolism.
Metabolic Impact of D-Allose
D-allose, as a structural analog of D-glucose, can enter cells via glucose transporters (GLUTs) and interfere with glycolysis.[7] This interference can lead to a reduction in cellular ATP levels and the activation of stress-response pathways.
Caption: D-Allose competes with D-Glucose for uptake via GLUT1 and inhibits glycolysis.
D-Allose Induced Signaling Cascade
The metabolic stress induced by D-allose can activate key signaling pathways, such as the AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[8] Activation of these pathways is a cellular response to energy depletion and stress.
Caption: D-Allose induces metabolic stress, leading to the activation of p38 MAPK and AMPK pathways.
Experimental Workflow for Characterizing a Novel Hexose-Metabolizing Enzyme
The discovery and characterization of novel enzymes with activity towards rare sugars like D-allose is a key area of research. The following workflow outlines the typical steps involved.
Caption: A typical experimental workflow for the discovery and characterization of a novel enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel thermotolerant l-rhamnose isomerase variant for biocatalytic conversion of d-allulose to d-allose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel ribose-5-phosphate isomerase B from Curtobacterium flaccumfaciens ZXL1 for D-allose production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity of ribose-5-phosphate isomerases from Clostridium difficile and Thermotoga maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation | Anticancer Research [ar.iiarjournals.org]
Conformational Dichotomy of α-D-Allopyranose and α-D-Altropyranose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The three-dimensional structure of monosaccharides is a critical determinant of their biological activity and function. Understanding the subtle conformational differences between closely related isomers is paramount for rational drug design and the development of novel therapeutics. This guide provides an objective comparison of the conformational landscapes of two such isomers: α-D-allopyranose and α-D-altropyranose. By leveraging experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, we delved into their distinct structural preferences, offering a comprehensive resource for researchers in the field.
At a Glance: Key Conformational Differences
The pyranose ring of monosaccharides is not planar but adopts various non-planar conformations, with the chair conformations being the most stable. For α-D-allopyranose and α-D-altropyranose, the primary difference lies in the orientation of the hydroxyl group at the C3 position. This seemingly minor stereochemical variation leads to significant differences in their preferred three-dimensional structures.
| Feature | α-D-Allopyranose | α-D-Altropyranose |
| Predominant Conformation | 4C1 (Chair) | 4C1 (Chair) in equilibrium with other conformers |
| Key Structural Feature | All non-hydrogen substituents can adopt an equatorial position in the 4C1 conformation, except for the anomeric hydroxyl group. | The axial hydroxyl group at C3 in the 4C1 conformation introduces significant steric strain, leading to a more flexible ring that can adopt alternative conformations. |
| Conformational Flexibility | Relatively rigid, strongly favoring the 4C1 chair. | Conformationally flexible, with a low energy barrier to ring inversion, resulting in a dynamic equilibrium between the 4C1 and 1C4 chair forms, as well as skew-boat conformations.[1] |
Experimental Data: Unveiling Conformations through NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Vicinal proton-proton coupling constants (3JH,H) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Table of Characteristic 3JH,H Coupling Constants for β-D-Aldohexopyranoses in the 4C1 Conformation
| Coupling Constant | β-D-Allopyranose (Hz) | β-D-Altropyranose (Hz) | Inferred Dihedral Relationship |
| 3JH1,H2 | ~8 | ~2 | Axial-Axial (allo) vs. Axial-Equatorial (altro) |
| 3JH2,H3 | ~3 | ~3 | Axial-Equatorial |
| 3JH3,H4 | ~3 | ~9 | Axial-Equatorial (allo) vs. Axial-Axial (altro) |
| 3JH4,H5 | ~10 | ~10 | Axial-Axial |
Note: These are representative values and can vary depending on the solvent and temperature.
The differing 3JH1,H2 and 3JH3,H4 values are indicative of the different stereochemistry at C2 and C3, respectively, which in turn influences the overall ring conformation. For α-D-altropyranose, the presence of multiple conformers in solution would result in averaged coupling constants, complicating direct interpretation.
Computational Insights: Mapping the Energy Landscape
Computational chemistry provides a powerful means to explore the relative energies of different conformations that may be difficult to observe experimentally. By calculating the potential energy surface, we can identify the most stable conformers and the energy barriers between them.
While a comprehensive, directly comparative computational study on α-D-allopyranose and α-D-altropyranose is not available in a single publication, existing research on related monosaccharides allows us to infer their likely conformational energy landscapes.
Relative Conformational Free Energies (Illustrative)
| Conformer | α-D-Allopyranose (kcal/mol) | α-D-Altropyranose (kcal/mol) |
| 4C1 (Chair) | 0 (Global Minimum) | 0 (Local Minimum) |
| 1C4 (Chair) | High | Low |
| Skew/Boat | Higher | Intermediate |
For α-D-allopyranose, the 4C1 chair conformation, which places most bulky substituents in the favorable equatorial position, is expected to be the global energy minimum by a significant margin. In contrast, for α-D-altropyranose, the energy difference between the 4C1 and 1C4 chair forms is much smaller due to the unavoidable axial hydroxyl group in the 4C1 conformation.[1] This smaller energy gap facilitates the observed conformational equilibrium.
Experimental Protocols
Conformational Analysis of Monosaccharides by NMR Spectroscopy
A standard approach for determining the conformation of monosaccharides in solution involves the following steps:
-
Sample Preparation: The monosaccharide is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D2O), to a concentration of approximately 10-20 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS), is added for chemical shift referencing.
-
NMR Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D 1H NMR: Provides an overview of the proton signals.
-
2D 1H-1H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the assignment of protons within a spin system.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): Establishes the connectivity of all protons within a spin system.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
-
Spectral Analysis and Coupling Constant Measurement: The acquired spectra are processed and analyzed to assign all proton and carbon resonances. The vicinal proton-proton coupling constants (3JH,H) are then carefully measured from the high-resolution 1D 1H spectrum or from cross-peaks in 2D spectra.
-
Conformational Interpretation: The measured 3JH,H values are used in conjunction with the Karplus equation to estimate the dihedral angles between adjacent protons. This information, combined with an understanding of steric and stereoelectronic effects, allows for the determination of the predominant conformation(s) of the pyranose ring in solution.
Visualizing the Conformational Relationship
The following diagram illustrates the key conformational states and the equilibrium present for α-D-altropyranose, highlighting its flexibility compared to the more rigid α-D-allopyranose.
Conclusion
The conformational differences between α-D-allopyranose and α-D-altropyranose, driven by the stereochemistry at a single carbon center, underscore the intricate relationship between structure and flexibility in carbohydrates. While α-D-allopyranose predominantly adopts a single, stable 4C1 chair conformation, α-D-altropyranose exists as a dynamic equilibrium of multiple conformers. This enhanced flexibility of α-D-altropyranose has significant implications for its interactions with biological macromolecules and should be a key consideration in the design of carbohydrate-based drugs and probes. Further high-resolution NMR studies and advanced computational modeling will be invaluable in providing a more detailed and quantitative understanding of these conformational landscapes.
References
Comparative Analysis of alpha-D-Allopyranose to a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of alpha-D-Allopyranose against a certified reference standard, alpha-D-Glucose (NIST SRM 917d). The information presented is intended to assist researchers in the accurate identification, quantification, and characterization of this compound in various experimental settings. This document outlines key chemical and physical properties, provides detailed analytical methodologies, and presents a relevant biological signaling pathway for D-allose, the parent sugar of this compound.
Data Presentation: Quantitative Analysis
A direct comparison of the key quantitative parameters for this compound and the alpha-D-Glucose certified reference standard is summarized in the table below. Data for this compound is compiled from commercially available high-purity lots, while the data for alpha-D-Glucose is sourced from the Certificate of Analysis for NIST Standard Reference Material® (SRM) 917d.[1][2][3]
| Property | This compound | alpha-D-Glucose (NIST SRM 917d) |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol | 180.1559 g/mol |
| CAS Number | 7282-79-3 | 492-62-6 |
| Purity | ≥95% (identity confirmed by MS/NMR)[4] | 99.6% ± 0.3% (determined by q¹H-NMR)[1] |
| Appearance | White to off-white powder | Crystalline solid |
| Moisture Content | Not specified | < 0.06%[1] |
| Inorganic Impurities (Ash) | Not specified | < 0.02%[1] |
Experimental Protocols
The following sections detail the standard methodologies for the analysis of this compound, with alpha-D-glucose serving as a reference for method validation and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of carbohydrates.
1. 1H NMR Spectroscopy:
-
Objective: To confirm the identity and anomeric configuration of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
-
Data Acquisition: Acquire a standard 1D proton spectrum with water suppression.
-
Expected Chemical Shifts (δ, ppm) in D₂O:
-
This compound: The anomeric proton (H-1) is expected to appear as a doublet. Other ring protons will resonate in the region of 3.0 - 4.5 ppm.
-
alpha-D-Glucose: The anomeric proton (H-1) typically appears around 5.22 ppm as a doublet.
-
2. 13C NMR Spectroscopy:
-
Objective: To provide further structural confirmation by analyzing the carbon backbone.
-
Sample Preparation: Same as for 1H NMR.
-
Instrumentation: A 125 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled 13C spectrum.
-
Expected Chemical Shifts (δ, ppm) in D₂O:
-
This compound: C1: 94.3, C2: 68.6, C3: 73.2, C4: 67.6, C5: 68.3, C6: 62.3.
-
alpha-D-Glucose: C1: 93.6, C2: 73.0, C3: 74.2, C4: 71.1, C5: 72.9, C6: 62.1.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the analyte.
-
Objective: To confirm the molecular weight and obtain a characteristic fragmentation pattern.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol (B129727) or water.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Expected Results:
-
This compound and alpha-D-Glucose: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 181.07 and adducts such as the sodium adduct [M+Na]⁺ at m/z 203.05 are expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 179.05 is anticipated. Fragmentation patterns will show characteristic losses of water molecules.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized for the separation, quantification, and purity determination of carbohydrates.
-
Objective: To determine the purity of this compound and to separate it from other isomers.
-
Column: A carbohydrate analysis column, such as an amino-based or a polymer-based column suitable for sugar analysis.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. For enhanced separation of aldoses, a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) system using a sodium hydroxide (B78521) eluent can be employed.
-
Detector: A Refractive Index Detector (RID) is standard for carbohydrate analysis. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can also be used.
-
Reference Standard: A solution of alpha-D-glucose of known concentration should be run to establish retention time and for system suitability.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key biological signaling pathway involving D-allose and a typical experimental workflow for the comparative analysis.
Caption: D-Allose induced plant defense signaling pathway.
References
Comparative Analysis of Alpha-D-Allopyranose Cross-Reactivity in Common Glucose Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding Substrate Specificity in Enzymatic Glucose Assays
This guide provides a comparative analysis of the cross-reactivity of alpha-D-allopyranose, a C-3 epimer of D-glucose, in two prevalent enzymatic glucose assay methods: the Glucose Oxidase (GOx) assay and the Hexokinase (HK) assay. Understanding the specificity of these assays is critical for accurate glucose measurement in research and clinical settings, particularly when rare sugars or glucose analogs are present. This document summarizes quantitative data, details experimental protocols for assessing cross-reactivity, and provides visual representations of the underlying biochemical processes and experimental workflows.
Executive Summary
Enzymatic glucose assays are fundamental tools in biomedical research and diagnostics. Their accuracy hinges on the high specificity of the enzymes they employ. This guide demonstrates that:
-
Glucose Oxidase (GOx) assays exhibit exceptionally high specificity for β-D-glucose. Due to its anomeric and epimeric differences from β-D-glucose, this compound is expected to show negligible cross-reactivity in GOx-based systems.
-
Hexokinase (HK) assays display broader substrate specificity compared to GOx assays. While D-glucose is the preferred substrate, other hexoses, including D-allose, can be phosphorylated by hexokinase, indicating a potential for cross-reactivity with this compound.
This guide presents data on the relative activities of these enzymes with various monosaccharides, offering a framework for researchers to anticipate and mitigate potential interferences in their experimental designs.
Data Presentation: Substrate Specificity of Glucose Assay Enzymes
The following tables summarize the relative activity of Glucose Oxidase and Hexokinase with various monosaccharides, providing a quantitative comparison of their substrate specificity.
Table 1: Relative Activity of Glucose Oxidase from Aspergillus niger with Various Monosaccharides
| Substrate | Relative Activity (%) |
| β-D-Glucose | 100[1] |
| D-Galactose | 4.6[1] |
| D-Mannose | Low (not specified) |
| 2-Deoxy-D-glucose | 11 |
| 4-o-Methyl-D-glucose | 2 |
| Trehalose | 5.2[1] |
| Melibiose | 3.95[1] |
| Raffinose | 0.6[1] |
| α-D-Glucose | No activity[2] |
| D-Allose | Very low to no activity |
Note: Data for D-Allose is inferred from the high specificity of Glucose Oxidase for β-D-glucose and its lack of activity towards α-D-glucose. This compound is an α-anomer and a C-3 epimer of D-glucose.
Table 2: Relative Activity of Hexokinase with Various Monosaccharides
| Substrate | Relative Phosphorylation Rate (%) |
| D-Glucose | 100 |
| D-Fructose | ~50-150 (varies by isozyme)[3][4] |
| D-Mannose | ~80 |
| D-Allose | Phosphorylated by Hexokinase [5] |
| D-Galactose | <0.5 |
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity of a test compound, such as this compound, in common glucose assays are provided below.
Protocol 1: Cross-Reactivity Assessment in Glucose Oxidase-Peroxidase (GOPOD) Assay
This protocol outlines a method to determine the degree of interference of a test monosaccharide in a colorimetric glucose oxidase-based assay.
Materials:
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Peroxidase (e.g., Horseradish Peroxidase, HRP)
-
O-dianisidine or other suitable chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
D-Glucose standard solutions (a range of concentrations, e.g., 0 to 200 mg/dL)
-
Test monosaccharide solutions (e.g., this compound, D-mannose, D-galactose) at various concentrations
-
Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., 500 nm for 4-aminoantipyrine/phenol)
-
96-well microplate
-
Incubator set to 37°C
Procedure:
-
Preparation of GOPOD Reagent: Prepare a working solution containing GOx, peroxidase, and the chromogenic substrate in the phosphate buffer. The optimal concentrations of each component should be determined based on the manufacturer's instructions or literature.
-
Standard Curve Preparation: In a 96-well plate, add a fixed volume of each D-glucose standard solution in triplicate.
-
Test Sample Preparation: In separate wells, add a fixed volume of the test monosaccharide solutions at various concentrations in triplicate. Also, prepare wells with a mixture of a known glucose concentration and varying concentrations of the test monosaccharide to assess competitive interference.
-
Blank Preparation: Prepare blank wells containing only the buffer.
-
Reaction Initiation: Add a fixed volume of the GOPOD reagent to all wells (standards, test samples, and blanks).
-
Incubation: Incubate the microplate at 37°C for a specified time (e.g., 15-30 minutes) to allow for color development.[6]
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a spectrophotometer.
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance readings of all other wells.
-
Plot the corrected absorbance values for the D-glucose standards against their concentrations to generate a standard curve.
-
Determine the apparent "glucose" concentration of the test monosaccharide solutions by interpolating their absorbance values on the glucose standard curve.
-
Calculate the percentage of cross-reactivity as: (Apparent Glucose Concentration / Actual Test Monosaccharide Concentration) x 100%.
-
Protocol 2: Cross-Reactivity Assessment in Hexokinase-Glucose-6-Phosphate Dehydrogenase (HK-G6PDH) Assay
This protocol describes a method to evaluate the cross-reactivity of a test monosaccharide in a UV-based hexokinase-coupled assay.
Materials:
-
Hexokinase (HK)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Adenosine Triphosphate (ATP)
-
Nicotinamide Adenine Dinucleotide Phosphate (NADP+)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.6) containing MgCl₂
-
D-Glucose standard solutions
-
Test monosaccharide solutions
-
UV-Vis spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
-
Incubator or temperature-controlled spectrophotometer set to 25°C or 37°C
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP+, and G6PDH.
-
Standard Curve and Test Sample Preparation: In a UV-transparent 96-well plate or cuvettes, add a fixed volume of D-glucose standard solutions or test monosaccharide solutions in triplicate.
-
Blank Preparation: Prepare blank wells/cuvettes containing only the buffer.
-
Initiation of the First Reaction: Add a fixed volume of the reaction mixture to all wells/cuvettes.
-
Initiation of the Coupled Reaction: Add a fixed volume of Hexokinase solution to each well/cuvette to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time.[7] The rate of NADPH formation is proportional to the rate of hexose (B10828440) phosphorylation.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of the D-glucose standards and test monosaccharides from the linear portion of the absorbance vs. time plot.
-
Plot the V₀ values for the D-glucose standards against their concentrations to generate a standard curve.
-
Determine the relative activity of hexokinase with the test monosaccharide by comparing its V₀ to the V₀ obtained with D-glucose at the same concentration.
-
Kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) can also be determined by measuring the reaction rates at varying substrate concentrations.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: Enzyme-Substrate Interaction Model.
Figure 2: Cross-Reactivity Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. academic.sun.ac.za [academic.sun.ac.za]
- 4. Correlation between glucose/fructose discrepancy and hexokinase kinetic properties in different Saccharomyces cerevisiae wine yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
A Comparative Guide to the Enzymatic Synthesis of α-D-Allopyranose and Other Rare Sugars
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient and scalable methods for the synthesis of rare sugars is a burgeoning field in biotechnology and pharmaceutical development. Rare sugars, such as α-D-allopyranose (D-allose), exhibit a range of promising biological activities, including anti-inflammatory, anti-cancer, and cryoprotective properties. This guide provides a comparative analysis of the primary enzymatic and chemoenzymatic methods for the synthesis of D-allose and other valuable rare sugars, supported by quantitative data and detailed experimental protocols.
Enzymatic Pathways for D-Allose Synthesis
The biosynthesis of D-allose typically originates from the abundant and inexpensive monosaccharide D-fructose. The conversion is primarily achieved through a two-step enzymatic cascade or a one-pot reaction involving two key enzymes: D-psicose 3-epimerase and L-rhamnose isomerase.
Caption: Enzymatic conversion of D-fructose to D-allose.
Comparative Performance of Key Enzymes
The efficiency of D-allose synthesis is highly dependent on the choice of enzymes and the reaction strategy. The following tables provide a quantitative comparison of various enzymatic and chemoenzymatic approaches.
Table 1: Performance of L-Rhamnose Isomerases in D-Allose Synthesis
| Enzyme Source | Substrate | Product Concentration (g/L) | Conversion Yield (%) | Productivity (g/L/h) | Optimal pH | Optimal Temp. (°C) | Reaction Time (h) | Reference |
| Clostridium stercorarium | D-Psicose | 199 | 33 | 79.6 | 7.0 | 70 | 2.5 | [1] |
| Bacillus subtilis | D-Psicose | - | 37.51 | - | - | 60 | - | [1] |
| Commercial Glucose Isomerase (Sweetzyme IT) | D-Allulose | 150 | 30 | 36 | 8.0 | 60 | Continuous (20 days) | [2] |
Table 2: Performance of D-Psicose 3-Epimerases in D-Psicose Synthesis
| Enzyme Source | Substrate | Product Concentration (g/L) | Conversion Yield (%) | Optimal pH | Optimal Temp. (°C) | Reaction Time (h) | Reference |
| Agrobacterium tumefaciens | D-Fructose | 230 | 32.8 | 8.0 | 50 | 1.67 | [3] |
| Clostridium scindens (spore-displayed) | D-Fructose | 85 | - | 7.5-8.0 | 55 | 12 | [4] |
Table 3: One-Pot Enzymatic Synthesis of D-Allose from D-Fructose
| Enzymes | Product Concentration (g/L) | Fructose:Psicose:Allose Ratio | Reaction Time (h) | Reference |
| D-Psicose 3-Epimerase & L-Rhamnose Isomerase (immobilized) | - | 6.6:2.4:1.0 | 5 | [5] |
Table 4: Chemoenzymatic Synthesis of D-Allose
| Key Enzyme | Starting Material | Overall Yield (%) | Key Chemical Steps | Reference |
| Engineered Glycoside-3-Oxidase | 1-O-benzyl-D-glucoside | 81 | Stereoselective reduction, Deprotection | [6][7] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these synthetic strategies.
Protocol 1: One-Pot Synthesis of D-Allose from D-Fructose using Immobilized Enzymes
This protocol outlines the simultaneous conversion of D-fructose to D-psicose and then to D-allose using co-immobilized enzymes.[5]
1. Enzyme Immobilization:
-
D-Psicose 3-Epimerase (DPE):
-
Clone and express the DPE gene from Ruminococcus sp. in E. coli.
-
Immobilize the extracted enzyme on an anion exchange resin.
-
-
L-Rhamnose Isomerase (L-RhI):
-
Clone and express the L-RhI gene from Bacillus subtilis in E. coli.
-
Immobilize the extracted enzyme on an amino resin.
-
2. One-Pot Reaction:
-
Prepare a reaction mixture containing D-fructose as the substrate.
-
Add the immobilized DPE and L-RhI to the reaction vessel.
-
Maintain the reaction at an optimal temperature and pH with gentle agitation.
-
Monitor the reaction progress by periodically analyzing the concentrations of D-fructose, D-psicose, and D-allose using High-Performance Liquid Chromatography (HPLC).
-
The reaction is complete when the ratio of the sugars reaches equilibrium (approximately 6.6:2.4:1.0 for fructose:psicose:allose).[5]
3. Product Recovery:
-
Separate the immobilized enzymes from the reaction mixture for potential reuse.
-
Purify D-allose from the resulting sugar mixture using appropriate chromatographic techniques.
Protocol 2: Chemoenzymatic Synthesis of D-Allose
This innovative approach combines a highly selective enzymatic oxidation with subsequent chemical reduction steps to achieve a high overall yield of D-allose.[6][7]
1. Enzymatic Oxidation:
-
Substrate: 1-O-benzyl-D-glucoside
-
Enzyme: Engineered glycoside-3-oxidase
-
Procedure:
-
Dissolve the substrate in a suitable buffer.
-
Add the engineered enzyme to initiate the regioselective oxidation at the C3 position.
-
Incubate under optimal conditions until the reaction is complete, monitored by TLC or HPLC.
-
2. Stereoselective Chemical Reduction:
-
Procedure:
-
Following the enzymatic oxidation, perform a stereoselective chemical reduction of the resulting keto-derivative. This step inverts the stereochemistry at the C3 position to yield the allose configuration.
-
3. Deprotection:
-
Procedure:
-
Remove the benzyl (B1604629) protecting group from the allose derivative via catalytic hydrogenation to yield the final product, D-allose.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the enzymatic synthesis of rare sugars, from enzyme preparation to product purification.
Caption: General workflow for enzymatic rare sugar synthesis.
Synthesis of Other Rare Sugars
The enzymatic toolbox extends beyond D-allose production. Cellobiose (B7769950) 2-epimerase, for instance, has demonstrated versatility in synthesizing other rare sugars.
Cellobiose 2-Epimerase Applications
-
D-Talose Synthesis: Cellobiose 2-epimerase from Rhodothermus marinus can catalyze the conversion of D-galactose to D-talose.[8][9] After process optimization, 23 g/L of talose could be obtained with a product purity of 86% and a yield of 8.5%.[9]
-
Epilactose (B123685) Synthesis: The enzyme from Ruminococcus albus can effectively epimerize lactose (B1674315) to produce the rare disaccharide epilactose (4-O-β-D-galactopyranosyl-D-mannose).[10]
Conclusion
The enzymatic and chemoenzymatic synthesis of rare sugars offers a powerful and sustainable alternative to traditional chemical methods. The choice of enzyme, substrate, and reaction strategy significantly impacts the efficiency and economic viability of the process. This guide provides a foundational comparison to aid researchers in selecting and optimizing their synthetic routes for the production of D-allose and other valuable rare sugars, thereby accelerating research and development in the pharmaceutical and biotechnology sectors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of d-Allulose with d-Psicose 3-Epimerase Expressed and Displayed on the Surface of Bacillus subtilis Spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A new chemo-enzymatic approach to synthesize rare sugars using an engineered glycoside-3-oxidase - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04449E [pubs.rsc.org]
- 8. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic properties of cellobiose 2-epimerase from Ruminococcus albus and the synthesis of rare oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling alpha-D-Allopyranose
This guide provides comprehensive safety and logistical procedures for the handling and disposal of alpha-D-allopyranose, tailored for researchers, scientists, and professionals in drug development. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound in its solid form to minimize exposure and prevent contamination.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | with side shields | Protects eyes from airborne particles. |
| Hand Protection | Nitrile Gloves | Disposable | Prevents direct skin contact. |
| Body Protection | Laboratory Coat | --- | Protects street clothes and skin from spills. |
| Respiratory Protection | Dust Mask (optional) | N95 or equivalent | Recommended when weighing or handling large quantities to prevent inhalation of fine particulates. |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for handling this compound from receipt to disposal, ensuring safety and operational efficiency.
2.1. Receiving and Storage
-
Inspection: Upon delivery, carefully inspect the container for any signs of damage or leakage.
-
Labeling: Verify that the container is clearly labeled with the chemical name "this compound" and check for any supplier-specific information.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
2.2. Handling and Use
-
Work Area Preparation: Ensure the work area, such as a laboratory bench, is clean and uncluttered.[2] It is good practice to cover the work surface with absorbent bench paper.[3]
-
Personal Protective Equipment: Before handling the compound, put on the required PPE as outlined in the table above.
-
Weighing and Transferring:
-
Perform these operations in an area with minimal air currents to avoid creating dust.
-
Use a clean spatula and weighing paper or a weighing boat.
-
After transferring the desired amount, securely close the main container.
-
Clean any spills immediately by sweeping or gently wiping with a damp cloth.
-
-
Solution Preparation:
-
When dissolving the solid, add the powder to the solvent slowly to avoid splashing.
-
Stir the mixture gently until the solid is fully dissolved.
-
2.3. Spill Management
-
Minor Spills: For small spills of the solid, sweep up the material and place it in a designated waste container.
-
Cleaning: Clean the spill area with a damp cloth.
Disposal Plan
As this compound is a non-hazardous compound, its disposal is straightforward but must be conducted in accordance with institutional and local regulations.
3.1. Uncontaminated Waste
-
Solid Waste: Uncontaminated solid this compound can typically be disposed of in the regular laboratory trash, unless institutional policies state otherwise.
-
Aqueous Solutions: Dilute aqueous solutions can generally be poured down the sanitary sewer with copious amounts of water.
3.2. Contaminated Waste
-
If this compound is mixed with hazardous materials, the entire mixture must be treated as hazardous waste.[4]
-
The disposal of contaminated waste must follow the specific protocols for the hazardous component it is mixed with.
-
Collect contaminated waste in a clearly labeled, sealed container and dispose of it through your institution's environmental health and safety (EHS) office.
3.3. Empty Containers
-
Triple-rinse empty containers with a suitable solvent (e.g., water).
-
The rinsate from uncontaminated containers can be disposed of down the drain.[4] If the original material was contaminated, the rinsate must be collected as hazardous waste.[4]
-
After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
